5-Methyl-7-methoxyisoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-5-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOUYULOZZRTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Record name | 5-Methyl-7-methoxyisoflavone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002754 | |
| Record name | 5-Methyl-7-methoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82517-12-2 | |
| Record name | 5-Methyl-7-methoxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82517-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-7-methoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methyl-7-Methoxyisoflavone: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone that has garnered attention within the sports nutrition and bodybuilding communities for its purported anabolic and performance-enhancing properties. This technical guide provides an in-depth exploration of its proposed mechanisms of action, drawing from available scientific literature on this compound and structurally related flavonoids. The primary putative mechanisms include the inhibition of the aromatase enzyme, modulation of the NF-κB signaling pathway, and stimulation of protein synthesis. However, it is critical to note that robust, peer-reviewed clinical evidence substantiating these claims in humans is limited, and some studies have reported no significant effects on body composition or performance. This document aims to present the current, albeit incomplete, scientific understanding of this compound's molecular interactions, supported by detailed experimental protocols for further investigation and quantitative data where available.
Introduction
This compound is a non-steroidal isoflavone, a class of compounds known for their potential interactions with various biological pathways.[1] Marketed as a dietary supplement, it is claimed to promote muscle growth, enhance endurance, and reduce body fat without the androgenic side effects associated with anabolic steroids.[2] These claims are primarily based on its theoretical ability to increase protein synthesis and inhibit catabolic processes. This whitepaper will dissect the three core proposed mechanisms of action: aromatase inhibition, NF-κB inhibition, and stimulation of protein synthesis pathways, while also acknowledging the existing gaps in direct scientific evidence.
Putative Mechanisms of Action
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. Its inhibition is a key strategy in the management of estrogen-receptor-positive breast cancer and is also of interest for modulating testosterone levels.[3] Several flavonoids have been identified as aromatase inhibitors.[3] While direct studies on this compound are lacking, research on structurally similar methylated flavones provides some insight. For instance, 7-methoxyflavone and 7,4'-dimethoxyflavone have been shown to inhibit aromatase with IC50 values in the low micromolar range.[3] Conversely, 5,7-dimethoxyflavone, which shares the 5- and 7-position substitutions with the compound of interest, was found to be a poor inhibitor of aromatase.[3] This suggests that the specific substitution pattern is critical for inhibitory activity.
Table 1: Aromatase Inhibition by Methylated Flavones
| Compound | IC50 (µM) |
| 7-Methoxyflavone | 1.9[3] |
| 7,4'-Dimethoxyflavone | 9.0[3] |
| 5,7-Dimethoxyflavone | 123[3] |
| Chrysin (unmethylated analog of 5,7-dimethoxyflavone) | 4.2[3] |
Data from a study on bioavailable methylated flavones.[3] Note the absence of direct data for this compound.
The proposed mechanism of aromatase inhibition by flavonoids involves competitive binding to the active site of the enzyme, thereby preventing the binding of androstenedione and testosterone.
Caption: Proposed Aromatase Inhibition by this compound.
NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4] Chronic activation of NF-κB is associated with inflammatory diseases and muscle wasting (catabolism). Therefore, its inhibition is a target for therapeutic intervention.[5] A study on 7-methoxyisoflavone, a related compound, demonstrated its ability to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway.[6] The proposed mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[6]
Caption: Hypothesized NF-κB Signaling Inhibition.
Stimulation of Protein Synthesis
The anabolic effects of this compound are attributed to its potential to increase protein synthesis. While direct evidence is lacking for this specific molecule, a study on the structurally similar 5,7-dimethoxyflavone showed it could suppress sarcopenia in aged mice by activating the PI3K/Akt/mTOR pathway.[7][8] This pathway is a central regulator of cell growth and protein synthesis. Activation of Akt leads to the phosphorylation and activation of mTOR, which in turn phosphorylates downstream effectors like p70S6K and 4E-BP1, ultimately leading to an increase in the translation of mRNA into protein.
Caption: Putative PI3K/Akt/mTOR Pathway Activation.
Experimental Protocols
To rigorously evaluate the proposed mechanisms of action of this compound, the following experimental protocols are recommended.
Aromatase Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the activity of recombinant human aromatase.
-
Materials: Recombinant human aromatase (CYP19), fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin), NADPH regenerating system, test compound, and a suitable buffer (e.g., potassium phosphate buffer).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the aromatase enzyme, NADPH regenerating system, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activation of the NF-κB signaling pathway.
-
Materials: A cell line stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element (e.g., HEK293 or HeLa cells), cell culture medium, an inflammatory stimulus (e.g., TNF-α or LPS), this compound, and a luciferase assay kit.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with the inflammatory agent to activate the NF-κB pathway.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control reporter or total protein concentration.
-
Determine the effect of the compound on NF-κB activation.
-
In Vitro Protein Synthesis Assay (Puromycin-based)
This method measures the rate of global protein synthesis in cultured cells.
-
Materials: Cell line of interest (e.g., C2C12 myoblasts for muscle-related studies), cell culture medium, this compound, puromycin, and reagents for Western blotting or fluorescence microscopy to detect incorporated puromycin.
-
Procedure:
-
Culture the cells and treat them with different concentrations of this compound for the desired time.
-
Add a low concentration of puromycin to the culture medium for a short period. Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, terminating translation.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using an anti-puromycin antibody to detect the amount of puromycin-labeled peptides.
-
Quantify the band intensity to determine the relative rate of protein synthesis.
-
Discussion and Future Directions
The available, albeit limited, scientific evidence suggests that this compound may exert its biological effects through a multi-faceted mechanism involving aromatase inhibition, anti-inflammatory actions via NF-κB inhibition, and potential anabolic effects through the stimulation of protein synthesis pathways. However, it is imperative to underscore that these mechanisms are largely inferred from studies on structurally related compounds.
A significant contradiction exists in the literature, with a study on resistance-trained males showing no significant ergogenic benefits from this compound supplementation.[9] This highlights the critical need for well-controlled clinical trials to validate the claims made for this compound.
Future research should focus on:
-
Direct Mechanistic Studies: Conducting in vitro assays as outlined in this paper to definitively determine the IC50 for aromatase inhibition, its effects on NF-κB signaling, and its impact on the PI3K/Akt/mTOR pathway.
-
Receptor Binding Assays: Quantifying the binding affinity of this compound to estrogen and androgen receptors to understand any potential hormonal activities.
-
In Vivo Animal Studies: Utilizing animal models to investigate the effects on muscle mass, body composition, and performance under controlled conditions.
-
Human Clinical Trials: Performing double-blind, placebo-controlled studies in human subjects to assess the efficacy and safety of this compound as a dietary supplement.
Conclusion
This compound is a compound with purported anabolic and anti-catabolic properties. The proposed mechanisms of action, including aromatase inhibition, NF-κB inhibition, and stimulation of protein synthesis, are biologically plausible but currently lack direct and robust scientific validation. The information presented in this whitepaper serves as a guide for researchers and drug development professionals to understand the current landscape and to design future studies that can elucidate the true pharmacological profile of this intriguing isoflavone. A critical and evidence-based approach is necessary to move beyond anecdotal claims and establish a clear scientific consensus on the mechanism of action and potential therapeutic or supplemental value of this compound.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. researchgate.net [researchgate.net]
- 7. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-7-Methoxyisoflavone and Aromatase Inhibition: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a dietary supplement with purported anabolic properties, often accompanied by the claim that it acts as an aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent cancers. This technical guide provides an in-depth review of the available scientific information regarding the interaction between this compound and aromatase. It details the experimental protocols used to assess aromatase inhibition and presents the current, albeit limited, understanding of this compound's biological activity. It is important to note at the outset that while claims of aromatase inhibition by this compound are prevalent in commercial literature, robust, peer-reviewed scientific evidence and quantitative data to support this specific activity are scarce. This paper will, therefore, also draw upon data from structurally related isoflavones to provide a comprehensive context for researchers.
Introduction to this compound and Aromatase
This compound is a synthetic derivative of the isoflavone class of compounds, which are naturally occurring phytoestrogens found in sources like soybeans.[1][2] It is often marketed to the fitness and bodybuilding communities with claims of increasing lean muscle mass and enhancing recovery, purportedly without the hormonal side effects associated with anabolic steroids.[3][4][5] One of the mechanisms cited for these effects is the inhibition of the enzyme aromatase.[1][6]
Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme in the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[7][8][9] This enzymatic process is a key target for the treatment of estrogen-receptor-positive breast cancer.[8][10] The inhibition of aromatase reduces the systemic and local production of estrogens, thereby slowing the growth of hormone-sensitive tumors.
The potential for a compound to act as an aromatase inhibitor carries significant implications for its use, both therapeutically and as a supplement. However, a critical evaluation of the scientific literature reveals a disconnect between the marketing claims for this compound and the available empirical data. A 2006 study on resistance-trained males found no measurable effects of methoxyisoflavone supplementation on athletic performance or on levels of testosterone and cortisol.[11][12]
Quantitative Data on Aromatase Inhibition by Isoflavones
| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |
| Chrysin | Flavone | 4.2 | Recombinant CYP19 | [7] |
| 7-Hydroxyflavone | Flavone | 0.51 | Recombinant CYP19 | [7] |
| 7-Methoxyflavone | Flavone | 2-9 | Recombinant CYP19 | [7][13] |
| 5,7-Dimethoxyflavone | Flavone | 123 | Recombinant CYP19 | [7] |
| Biochanin A | Isoflavone | 12.5 | Recombinant CYP19 (Supersomes®) | [8] |
| Biochanin A | Isoflavone | 8 | MCF-7aro cells | [8] |
| Genistein | Isoflavone | >20 | Placental microsomes | [14] |
| Liquiritigenin | Flavanone | 0.34 | Recombinant CYP19 (MFC substrate) | [8] |
This table presents data for related compounds to illustrate the range of activities and assay systems used. It does not contain data for this compound due to a lack of available information in the scientific literature.
Experimental Protocols for Aromatase Inhibition Assays
The assessment of a compound's potential to inhibit aromatase can be conducted through various in vitro methods, broadly categorized as cell-free and cell-based assays.
Cell-Free Aromatase Inhibition Assays
These assays utilize a purified or isolated form of the aromatase enzyme, allowing for the direct measurement of enzyme inhibition without the complexities of cellular uptake, metabolism, or cytotoxicity.
-
Recombinant Human Aromatase Assay (Fluorometric):
-
Enzyme Source: Recombinant human CYP19 enzyme expressed in systems like baculovirus-infected insect cells.[15]
-
Substrate: A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC) or dibenzylfluorescein (DBF), which is converted by aromatase into a highly fluorescent product.[7][8][16]
-
Procedure: a. The test compound (e.g., this compound) at various concentrations is pre-incubated with the recombinant aromatase enzyme in a microplate well. b. The reaction is initiated by the addition of the fluorogenic substrate and a cofactor, such as NADPH. c. The plate is incubated at 37°C. d. The fluorescence of the product is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[10] e. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
-
-
Tritiated Water-Release Assay:
-
Enzyme Source: Human placental microsomes or recombinant aromatase.[17][18][19]
-
Substrate: Radiolabeled [1β-³H]-androst-4-ene-3,17-dione.
-
Procedure: a. The test compound is incubated with the enzyme source and the radiolabeled androgen substrate. b. During the aromatization reaction, a tritium atom is released from the substrate and forms tritiated water ([³H]₂O). c. The reaction is stopped, and the unmetabolized substrate is removed, typically by charcoal-dextran precipitation. d. The radioactivity of the aqueous phase (containing the tritiated water) is measured by liquid scintillation counting. e. The amount of [³H]₂O formed is proportional to the aromatase activity.
-
Cell-Based Aromatase Inhibition Assays
Cell-based assays provide a more physiologically relevant model by incorporating cellular processes.
-
MCF-7 Cell-Based Assay (AroER Tri-Screen):
-
Cell Line: A human breast cancer cell line (MCF-7) stably transfected with an estrogen-responsive element (ERE)-driven luciferase reporter plasmid.[20][21] These cells naturally express aromatase and the estrogen receptor (ERα).
-
Principle: The assay indirectly measures aromatase activity by quantifying the activation of the estrogen receptor by endogenously produced estradiol.
-
Procedure: a. MCF-7aro cells are plated in a multi-well format. b. The cells are treated with the test compound in the presence of an androgen substrate (e.g., testosterone). c. Aromatase in the cells converts testosterone to estradiol. d. Estradiol binds to the ERα, which then activates the transcription of the luciferase reporter gene. e. After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. f. A decrease in luminescence in the presence of the test compound indicates inhibition of aromatase (or ERα antagonism, which must be ruled out in separate experiments).[20][21]
-
-
H295R Cell-Based Assay:
-
Cell Line: The H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis, including aromatase.
-
Principle: This assay directly measures the production of estradiol from a precursor.
-
Procedure: a. H295R cells are cultured and then exposed to the test compound. b. A substrate, typically testosterone or androstenedione, is added. c. After an incubation period, the cell culture medium is collected. d. The concentration of estradiol in the medium is quantified using methods such as ELISA or LC-MS/MS. e. A reduction in estradiol levels compared to the control indicates aromatase inhibition.
-
Visualizations: Pathways and Workflows
Aromatase-Mediated Estrogen Biosynthesis and a Hypothetical Point of Inhibition
Caption: Aromatase catalyzes the conversion of androgens to estrogens.
Experimental Workflow for Cell-Free Aromatase Inhibition Screening
Caption: Workflow for a fluorometric cell-free aromatase inhibition assay.
Discussion and Future Directions
The assertion that this compound is an aromatase inhibitor is not well-supported by publicly available, peer-reviewed scientific research. While it belongs to the isoflavone class, which contains known aromatase inhibitors, it is crucial to avoid extrapolation of activity based solely on structural similarity. The methylation pattern of flavonoids can significantly alter their biological activity; for instance, 5,7-dimethoxyflavone is a much weaker aromatase inhibitor than its unmethylated counterpart, chrysin.[7]
For the scientific and drug development communities, the following steps are necessary to clarify the pharmacological profile of this compound:
-
In Vitro Characterization: The compound should be systematically evaluated using the standardized cell-free and cell-based aromatase inhibition assays detailed in this guide. This would generate quantitative data (IC50, Ki) and determine its mode of inhibition (e.g., competitive, non-competitive).
-
Cellular Studies: Further investigation into its effects on steroidogenic pathways in relevant cell lines (e.g., H295R, MCF-7) is warranted to understand its broader endocrinological impact.
-
In Vivo Studies: Should in vitro studies indicate significant activity, well-controlled animal studies would be required to assess its effects on systemic hormone levels, bioavailability, and potential tissue-specific effects.
Conclusion
This compound is a compound of interest due to its prevalence in the sports supplement market and claims of anabolic and anti-estrogenic effects. However, there is a significant lack of rigorous scientific evidence to substantiate its role as an aromatase inhibitor. This technical guide provides the necessary background and detailed experimental protocols for researchers to systematically investigate this claim. Until such data is available, the scientific community should remain circumspect about the purported aromatase-inhibiting properties of this compound. The methodologies and comparative data presented herein offer a clear roadmap for the future research required to elucidate the true biological activity of this compound.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. Methoxyisoflavone for Sports & Fitness – Health Information Library | PeaceHealth [peacehealth.org]
- 4. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 5. mrsupplement.com.au [mrsupplement.com.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential utility of natural products as regulators of breast cancer-associated aromatase promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of estrogen synthesis and metabolism by phytoestrogens in vitro and the implications for women's health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Biological significance of aromatase activity in human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant Properties of Synthetic Isoflavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of synthetic isoflavones. It covers their mechanisms of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.
Introduction to Synthetic Isoflavones as Antioxidants
Isoflavones are a class of phenolic compounds, characterized by a C6-C3-C6 carbon skeleton, that are structurally similar to estrogens, earning them the classification of phytoestrogens.[1][2][3] While naturally abundant in legumes like soybeans, there is a growing scientific interest in the synthesis of novel isoflavone derivatives.[2][4] Synthetic modifications to the basic isoflavone scaffold allow for the fine-tuning of their biological activities, particularly their antioxidant potential.[5] These compounds combat oxidative stress, a key factor in the pathogenesis of numerous diseases including cancer, cardiovascular disease, and neurodegenerative disorders, by neutralizing excessive reactive oxygen species (ROS).[6][7]
Mechanisms of Antioxidant Action
Synthetic isoflavones exert their antioxidant effects through multiple mechanisms, which can be broadly categorized as direct radical scavenging and indirect cellular defense enhancement.
-
Direct Radical Scavenging and Metal Chelation : Isoflavones can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates damaging chain reactions.[8][9] The efficacy of this action is highly dependent on their chemical structure.[10][11] Additionally, certain isoflavones can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[12][13][14]
-
Upregulation of Endogenous Antioxidant Enzymes : Beyond direct scavenging, isoflavones can modulate cellular signaling pathways to enhance the body's own antioxidant defenses.[13] Studies have shown that isoflavones and their metabolites can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[15][16] This indirect mechanism provides a sustained defense against oxidative stress.
Structure-Activity Relationships (SAR)
The antioxidant capacity of a synthetic isoflavone is intrinsically linked to its molecular structure. Key structural features that govern this activity have been identified through extensive research.[11][17]
-
Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount.[11][12] An ortho-dihydroxyl configuration (catechol structure) on the B-ring, particularly at the 3' and 4' positions, significantly enhances antioxidant activity.[14][18] Hydroxyl substitution at the C-4' position is considered crucial, with the C-5 position also being of moderate importance.[12]
-
C2-C3 Double Bond : The double bond between carbons 2 and 3 in the C-ring contributes to the radical scavenging ability by facilitating electron delocalization.[12]
-
4-Oxo (Keto) Group : The keto group at the C-4 position, in conjunction with the C2-C3 double bond, also plays a role in the antioxidant mechanism.[12]
-
Other Substitutions : Methoxy (-OCH₃) groups generally diminish antioxidant activity compared to hydroxyl groups.[14] The absence of the 2,3-double bond and the 4-oxo group, as seen in metabolites like equol, can paradoxically enhance antioxidant activity.[12]
References
- 1. ijcmas.com [ijcmas.com]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcea.org [ijcea.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure and Antioxidant Activity Relationships of Isoflavonoids from Dalbergia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Isoflavones: chemistry, analysis, functions and effects on health and cancer. | Semantic Scholar [semanticscholar.org]
- 14. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Remyelinating Potential of 5-Methyl-7-methoxyisoflavone: A Technical Guide for Neuroscientists and Drug Development Professionals
Abstract
Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), represents a critical therapeutic goal for demyelinating diseases such as multiple sclerosis (MS). The failure of endogenous remyelination contributes significantly to the progressive axonal degeneration and accumulating disability seen in these conditions. This technical guide provides an in-depth analysis of the remyelinating activity of 5-Methyl-7-methoxyisoflavone, a promising small molecule identified in a screen of registered drugs and natural compounds. We consolidate the current quantitative data on its efficacy in promoting oligodendrocyte precursor cell (OPC) proliferation and differentiation, detail the experimental protocols for assessing its activity, and propose a putative mechanism of action based on the known signaling pathways of structurally related isoflavones. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel remyelinating therapies.
Introduction
The progressive and debilitating nature of demyelinating diseases underscores the urgent need for therapeutic strategies that promote myelin repair. While current treatments for MS primarily focus on modulating the immune system, there is a significant unmet need for agents that can directly stimulate the regeneration of myelin sheaths. The process of remyelination is orchestrated by oligodendrocyte precursor cells (OPCs), which must proliferate, migrate to the site of injury, and differentiate into mature, myelin-forming oligodendrocytes.
A multi-tiered screening of 2,000 compounds, including FDA-approved drugs and natural products, identified this compound as a potent stimulator of OPC metabolic activity, proliferation, and differentiation[1]. This finding positions this compound as a compelling candidate for further investigation and development as a remyelinating therapeutic. This guide will synthesize the key findings related to its activity and provide the necessary technical details to facilitate further research.
Quantitative Data on Remyelinating Activity
The pro-myelinating effects of this compound have been quantified in a series of in vitro assays. The data from these studies are summarized below for clear comparison.
Table 1: Effect of this compound on Oligodendrocyte Precursor Cell (OPC) Metabolism and Proliferation
| Parameter | Assay | Treatment Concentration | Result | Reference |
| Metabolic Activity | MTT Assay | Not specified | Efficacy Ratio (ER) = 1.3 | [1] |
| OPC Proliferation | [³H]thymidine incorporation | Not specified | ~2.5-fold increase vs. vehicle | [1] |
The Efficacy Ratio (ER) is defined as the absorbance of the drug-treated sample divided by the absorbance of the vehicle-treated sample in the MTT assay, which measures cell reducing activity as an indicator of viability, proliferation, or differentiation.
Table 2: Effect of this compound on Oligodendrocyte Differentiation Markers
| Gene Transcript | Assay | Treatment Concentration | Result (Fold Increase vs. Vehicle) | Reference |
| CGT (Ceramide galactosyltransferase) | Real-time RT-PCR | Not specified | ~5-fold increase | [1] |
| MBP (Myelin Basic Protein) | Real-time RT-PCR | Not specified | ~10-fold increase | [1] |
| MBP (Myelin Basic Protein) | Real-time RT-PCR | 0.1 µM | Dose-dependent increase | [1] |
| MBP (Myelin Basic Protein) | Real-time RT-PCR | 1.0 µM | Peak dose-dependent response | [1] |
CGT is a marker for an early stage of oligodendrocyte differentiation, while MBP is a major component of the myelin sheath and a marker for a late stage of differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to assess the remyelinating activity of this compound.
In Vitro Assays with Mouse Oligodendrocyte Precursor Cells (OPCs)
3.1.1. OPC Isolation and Culture
-
Tissue Source: Cerebral cortices from postnatal day 1-2 mice.
-
Cell Dissociation: The cortices are mechanically and enzymatically dissociated to obtain a mixed glial cell suspension.
-
OPC Enrichment: OPCs are purified from the mixed glial cultures using immunomagnetic microbeads or differential adherence techniques.
-
Culture Conditions: Purified OPCs are cultured on poly-L-lysine-coated plates in a chemically defined medium (e.g., N1 or N2B3 medium) supplemented with growth factors such as platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF) to maintain their progenitor state.
3.1.2. MTT Assay for Metabolic Activity
-
Cell Plating: Purified OPCs are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with this compound or vehicle control for a specified duration (e.g., 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The Efficacy Ratio is calculated as (Absorbance of drug-treated cells) / (Absorbance of vehicle-treated cells).
3.1.3. [³H]thymidine Incorporation Assay for Proliferation
-
Cell Plating and Treatment: OPCs are plated and treated with this compound as described above.
-
Radiolabeling: [³H]thymidine is added to the culture medium for the final hours of the treatment period.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. The fold increase in proliferation is determined by comparing the counts per minute (CPM) of treated versus vehicle control cells.
3.1.4. Real-time RT-PCR for Differentiation Markers
-
RNA Extraction: Following treatment with this compound, total RNA is extracted from the OPCs.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is conducted using specific primers for myelin-related genes (e.g., CGT, MBP) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
Organotypic Cerebellar Slice Culture for Myelination and Remyelination
3.2.1. Slice Preparation and Culture
-
Tissue Source: Cerebella are dissected from postnatal day 10-12 mice.
-
Slicing: 300-400 µm thick sagittal slices are prepared using a vibratome.
-
Culture: Slices are placed on semi-permeable membrane inserts in a culture medium containing serum and growth supplements. The slices are maintained in culture for several days to allow for myelination to occur ex vivo.
3.2.2. Demyelination and Remyelination Assay
-
Demyelination Induction: After a period of in vitro myelination (e.g., 10 days), demyelination is induced by treating the slices with lysophosphatidylcholine (LPC) at a concentration of 0.5 mg/mL for 15-17 hours.
-
Washout and Treatment: The LPC-containing medium is washed out, and the slices are returned to normal culture medium containing either this compound or vehicle.
-
Remyelination Period: The slices are cultured for an additional period (e.g., 7-14 days) to allow for remyelination to occur.
-
Analysis: Slices are fixed and processed for immunofluorescence staining to visualize myelin (e.g., anti-MBP) and axons. The extent of remyelination is quantified by measuring the area of MBP staining.
Putative Signaling Pathways
While the precise molecular mechanism of this compound in promoting remyelination has not been explicitly elucidated, the known activities of other isoflavones provide a strong basis for a putative signaling pathway. Structurally similar isoflavones, such as puerarin and genistein, have been shown to exert neuroprotective and pro-myelinating effects through the activation of the PI3K/Akt pathway [2][3][4][5]. Additionally, the transcription factor CREB (cAMP response element-binding protein) is a known regulator of myelin gene expression and oligodendrocyte development[6][7][8].
Based on this evidence, we propose that this compound may promote OPC proliferation and differentiation through the activation of the PI3K/Akt and/or CREB signaling cascades.
Proposed PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and differentiation in many cell types, including oligodendrocytes[9]. Activation of this pathway is known to promote the survival of mature oligodendrocytes and is implicated in myelination.
References
- 1. A staged screening of registered drugs highlights remyelinating drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary report: genistein attenuates cerebral ischemia injury in ovariectomized rats via regulation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isoflavone puerarin promotes generation of human iPSC-derived pre-oligodendrocytes and enhances endogenous remyelination in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein exerts a cell-protective effect via Nrf2/HO-1/ /PI3K signaling in Ab25-35-induced Alzheimer's disease models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement of differentiation of oligodendrocyte progenitor cells by a cascade including protein kinase A and cyclic AMP-response element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible role of CREB in the stimulation of oligodendrocyte precursor cell proliferation by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutively Active Akt Induces Enhanced Myelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-7-Methoxyisoflavone: A Scientific Review of its Effects on Muscle Mass and Endurance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a non-steroidal anabolic agent purported to increase muscle mass and enhance endurance. Despite its presence in the sports supplement market, the scientific evidence supporting these claims is sparse and conflicting. This technical guide provides a comprehensive review of the available scientific literature, focusing on the quantitative data from human clinical trials, the methodologies of key experiments, and the proposed molecular mechanisms of action. The evidence base is critically evaluated to provide a clear perspective for researchers, scientists, and drug development professionals on the current understanding of this compound's efficacy and the gaps in the existing research.
Introduction
This compound is a flavonoid derivative that has gained attention for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids.[1] The initial claims for its efficacy appear to stem from early patents and animal studies, which suggested benefits in promoting weight gain.[2] These initial findings led to its marketing as a dietary supplement for athletes and bodybuilders. This guide will delve into the available scientific evidence to assess the validity of these claims.
Clinical Evidence for Efficacy
The human clinical trial data on this compound is limited and presents conflicting results. The two most frequently cited studies are presented below.
Wilborn et al. (2006): A Peer-Reviewed Clinical Trial
A key peer-reviewed study by Wilborn et al. (2006) investigated the effects of this compound on resistance-trained males.[2] The study found no statistically significant benefits of supplementation on muscle mass, strength, or hormonal status compared to a placebo.
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Forty-five resistance-trained males.
-
Intervention: Participants were assigned to one of four groups: placebo, 800 mg/day of this compound, 200 mg/day of ecdysterone, or 1000 mg/day of sulfo-polysaccharide for eight weeks. All participants followed a supervised resistance training program.
-
Measurements: Body composition (fat-free mass, percent body fat) was assessed using dual-energy X-ray absorptiometry (DEXA). Muscular strength was measured by one-repetition maximum (1RM) for bench press and leg press. Hormonal profiles (testosterone, cortisol) were also analyzed.
Quantitative Data Summary:
The study reported no significant differences between the this compound group and the placebo group in any of the measured outcomes.
| Outcome Measure | This compound Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| Fat-Free Mass (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Percent Body Fat (%) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Bench Press 1RM (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Leg Press 1RM (kg) | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Active Testosterone | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Free Testosterone | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
| Cortisol | Not reported (No significant difference) | Not reported (No significant difference) | > 0.05 |
Table 1: Summary of findings from Wilborn et al. (2006). The original paper did not provide mean change and standard deviation for each group but stated no significant differences were observed.
Incledon et al. (2001): An Unpublished Abstract
An earlier study by Incledon et al. (2001), presented as an abstract at a conference, is often cited in support of this compound's efficacy. However, the full study has not been published in a peer-reviewed journal, and the available information is limited and has been interpreted in contradictory ways.
Experimental Protocol (from abstract):
-
Study Design: The abstract suggests a placebo-controlled trial.
-
Participants: Fourteen college-aged men.
-
Intervention: 800 mg/day of this compound for eight weeks.
-
Measurements: Body composition was assessed.
Quantitative Data Summary:
| Outcome Measure | This compound Group (Reported Change) | Placebo Group (Reported Change) |
| Lean Body Mass | Reported increase | No significant change |
Table 2: Anecdotal summary of findings from the Incledon et al. (2001) abstract. The lack of a peer-reviewed publication makes these findings unverifiable.
Proposed Mechanisms of Action
The molecular mechanisms through which this compound might exert its purported anabolic effects have not been well-elucidated. However, several hypotheses have been proposed based on its chemical structure and the known activities of other flavonoids.
Aromatase Inhibition
It has been suggested that this compound may act as an aromatase inhibitor.[3][4] Aromatase is the enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, it is theorized that the testosterone-to-estrogen ratio could be favorably altered, promoting an anabolic environment. However, direct evidence for this specific isoflavone's potent aromatase-inhibiting activity in vivo is lacking.
NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a key role in inflammation and muscle catabolism. Some sources suggest that this compound may be an inhibitor of NF-κB.[3] By inhibiting NF-κB, it could potentially reduce muscle protein breakdown, thereby contributing to a net anabolic effect. This mechanism, however, remains speculative and requires experimental validation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis and hypertrophy.[5][6][7] While some flavonoids have been shown to influence this pathway, there is currently no direct evidence to suggest that this compound activates this pathway to promote muscle growth.
Visualizations
Experimental Workflow
Caption: Experimental workflow of the Wilborn et al. (2006) study.
Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for this compound.
Logical Relationship of Evidence
Caption: The logical discrepancy in the evidence for this compound.
Discussion
The available scientific evidence does not support the marketing claims that this compound is an effective anabolic agent for increasing muscle mass and endurance in humans. The only rigorously conducted, peer-reviewed clinical trial on the subject found no beneficial effects.[2] The positive claims appear to be based on an unpublished abstract with conflicting interpretations and poorly documented animal studies from several decades ago.
The proposed mechanisms of action, such as aromatase and NF-κB inhibition, are theoretically plausible for a flavonoid compound but lack direct experimental support for this compound itself. For drug development professionals, the lack of a clear mechanism of action and the negative results from the Wilborn et al. (2006) study suggest that this compound is unlikely to be a promising candidate for further investigation as a muscle-enhancing therapeutic.
Conclusion
For the scientific and research community, this compound serves as a case study in the disconnect that can exist between supplement marketing and scientific evidence. There is a clear need for well-controlled, peer-reviewed clinical trials to substantiate any claims of anabolic or ergogenic effects. Based on the current body of evidence, there is no robust scientific foundation to recommend this compound for the purpose of increasing muscle mass or endurance. Future research, if any, should focus on elucidating its potential molecular targets and conducting rigorous, well-powered clinical trials to definitively assess its efficacy and safety.
References
- 1. gigasnutrition.com [gigasnutrition.com]
- 2. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Metabolic Fate of 5-Methyl-7-methoxyisoflavone In Vivo: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has garnered attention within the sports nutrition and bodybuilding communities for its purported anabolic properties. Understanding its metabolic pathways is crucial for evaluating its efficacy, safety, and potential pharmacological interactions. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing the identified metabolic products, the experimental methodologies employed for their identification, and the underlying biochemical transformations.
Metabolic Pathways
The in vivo metabolism of this compound in humans primarily proceeds through two main pathways: O-demethylation and hydroxylation . These phase I biotransformation reactions lead to the formation of several metabolites that are subsequently excreted in the urine.[1] Five distinct metabolites have been identified, arising from different sequences of these reactions.
The metabolic journey of this compound can be conceptualized as follows:
-
Pathway 1: Initial O-demethylation followed by hydroxylation. In this pathway, the primary metabolic event is the removal of the methyl group from the methoxy moiety at the C7 position, yielding 5-Methyl-7-hydroxyisoflavone. This intermediate can then undergo further hydroxylation on the B-ring.
-
Pathway 2: Initial hydroxylation followed by O-demethylation. Alternatively, the parent compound can first be hydroxylated on the B-ring, followed by the O-demethylation of the C7-methoxy group.
Based on the analysis of urinary metabolites, O-demethylation appears to be the predominant initial metabolic step.
Below is a diagram illustrating the proposed metabolic pathways of this compound.
Identified Metabolites
Five urinary metabolites of this compound have been identified in studies involving human subjects.[1][2] The structures of these metabolites were elucidated using high-resolution mass spectrometry techniques. While specific quantitative data on the urinary excretion of each metabolite is not extensively available in the literature, qualitative analysis suggests that O-demethylated metabolites are major products.
Table 1: Identified Urinary Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Transformation |
| M1 | 5-Methyl-7-hydroxyisoflavone | O-demethylation |
| M2 | Monohydroxylated-5-methyl-7-hydroxyisoflavone | O-demethylation, Monohydroxylation |
| M3 | Dihydroxylated-5-methyl-7-hydroxyisoflavone | O-demethylation, Dihydroxylation |
| M4 | Monohydroxylated-5-methyl-7-methoxyisoflavone | Monohydroxylation |
| M5 | Dihydroxylated-5-methyl-7-methoxyisoflavone | Dihydroxylation |
Note: The exact positions of hydroxylation on the B-ring have not been definitively established in all published studies.
Experimental Protocols
The identification and characterization of this compound metabolites have been achieved through in vivo studies in humans. The general experimental workflow is outlined below.
In Vivo Study Design
-
Subjects: Healthy human volunteers.[2]
-
Administration: Oral administration of commercially available dietary supplements containing this compound.
-
Sample Collection: Urine samples are collected at baseline (before administration) and at various time points after administration.
Sample Preparation
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase and arylsulfatase to cleave potential glucuronide and sulfate conjugates (Phase II metabolites), allowing for the analysis of the parent aglycones.
-
Extraction: A liquid-liquid extraction (LLE) is typically performed to isolate the metabolites from the urine matrix. Common solvents used for extraction include ethyl acetate.
Analytical Instrumentation and Methods
-
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS): This is a powerful technique for the separation and identification of metabolites.[1]
-
Chromatography: A UPLC system with a C18 column is used for the separation of metabolites based on their polarity.
-
Mass Spectrometry: A Q-TOF mass spectrometer provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which aid in structural elucidation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of isoflavone metabolites.
-
Derivatization: As isoflavones are not sufficiently volatile for GC analysis, a derivatization step (e.g., silylation) is required to increase their volatility.
-
Analysis: The derivatized sample is then injected into the GC-MS system for separation and detection.
-
Data Presentation
As of the current literature, detailed quantitative data on the urinary excretion of this compound and its metabolites are limited. Studies have primarily focused on the identification and structural elucidation of the metabolites. Therefore, a comprehensive table with quantitative values (e.g., percentage of administered dose) cannot be provided at this time. However, based on qualitative assessments from chromatographic data, the O-demethylation pathway appears to be a major route of metabolism.
Conclusion
The in vivo metabolism of this compound in humans involves O-demethylation and hydroxylation, resulting in the formation of at least five distinct urinary metabolites. The elucidation of these pathways has been made possible through the application of advanced analytical techniques such as UPLC-Q-TOF MS and GC-MS. While the metabolic pathways have been qualitatively described, further research is required to quantify the excretion profiles of the individual metabolites. Such quantitative data would provide a more complete understanding of the pharmacokinetics of this compound and would be invaluable for assessing its bioavailability, potential for drug interactions, and overall physiological effects. Researchers and professionals in drug development are encouraged to consider these metabolic pathways in any future investigations of this compound.
References
The In Vitro Oncology Profile of Methoxy-Substituted Isoflavones: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the in vitro anticancer effects of methoxy-substituted isoflavones, focusing on close structural analogs of 5-Methyl-7-methoxyisoflavone due to a lack of specific published research on the title compound in oncology settings. The data presented herein pertains to 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone , providing insights into the potential mechanisms and activities of this class of compounds.
Executive Summary
Methoxy-substituted isoflavones are a class of plant-derived compounds that have garnered significant interest in oncology research for their potential as anticancer agents. In vitro studies on analogs such as 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone have demonstrated a range of effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumorigenesis. These compounds have shown efficacy in various cancer cell lines, including those of the liver, colon, and breast. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to aid researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the cytotoxic and biological activities of 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone in various cancer cell lines as reported in the scientific literature.
Table 1: Cytotoxicity of Methoxy-Substituted Isoflavone Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified |
| 5,7-dimethoxyflavone | SCC-9 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |
| 5,7-dimethoxyflavone | MCF-7 | Breast Cancer | Not Specified | Not Specified |
| 5-hydroxy-7-methoxyflavone | HCT-116 | Colon Carcinoma | Not Specified | 24 |
Table 2: Biological Effects of Methoxy-Substituted Isoflavone Analogs in Cancer Cell Lines
| Compound | Cell Line | Effect | Observations |
| 5,7-dimethoxyflavone | HepG2 | Apoptosis Induction | Condensed and fragmented nuclei observed via DAPI staining.[1] |
| 5,7-dimethoxyflavone | HepG2 | Cell Cycle Arrest | Increase in the sub-G1 population in a dose-dependent manner.[1][2] |
| 5,7-dimethoxyflavone | HepG2 | ROS Generation | Significant enhancement in the production of Reactive Oxygen Species.[2][3] |
| 5,7-dimethoxyflavone | HepG2 | Mitochondrial Membrane Potential | Dose-dependent reduction in mitochondrial membrane potential.[2] |
| 5-hydroxy-7-methoxyflavone | HCT-116 | Apoptosis Induction | DNA damage, mitochondrial membrane perturbation, cytochrome c release, Bcl-2 down-regulation, BID and Bax activation, and caspase-3-mediated apoptosis.[4] |
| 5-hydroxy-7-methoxyflavone | HCT-116 | ROS Generation | Increased mitochondrial and cytosolic ROS generation.[4] |
| 5-hydroxy-7-methoxyflavone | HCT-116 | ER Stress Induction | Led to intracellular Ca2+ release and JNK phosphorylation.[4] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human hepatoma (HepG2), human colon carcinoma (HCT-116), oral squamous cell carcinoma (SCC-9), and breast cancer (MCF-7) cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 5,7-dimethoxyflavone or 5-hydroxy-7-methoxyflavone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Analysis (DAPI Staining)
-
Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with the test compound at various concentrations for 24 hours.
-
Fixation: The cells are then washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: The cells are then stained with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: The coverslips are mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by the presence of condensed chromatin and fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with the test compound for 24 hours, and then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis) are determined.
Signaling Pathways and Mechanisms of Action
The anticancer effects of methoxy-substituted isoflavone analogs are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis via the Intrinsic Pathway
Studies on 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone indicate the induction of apoptosis primarily through the intrinsic (mitochondrial) pathway. This is characterized by an increase in the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, activating a cascade of caspases, ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by methoxy-substituted isoflavone analogs.
Cell Cycle Arrest
5,7-dimethoxyflavone has been shown to induce cell cycle arrest, specifically by increasing the population of cells in the sub-G1 phase.[1][2] This indicates that the compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
Caption: Mechanism of cell cycle arrest induced by 5,7-dimethoxyflavone.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for screening the anticancer potential of a compound like this compound in vitro is a multi-step process.
Caption: General experimental workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
The available in vitro data on 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone demonstrate their potential as anticancer agents, acting through the induction of apoptosis and cell cycle arrest in various cancer cell lines. These findings provide a strong rationale for investigating the specific effects of this compound. Future research should focus on determining the IC50 values of this compound in a broader panel of cancer cell lines, elucidating its precise molecular targets, and exploring its effects on other key cancer-related signaling pathways. Such studies will be crucial in evaluating its potential as a novel therapeutic agent for cancer treatment.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Anabolic Potential of 5-Methyl-7-Methoxyisoflavone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone, a synthetic derivative of naturally occurring isoflavones, has been marketed as a non-steroidal anabolic agent purported to enhance lean muscle mass, strength, and recovery while reducing body fat and cortisol levels. This technical guide provides an in-depth analysis of the available scientific evidence regarding its anabolic potential. It summarizes quantitative data from key studies, details experimental methodologies, and presents hypothesized signaling pathways to offer a comprehensive resource for the scientific community. Despite anecdotal claims and early animal studies suggesting anabolic effects, robust, peer-reviewed human clinical trials have largely failed to substantiate these claims, revealing a significant discrepancy between marketing and scientific validation.
Introduction
This compound, also known as methoxyisoflavone, is a flavonoid that was initially investigated for its potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids.[1][2] It is structurally similar to isoflavones found in soybeans, such as genistein and daidzein.[3] Marketed heavily in the sports nutrition industry, its proposed benefits include increased protein synthesis, enhanced nitrogen retention, and a favorable nutrient partitioning effect, directing nutrients towards muscle tissue and away from adipose tissue.[4][5][6][7]
Purported Mechanisms of Action
The proposed anabolic effects of methoxyisoflavone are attributed to several mechanisms, although these are not well-substantiated by rigorous scientific evidence. The primary claims include:
-
Increased Protein Synthesis and Nitrogen Retention: Methoxyisoflavone is suggested to promote an anabolic state by increasing the rate of protein synthesis and enhancing nitrogen retention within muscle cells.[3][4]
-
Cortisol Suppression: A significant claim is its ability to lower cortisol levels, a catabolic hormone that can lead to muscle breakdown.[3][6][8]
-
Nutrient Partitioning: It is hypothesized to improve the body's ability to shuttle nutrients, particularly amino acids and glucose, into muscle cells for growth and repair.[4]
-
Aromatase Inhibition: Some sources suggest it may act as an aromatase inhibitor, preventing the conversion of testosterone to estrogen, though this is not a primary proposed mechanism for its anabolic effects.[9]
Preclinical and Clinical Evidence
The evidence for the anabolic potential of methoxyisoflavone is mixed, with early animal studies and unpublished human trials showing positive effects, while more rigorous, peer-reviewed human studies have not supported these claims.
Animal and Early Studies
Human Clinical Trials
The most comprehensive and frequently cited human study on methoxyisoflavone was conducted by Wilborn et al. (2006). This double-blind, placebo-controlled trial investigated the effects of methoxyisoflavone supplementation on resistance-trained males.
-
Participants: Forty-five resistance-trained males (average age 20.5 years) were matched based on fat-free mass.[10]
-
Supplementation: Participants were randomly assigned to one of four groups: placebo, 800 mg/day of methoxyisoflavone, 200 mg/day of ecdysterone, or 1,000 mg/day of a sulfo-polysaccharide. The supplementation period was eight weeks.[10]
-
Exercise Protocol: All participants followed a structured resistance training program for the duration of the study.
-
Measurements: A comprehensive battery of tests was conducted at baseline, four weeks, and eight weeks, including:
-
Body Composition: Assessed using dual-energy x-ray absorptiometry (DEXA).[11]
-
Muscular Strength: 1-repetition maximum (1RM) for bench press and leg press.[11]
-
Muscular Endurance: Repetitions to failure at 80% of 1RM for bench press and leg press.[11]
-
Anaerobic Power: Wingate cycle ergometer test.[11]
-
Hormonal and Blood Markers: Fasting blood samples were analyzed for active and free testosterone, cortisol, urea nitrogen, and creatinine.[10][11]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the Wilborn et al. (2006) study, which remains the most robust clinical trial on the efficacy of methoxyisoflavone for anabolic purposes.
Table 1: Body Composition Changes (Wilborn et al., 2006)
| Group | Fat-Free Mass (kg) - Change from Baseline | Percent Body Fat (%) - Change from Baseline |
| Methoxyisoflavone | No significant change | No significant change |
| Placebo | No significant change | No significant change |
Table 2: Strength and Power Changes (Wilborn et al., 2006)
| Group | Bench Press 1RM (kg) - Change from Baseline | Leg Press 1RM (kg) - Change from Baseline | Sprint Peak Power (W) - Change from Baseline |
| Methoxyisoflavone | No significant change | No significant change | No significant change |
| Placebo | No significant change | No significant change | No significant change |
Table 3: Hormonal and Catabolic Markers (Wilborn et al., 2006)
| Group | Active Testosterone - Change from Baseline | Free Testosterone - Change from Baseline | Cortisol - Change from Baseline |
| Methoxyisoflavone | No significant change | No significant change | No significant change |
| Placebo | No significant change | No significant change | No significant change |
The results from this study clearly indicated that 800 mg/day of methoxyisoflavone supplementation for eight weeks had no significant effect on body composition, training adaptations, or hormonal status in resistance-trained males when compared to a placebo.[10][11]
Signaling Pathways and Visualizations
While the exact molecular mechanisms of methoxyisoflavone remain unproven, we can hypothesize its intended, though unverified, interactions with key anabolic signaling pathways based on marketing claims.
Hypothesized Anabolic Signaling Pathway of Methoxyisoflavone
The following diagram illustrates a hypothetical signaling cascade through which methoxyisoflavone is purported to exert its anabolic effects. This is based on the claims of increased protein synthesis and cortisol reduction, integrated into the well-established IGF-1/Akt/mTOR pathway, a central regulator of muscle hypertrophy.[12][13][14]
Caption: Hypothesized anabolic signaling pathway for methoxyisoflavone.
Experimental Workflow for Assessing Anabolic Potential
The diagram below outlines a typical experimental workflow for a robust clinical trial designed to assess the anabolic potential of a nutritional supplement like methoxyisoflavone.
Caption: Standard experimental workflow for a clinical trial.
Discussion and Conclusion
The allure of a non-steroidal anabolic agent has positioned this compound as a popular supplement in the fitness and bodybuilding communities. However, a thorough review of the scientific literature reveals a significant lack of evidence to support its purported anabolic effects in humans. While early animal data and anecdotal reports were promising, the only well-controlled, peer-reviewed human clinical trial to date found no benefit of methoxyisoflavone supplementation on muscle mass, strength, or hormonal profiles in resistance-trained individuals.[10][11][15]
For researchers and drug development professionals, the case of methoxyisoflavone serves as a critical example of the disparity that can exist between marketing claims and scientific reality. The hypothesized mechanisms of action, such as influencing the mTOR pathway or reducing cortisol, are plausible anabolic strategies. However, there is no direct evidence that methoxyisoflavone effectively modulates these pathways in humans at commonly recommended dosages.
References
- 1. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 2. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 3. gigasnutrition.com [gigasnutrition.com]
- 4. mrsupplement.com.au [mrsupplement.com.au]
- 5. anabolicminds.com [anabolicminds.com]
- 6. nbinno.com [nbinno.com]
- 7. Energy Partitioning | TrainingPeaks [trainingpeaks.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
5-Methyl-7-Methoxyisoflavone and its Effects on Cortisol Levels: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone marketed as a dietary supplement with claims of anabolic and cortisol-suppressing effects. This technical guide provides an in-depth review of the available scientific evidence regarding its impact on cortisol levels. A critical analysis of the primary human clinical trial is presented, including a detailed experimental protocol and quantitative data. Furthermore, the broader context of isoflavone interaction with the hypothalamic-pituitary-adrenal (HPA) axis is discussed to provide a theoretical framework. The evidence to date, however, does not support the claim that this compound significantly alters cortisol levels in humans.
Introduction
This compound is a non-steroidal compound belonging to the isoflavone class of flavonoids.[1][2] Unlike naturally occurring isoflavones found in sources like soy, it is a synthetic derivative. It is often marketed towards the bodybuilding and athletic communities with claims of promoting muscle growth and reducing cortisol, a catabolic hormone.[3] However, a critical evaluation of the scientific literature is essential to substantiate these claims. This document aims to provide a comprehensive technical overview of the effects of this compound on cortisol levels for an audience of researchers and drug development professionals.
Preclinical and Anecdotal Claims vs. Clinical Evidence
Initial interest in this compound stemmed from early animal studies and U.S. patents that suggested isoflavone supplementation could lower cortisol levels, increase protein synthesis, and improve recovery from exercise.[2] These preliminary findings, often cited in commercial literature, have led to the widespread belief that this compound possesses potent cortisol-suppressing properties.[3][4]
However, the transition from preclinical data and anecdotal reports to robust human clinical evidence is crucial. To date, the most definitive human study on this specific isoflavone was conducted by Wilborn et al. (2006). This study investigated the effects of this compound supplementation on training adaptations and hormonal markers, including cortisol, in resistance-trained males.[2][5] The findings of this study stand in contrast to the marketing claims.
Key Clinical Trial: Wilborn et al. (2006)
The study by Wilborn et al. (2006) is the primary source of clinical data on the effects of this compound on cortisol levels. The study found no significant differences in cortisol concentrations between the group supplementing with this compound and the placebo group over an 8-week period of resistance training.[5][6][7]
Experimental Protocol
A detailed breakdown of the methodology employed in the Wilborn et al. (2006) study is provided below to allow for critical assessment.
3.1.1. Study Design: A randomized, double-blind, placebo-controlled trial.[5]
3.1.2. Participants: Forty-five resistance-trained males were recruited for the study.[2][5]
3.1.3. Supplementation Protocol: Participants were randomly assigned to one of four groups:
-
Placebo (P) [2]
-
This compound (M): 800 mg/day[2]
-
20-hydroxyecdysone (E): 200 mg/day[2]
-
Sulfo-polysaccharide (CSP3): 1,000 mg/day[2]
The supplementation period lasted for 8 weeks.[2]
3.1.4. Resistance Training Program: All participants followed a structured resistance training program for the duration of the 8-week study.[2]
3.1.5. Data Collection: Fasting blood samples were collected at baseline (week 0), week 4, and week 8.[2][5] These samples were analyzed for various parameters, including serum cortisol levels.
3.1.6. Biochemical Analysis: Serum cortisol concentrations were determined using established analytical methods (specific assay not detailed in the abstract).
Data Presentation
The results from the Wilborn et al. (2006) study regarding cortisol levels are summarized in the table below.
| Group | Baseline (Week 0) | Week 4 | Week 8 | p-value (Group vs. Placebo) |
| Placebo | Data not specified | Data not specified | Data not specified | N/A |
| This compound | Data not specified | Data not specified | Data not specified | > 0.05 |
Note: The publication does not provide the specific mean and standard deviation values for cortisol levels at each time point, but explicitly states that there were no significant differences observed between the groups (p > 0.05).[5]
Potential Mechanisms of Isoflavone Interaction with the HPA Axis (Theoretical)
While this compound has not been shown to affect cortisol, it is worthwhile to consider the broader research on how other isoflavones, such as those from soy, may interact with the hypothalamic-pituitary-adrenal (HPA) axis. It is important to emphasize that the following are general mechanisms for isoflavones and have not been demonstrated for this compound specifically.
Isoflavones have been shown to have varying effects on the HPA axis, with some studies indicating increases, decreases, or no effect on corticosterone (the equivalent of cortisol in rodents) secretion.[6] These discrepancies may be due to differences in the specific isoflavone, dosage, and experimental model.
Some proposed mechanisms for isoflavone influence on the HPA axis include:
-
Interaction with Estrogen Receptors: Isoflavones are classified as phytoestrogens and can bind to estrogen receptors (ERα and ERβ), which are known to modulate HPA axis activity.[8]
-
Enzyme Inhibition: Some isoflavones have been shown to inhibit enzymes involved in steroidogenesis, such as cytochrome P450 enzymes.[9] For example, in vitro studies have shown that genistein and daidzein can inhibit the lyase activity of CYP17A1, which is involved in the production of dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens.[9] While this study did not show an effect on cortisol, it demonstrates the potential for isoflavones to influence steroid hormone pathways.[9]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in DOT language.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and potential points of isoflavone interaction.
Caption: Experimental workflow of the Wilborn et al. (2006) study.
Conclusion
The assertion that this compound supplementation reduces cortisol levels is not supported by the available scientific evidence from human clinical trials. The single, well-controlled study by Wilborn et al. (2006) found no significant effect of 800 mg/day of this compound on serum cortisol levels in resistance-trained males over an 8-week period.[2][5] While there are theoretical mechanisms by which other isoflavones may influence the HPA axis, these have not been demonstrated for this specific synthetic compound.
For researchers, scientists, and drug development professionals, it is crucial to rely on data from rigorous, placebo-controlled studies. Based on the current body of evidence, claims of cortisol suppression by this compound should be viewed with skepticism. Further research would be necessary to overturn the existing findings. It is also important to note that the consumption of this compound can lead to false-positive results in urinary tests for cannabinoids.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wholesale Distributor [naturalpoland.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoflavones Alter Hypothalamic–Pituitary–Adrenal Axis Response Following Photoperiod Alterations , - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Soy isoflavone effects on the adrenal glands of orchidectomized adult male rats: a comprehensive histological and hormonal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Soy Isoflavones on Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Experimental Protocols for 5-Methyl-7-Methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols to characterize the biological activities of 5-methyl-7-methoxyisoflavone. This synthetic isoflavone has garnered interest for its potential anabolic, anti-inflammatory, and anti-cancer properties. The following sections detail methodologies to investigate its effects on key cellular processes, including aromatase inhibition, NF-κB signaling, inflammatory responses, and cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro effects of this compound and related methoxyisoflavones.
| Compound | Assay | Cell Line/System | Endpoint | Result |
| This compound | Colony Formation Assay | HCT116 (Colon Cancer) | Inhibition Rate | 55.3% at 40 µM[1] |
| 5,7-Dimethoxyflavone (related compound) | Aromatase Inhibition | Recombinant Human Aromatase | IC50 | ~123 µM[2] |
| 7-Methoxyflavone (related compound) | Aromatase Inhibition | Recombinant Human Aromatase | IC50 | 1.9 µM[2] |
| 7,4'-Dimethoxyflavone (related compound) | Aromatase Inhibition | Recombinant Human Aromatase | IC50 | 9.0 µM[2] |
Experimental Protocols
Aromatase Inhibition Assay
This protocol determines the ability of this compound to inhibit the enzyme aromatase, which is crucial in estrogen biosynthesis.
Materials:
-
Human recombinant aromatase (CYP19)
-
Aromatase substrate (e.g., dibenzylfluorescein or a fluorescent substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control inhibitor (e.g., Letrozole or Anastrozole)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the human recombinant aromatase enzyme.
-
Add the various concentrations of this compound or the positive control to the wells.
-
Initiate the reaction by adding the aromatase substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., sodium hydroxide).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NF-κB Signaling Pathway Analysis
This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
2.1. Western Blot for NF-κB p65 and IκBα
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or HCT116 human colon cancer cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS or TNF-α for a predetermined time (e.g., 30-60 minutes) to activate the NF-κB pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of NF-κB p65.
2.2. NF-κB Luciferase Reporter Assay
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS or TNF-α)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well white plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with LPS or TNF-α.
-
After the desired incubation time, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
This protocol evaluates the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with the Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production and the IC50 value.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
HCT116 human colon cancer cells
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro analysis of this compound.
References
Application Notes and Protocols: Preparation of 5-Methyl-7-methoxyisoflavone Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
5-Methyl-7-methoxyisoflavone (CAS No. 82517-12-2) is a synthetic isoflavone investigated for various biological activities.[1][2] It is recognized as a non-steroidal anabolic agent, an aromatase inhibitor, and an inhibitor of NF-κB.[3] Additionally, it has demonstrated antioxidant and remyelinating properties.[3] Due to its hydrophobic nature, this compound is practically insoluble in water, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies.[2] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
2. Materials and Equipment
-
This compound powder (purity ≥95%)[1]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3. Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 82517-12-2 | [1][4][5] |
| Molecular Formula | C₁₇H₁₄O₃ | [1][4] |
| Molecular Weight | 266.29 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in DMSO | 53 mg/mL (199.03 mM) to 125 mg/mL (469.41 mM) | [4][5][6] |
| Purity | ≥95% | [1] |
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Reference(s) |
| -20°C | Up to 1 year | [3] |
| -80°C | Up to 2 years | [3] |
4. Experimental Protocols
4.1. Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weighing Preparation: Tare a sterile microcentrifuge tube on an analytical balance.
-
Weighing the Compound: Carefully weigh 26.63 mg of this compound powder into the tared microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5][6]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][5][6]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
4.2. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).
Example Dilution for a 100 µM Working Solution:
-
Perform a serial dilution of the 100 mM stock solution. For example, dilute 10 µL of the 100 mM stock solution into 990 µL of cell culture medium to obtain a 1 mM intermediate solution.
-
Further dilute 10 µL of the 1 mM intermediate solution into 990 µL of cell culture medium to achieve a final concentration of 10 µM.
-
Always prepare a vehicle control with the same final concentration of DMSO as the working solution.
5. Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified diagram of the inhibitory actions of this compound.
References
Application Notes and Protocols for In Vivo Administration of 5-Methyl-7-methoxyisoflavone in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-7-methoxyisoflavone, also known as methoxyisoflavone, is a synthetic isoflavone that has been investigated for its potential anabolic and physiological effects.[1][2][3] It is structurally similar to isoflavones found in soybeans.[2] In the realm of biomedical research, particularly in murine models, this compound is explored for its purported benefits in increasing lean muscle mass, enhancing protein synthesis, and potentially modulating inflammatory pathways.[3][4] These application notes provide an overview of its mechanism of action and detailed protocols for its in vivo administration in mice, based on available literature and studies of structurally related compounds.
Putative Mechanisms of Action
This compound is suggested to exert its biological effects through several mechanisms:
-
Anabolic Agent: It is proposed to promote an anabolic state by increasing protein synthesis and nitrogen retention.[2][4] This is a key area of investigation for conditions involving muscle wasting.
-
Aromatase Inhibition: The compound may inhibit the enzyme aromatase, thereby interfering with the metabolic pathways of testosterone.[5]
-
Anti-inflammatory Effects: It has been identified as an inhibitor of NF-κB, a key regulator of inflammatory responses.[5]
-
Cortisol Suppression: Research suggests it may have a cortisol-suppressing effect, which would be beneficial in preventing muscle breakdown.[2]
Quantitative Data Summary
While extensive quantitative data from in vivo mouse studies specifically for this compound is limited, the following table summarizes relevant data from human studies and studies on related flavones in mice to provide a comparative reference for experimental design.
| Parameter | Compound | Species/Model | Dosage | Duration | Key Findings | Reference |
| Body Composition | This compound | Resistance-Trained Males | 800 mg/day | 8 weeks | No significant effect on body weight or lean body mass compared to placebo. | [3] |
| Pharmacokinetics | 5,7-dimethoxyflavone | Mice | 10 mg/kg (oral) | Single dose | Peak plasma concentration (Cmax): 1870±1190 ng/mL; Terminal half-life: 3.40±2.80 h. | [6] |
| Muscle Mass | 5-hydroxy-7-methoxyflavone derivatives | SAMP1 Mice | Dietary administration | Not specified | Increase in soleus muscle size and mass. | [7] |
| Sarcopenic Obesity | 5,7-dimethoxyflavone | High-Fat-Diet-Induced Obese Mice | 25 mg/kg/day & 50 mg/kg/day (oral gavage) | 8 weeks | Significant reduction in body weight and fat mass; enhanced grip strength and muscle mass. | [8] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mice. These protocols are based on standard laboratory procedures and findings from related compounds.
Protocol 1: Assessment of Anabolic Effects in C57BL/6 Mice
Objective: To evaluate the effect of this compound on muscle mass and strength in healthy adult mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
8-week-old male C57BL/6 mice
-
Oral gavage needles
-
Animal scale
-
Grip strength meter
-
Calipers
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into a vehicle control group and one or more treatment groups (n=8-10 mice per group).
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg body weight).
-
Administration: Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitoring:
-
Record body weight twice weekly.
-
Measure food intake daily.
-
Perform a grip strength test weekly to assess muscle function.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus).
-
Measure muscle fiber cross-sectional area from histological sections.
-
Collect blood for analysis of relevant biomarkers (e.g., testosterone, cortisol, inflammatory cytokines).
-
Protocol 2: Evaluation of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To determine if this compound can mitigate the inflammatory response in a mouse model of acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
8-week-old male BALB/c mice
-
Intraperitoneal (i.p.) injection needles
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation and Grouping: As described in Protocol 1.
-
Pre-treatment: Administer this compound or vehicle via oral gavage for 3-5 consecutive days.
-
Induction of Inflammation: On the final day of pre-treatment, inject mice with LPS (e.g., 1 mg/kg, i.p.) one hour after the final dose of the test compound.
-
Sample Collection:
-
Collect blood via cardiac puncture 2-4 hours after LPS injection.
-
Harvest tissues such as the liver and spleen for further analysis.
-
-
Analysis:
-
Measure serum levels of TNF-α and IL-6 using ELISA.
-
Perform Western blot or qPCR on tissue lysates to assess the expression of NF-κB and related inflammatory markers.
-
Visualizations
Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Models in Isoflavone Anabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens found abundantly in soybeans, have garnered significant attention for their potential health benefits, including anabolic effects on skeletal muscle and bone.[1][2] These compounds, such as genistein, daidzein, and glycitein, are structurally similar to mammalian estrogen and can interact with estrogen receptors (ERs), primarily ERβ, to modulate various physiological processes.[1][3] Understanding the anabolic potential of isoflavones is crucial for developing novel therapeutics for muscle wasting conditions (sarcopenia) and osteoporosis. Animal models are indispensable tools for investigating these effects in a controlled in vivo setting.
These application notes provide an overview of common animal models, key experimental protocols, and the underlying signaling pathways involved in testing the anabolic properties of isoflavones.
Common Animal Models for Anabolic Research
The selection of an appropriate animal model is critical and often depends on the specific research question. Rodents, particularly rats and mice, are the most frequently used models due to their well-characterized physiology and genetics.
-
Ovariectomized (OVX) Rodent Model: This is the gold standard for studying postmenopausal conditions. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and muscle atrophy, mimicking the effects of menopause in women.[4][5] This model is ideal for testing the efficacy of isoflavones in mitigating these catabolic effects.
-
Intact Male and Female Rodent Models: Standard rodent models (e.g., Wistar or Sprague-Dawley rats) are used to study the anabolic effects of isoflavones under normal physiological conditions.[6] These models help elucidate the direct impact of isoflavones on muscle and bone accretion, independent of a disease or deficiency state. It is crucial to use diets with controlled and known isoflavone content, as standard soy-based chow can contain variable levels of phytoestrogens, confounding experimental results.[7][8]
Key Signaling Pathways in Isoflavone-Mediated Anabolism
Isoflavones exert their anabolic effects by modulating several key signaling pathways. Their interaction with estrogen receptors is a primary mechanism, which in turn influences downstream anabolic cascades.
Estrogen Receptor (ER) and IGF-1 Signaling
Genistein, in particular, has been shown to stimulate muscle growth through the ERβ signaling pathway.[3] Activation of ERβ can lead to an upregulation of Insulin-like Growth Factor 1 (IGF-1) and its receptor (IGF-1R).[2][4] The IGF-1 pathway is a central regulator of muscle protein synthesis and hypertrophy. This signaling cascade promotes the expression of critical muscle proteins like Myosin Heavy Chain (MHC).[3][4]
References
- 1. Isoflavones and bone: animal and human evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic Activity of a Soy Extract and Three Major Isoflavones in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Exposures of Male Rats to Soy Isoflavones Impact Leydig Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How isoflavone levels in common rodent diets can interfere with the value of animal models and with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methyl-7-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone investigated for its potential anabolic properties. As with any active pharmaceutical ingredient (API) or nutraceutical compound, a robust and reliable analytical method is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of isoflavones due to its specificity, sensitivity, and accuracy. This document provides a detailed protocol for the analytical detection and quantification of this compound by reverse-phase HPLC.
Principle
This method utilizes reverse-phase HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic acid, HPLC grade)
-
Sample containing this compound (e.g., raw material, finished product)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (to be confirmed by DAD scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require optimization to achieve the desired separation and peak shape.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.
Preparation of Sample Solutions
The sample preparation will depend on the matrix. For a pure substance or a simple formulation:
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask. Sonication may be used to aid dissolution.[1]
-
Dilute the solution with the mobile phase to a final concentration within the calibration curve range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by assessing peak purity using a DAD.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by injecting the working standard solutions in triplicate and performing a linear regression analysis of the peak area versus concentration.[2]
-
Accuracy (Recovery): The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[2][3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][4]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This can be assessed by making small changes to the mobile phase composition, flow rate, and column temperature.
Data Presentation
The following tables summarize typical quantitative data that would be obtained during the validation of this HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
| Linear Regression | y = 15000x + 500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.5 | 101.0 |
| 120% | 60 | 59.1 | 98.5 |
| Mean Recovery (%) | 99.5 |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | Mean Peak Area | %RSD (n=6) |
| Repeatability (Intra-day) | 50 | 751000 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 50 | 749500 | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantitation (LOQ) | ~0.3 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Method Validation Pathway
Caption: Key parameters for HPLC method validation.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. scielo.br [scielo.br]
- 3. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: Analysis of Methoxyisoflavone Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone derivative marketed as a dietary supplement for its purported anabolic properties. Understanding its metabolic fate is critical for evaluating its efficacy, safety, and potential interactions, including interferences in clinical or anti-doping screenings[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of metabolites in biological matrices. However, due to the low volatility of isoflavones and their metabolites, a chemical derivatization step is essential to convert them into volatile compounds suitable for GC analysis[2]. This application note provides a detailed protocol for the extraction, derivatization, and analysis of methoxyisoflavone metabolites from human urine using GC-MS.
Metabolic Pathways of this compound
The primary metabolic transformations of this compound in humans involve Phase I biotransformation reactions, specifically O-demethylation and hydroxylation[1][3]. These reactions can occur in different sequences, leading to a variety of metabolites. The two principal pathways are:
-
O-demethylation of the methoxy group at the C7 position, followed by hydroxylation.
-
Hydroxylation at one or more positions on the B-ring, which may or may not be preceded by O-demethylation[1][3].
Studies have identified several urinary metabolites, including 5-methyl-7-hydroxyisoflavone and various mono- and di-hydroxylated derivatives[2][4][5].
Caption: Primary metabolic pathways of this compound.
Experimental Protocols
This section details the complete workflow for the analysis of methoxyisoflavone metabolites from urine samples.
Caption: Workflow for GC-MS analysis of methoxyisoflavone metabolites.
Sample Preparation: Extraction from Urine
-
Hydrolysis of Conjugates:
-
Pipette 2 mL of urine into a glass culture tube.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).
-
Vortex briefly and incubate the mixture in a water bath at 37°C for 2-3 hours to deconjugate glucuronide and sulfate metabolites[3].
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the hydrolyzed urine sample.
-
Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process on the remaining aqueous layer with another 5 mL of solvent to maximize recovery.
-
Combine the organic extracts.
-
-
Drying:
-
Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the free isoflavone metabolites.
-
Derivatization Protocol
This two-step process is critical for increasing the volatility and thermal stability of the metabolites.
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Add 50 µL of this solution to the dried sample extract.
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate at 60°C for 1 hour in a heating block or oven. This step converts carbonyl groups (ketones) to their methoxime derivatives, preventing the formation of multiple silylated isomers.
-
-
Trimethylsilylation (TMS):
-
After cooling the sample to room temperature, add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Vortex the sample for 1 minute.
-
Incubate at 70°C for 30-45 minutes. This step replaces active hydrogens on hydroxyl groups with a non-polar trimethylsilyl (-TMS) group.
-
After cooling, transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC system or equivalent |
| Injector | Splitless mode; Temperature: 250°C; Injection Volume: 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column; Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp at 15°C/min to 300°C; Hold at 300°C for 5 min |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | 50 - 650 m/z |
| Data Acquisition | Full Scan mode for metabolite identification. Selected Ion Monitoring (SIM) can be used for targeted quantification to improve sensitivity. |
Data Presentation: Methoxyisoflavone Metabolites
The analysis of derivatized urine extracts will reveal the parent compound and several metabolites. Identification is achieved by comparing mass spectra to libraries (if available) and interpreting fragmentation patterns. The table below summarizes the key expected metabolites and their mass characteristics after TMS derivatization.
| Metabolite ID | Compound Name / Structure | Metabolic Transformation | Expected Mass Shift of Parent Molecule (C₁₇H₁₄O₃) | Key m/z Fragments of TMS Derivative(s) |
| M0 | This compound (Parent) | - | - | M+ not typically observed. Fragmentation pattern is key. |
| M1 | 5-Methyl-7-Hydroxyisoflavone | O-demethylation | -14 Da (+ C₃H₈Si) | Molecular Ion (M+•) as mono-TMS derivative at m/z 324. Fragments at m/z 309 ([M-CH₃]⁺), 222[5][6]. |
| M2 | Mono-hydroxy-5-Methyl-7-Methoxyisoflavone | Hydroxylation | +16 Da (+ C₃H₈Si) | Molecular Ion (M+•) as mono-TMS derivative expected at m/z 354. Fragment ions will depend on hydroxylation position. |
| M3 | Mono-hydroxy-5-Methyl-7-Hydroxyisoflavone | O-demethylation + Hydroxylation | +2 Da (+ 2x C₃H₈Si) | Molecular Ion (M+•) as di-TMS derivative expected at m/z 412. Fragments at m/z 397 ([M-CH₃]⁺)[5][6]. |
| M4 | Di-hydroxy-5-Methyl-7-Methoxyisoflavone | Di-hydroxylation | +32 Da (+ 2x C₃H₈Si) | Molecular Ion (M+•) as di-TMS derivative expected at m/z 428. |
| M5 | Di-hydroxy-5-Methyl-7-Hydroxyisoflavone | O-demethylation + Di-hydroxylation | +18 Da (+ 3x C₃H₈Si) | Molecular Ion (M+•) as tri-TMS derivative expected at m/z 500. Fragments at m/z 485 ([M-CH₃]⁺), 397[5][6]. |
Note: The mass shift refers to the underivatized molecule. The final mass of the derivatized metabolite increases significantly due to the addition of one or more trimethylsilyl (TMS) groups (mass of C₃H₈Si ≈ 72 Da).
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-ESI-Q-TOF-MS(E) identification of urinary metabolites of the emerging sport nutrition supplement methoxyisoflavone in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
Research Model for Methoxyisoflavone's Effects on Bone Density: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyisoflavone, a synthetic derivative of isoflavones found in sources like soy, has garnered interest for its potential anabolic and bone-protective effects.[1][2] While preliminary studies and anecdotal evidence suggest a role in promoting bone health, rigorous scientific investigation into its mechanisms of action and efficacy is required.[2][3] This document outlines a comprehensive research model to investigate the effects of 5-methyl-7-methoxyisoflavone, a common form of methoxyisoflavone, on bone density. The proposed model integrates in vitro and in vivo studies to elucidate the cellular and molecular mechanisms by which this compound may influence bone metabolism.
Hypothesized Mechanism of Action
Based on the known effects of other isoflavones and related compounds, it is hypothesized that methoxyisoflavone enhances bone density through a dual mechanism:
-
Inhibition of Osteoclast activity: Methoxyisoflavone is proposed to interfere with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This pathway is crucial for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. By inhibiting RANKL-induced signaling cascades, methoxyisoflavone may reduce bone breakdown.
-
Stimulation of Osteoblast function: Methoxyisoflavone may promote the activity of osteoblasts, the cells responsible for bone formation. This could be mediated through the activation of pro-osteogenic signaling pathways such as the Wnt/β-catenin pathway, which is a key regulator of bone formation.
Data Presentation: Quantitative Effects of Methoxyisoflavone and Related Compounds on Bone Parameters
The following tables summarize available quantitative data from preclinical and clinical studies on methoxyisoflavone and related isoflavones. This data provides a basis for comparison and informs the experimental design.
Table 1: Preclinical Studies on Methoxyisoflavones and Bone Parameters
| Compound | Model | Dosage | Duration | Key Findings | Reference |
| Formononetin | Ovariectomized (OVX) rats | 10 mg/kg/day (oral) | 4 weeks | Prevented OVX-induced decrease in femoral and tibial bone mass.[4] | |
| Formononetin | Mouse cortical bone defect model | Not specified | 21 days | Promoted bone healing and regeneration, enhanced expression of osteogenic markers.[5] |
Table 2: Clinical Studies on Methoxyisoflavones and Bone Mineral Density (BMD)
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| This compound | Resistance-trained men | 800 mg/day | 8 weeks | No significant effect on bone mineral content.[2][6] | |
| Ipriflavone | Postmenopausal women with low bone mass | 600 mg/day + 1g Ca/day | 2 years | Maintained vertebral and radial BMD compared to placebo group, which showed significant decrease.[1][7] | |
| Soy Isoflavones | Ovariectomized rats | 80, 200, 350 mg/kg/day | 90 days | Dose-dependent increase in trabecular bone volume in distal femurs.[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in the research model.
In Vitro Protocols
1. Osteoblast Differentiation and Mineralization Assay
-
Objective: To determine the effect of methoxyisoflavone on osteoblast differentiation and mineralization.
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Protocol:
-
Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 24 hours, replace the medium with osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate) containing various concentrations of methoxyisoflavone (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Culture the cells for 7-14 days for ALP activity assay and 21-28 days for mineralization assay, changing the medium every 2-3 days.
-
2. Alkaline Phosphatase (ALP) Activity Assay
-
Objective: To quantify an early marker of osteoblast differentiation.
-
Protocol:
-
After the induction period (Day 7 or 14), wash the cells with PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Incubate the cell lysate with p-nitrophenyl phosphate (pNPP) substrate solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.
-
3. Alizarin Red S Staining for Mineralization
-
Objective: To visualize and quantify calcium deposition, a late marker of osteoblast function.
-
Protocol:
-
After the induction period (Day 21 or 28), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water to remove non-specific staining.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
-
4. Osteoclast Differentiation Assay
-
Objective: To assess the inhibitory effect of methoxyisoflavone on osteoclast formation.
-
Cell Line: RAW 264.7 macrophage cells or bone marrow-derived macrophages (BMMs).
-
Protocol:
-
Seed RAW 264.7 cells or BMMs in 96-well plates at an appropriate density.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Treat the cells with various concentrations of methoxyisoflavone or vehicle control.
-
Culture for 5-7 days, replenishing the medium as needed.
-
5. Tartrate-Resistant Acid Phosphatase (TRAP) Staining
-
Objective: To identify and quantify mature osteoclasts.
-
Protocol:
-
After the differentiation period, fix the cells.
-
Stain for TRAP activity using a commercially available kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
6. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of methoxyisoflavone on key signaling proteins in osteoblasts and osteoclasts.
-
Protocol:
-
Treat osteoblasts or osteoclasts with methoxyisoflavone for various time points.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., for Wnt pathway: β-catenin, GSK3β; for RANKL pathway: NF-κB p65, IκBα, p38, ERK, JNK).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
-
In Vivo Protocol
1. Ovariectomized (OVX) Rat Model of Osteoporosis
-
Objective: To evaluate the in vivo efficacy of methoxyisoflavone in preventing estrogen-deficiency-induced bone loss.
-
Animal Model: Female Sprague-Dawley rats (3 months old).
-
Protocol:
-
Perform bilateral ovariectomy on the experimental groups, while the sham group undergoes a similar surgical procedure without removal of the ovaries.
-
After a recovery period, treat the OVX rats with methoxyisoflavone (e.g., 10, 50 mg/kg/day, oral gavage) or vehicle control for 12 weeks. A positive control group treated with estradiol can also be included.
-
Monitor body weight regularly.
-
At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis.
-
2. Bone Mineral Density (BMD) Measurement
-
Objective: To quantify the effect of methoxyisoflavone on bone density.
-
Method: Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Protocol:
-
Scan the excised femurs and lumbar vertebrae using a DXA or µCT scanner.
-
Analyze the data to determine BMD, bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Mandatory Visualizations
Caption: Proposed signaling pathways for methoxyisoflavone's effects on bone cells.
Caption: Overall experimental workflow for investigating methoxyisoflavone.
Caption: Logical relationship of the research model.
References
- 1. Effect of chronic treatment with ipriflavone in postmenopausal women with low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nutrientjournal.com [nutrientjournal.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Effect of Formononetin on Mechanical Properties and Chemical Composition of Bones in Rats with Ovariectomy-Induced Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formononetin, a methoxy isoflavone, enhances bone regeneration in a mouse model of cortical bone defect | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ipriflavone in established osteoporosis and long-term safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different doses of soy isoflavones on bone tissue of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Phased Experimental Design for Evaluating 5-Methyl-7-Methoxyisoflavone in Sports Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-7-methoxyisoflavone (also known as methoxyisoflavone) is a synthetic isoflavone marketed in the sports nutrition industry as a non-steroidal anabolic agent.[1][2] Proponents claim it enhances muscle growth, increases protein synthesis, reduces body fat, and lowers cortisol levels, thereby creating a more favorable environment for anabolism.[3][4] These claims, however, are largely supported by anecdotal reports and preliminary animal studies from several decades ago.[5][6]
Rigorous, peer-reviewed human clinical trials are notably scarce. A key study conducted by Wilborn et al. (2006) in resistance-trained males found that 800 mg/day of methoxyisoflavone did not produce any significant effects on body composition, performance, or anabolic/catabolic hormone levels compared to a placebo.[7][8] Given the discrepancy between marketing claims and available scientific evidence, a structured, multi-phased research program is required to definitively characterize the pharmacological and physiological effects of this compound.
These application notes provide a comprehensive experimental framework to systematically investigate the compound's purported mechanisms and efficacy, from foundational in vitro assays to a definitive human clinical trial.
Proposed (Hypothesized) Mechanism of Action
The primary claims for this compound revolve around two central hypotheses: direct stimulation of muscle protein synthesis and suppression of catabolic pathways via cortisol inhibition. The diagram below illustrates this hypothesized signaling cascade, which requires empirical validation.
Caption: Hypothesized anabolic and anti-catabolic pathways of this compound.
Phased Research Workflow
A logical, phased approach is essential to manage resources and build a foundation of evidence. The workflow should progress from in vitro mechanistic studies to preclinical animal models, and finally, to a large-scale human clinical trial if the preceding phases yield positive results.
Caption: A staged approach for the systematic evaluation of this compound.
Phase 1: In Vitro Mechanistic Validation
Objective: To determine if this compound directly influences key anabolic and catabolic pathways in a muscle cell line.
Protocol: Protein Synthesis in C2C12 Myotubes
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 72-96 hours.
-
Treatment: Treat myotubes with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for 24 hours. Use Insulin (100 nM) as a positive control.
-
Protein Synthesis Assay (SUnSET): Add Puromycin (1 µM) to the media 30 minutes before harvesting. Puromycin incorporates into nascent polypeptide chains.
-
Lysis & Protein Quantification: Lyse cells in RIPA buffer. Quantify total protein using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein per lane on a 4-15% SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Block with 5% non-fat milk in TBST.
-
Probe with a primary antibody against Puromycin to detect the rate of protein synthesis.
-
Probe for total protein (e.g., Ponceau S stain or GAPDH) for normalization.
-
Probe separate blots for key signaling proteins: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and p-p70S6K (Thr389).
-
-
Densitometry: Quantify band intensity using imaging software (e.g., ImageJ). Normalize puromycin and phosphoprotein signals to total protein.
Data Presentation: In Vitro Protein Synthesis
| Treatment Group | Puromycin Incorporation (Relative to Vehicle) | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| Methoxy (1 µM) | 1.05 ± 0.10 | 1.02 ± 0.13 | 0.98 ± 0.10 |
| Methoxy (10 µM) | 1.10 ± 0.09 | 1.08 ± 0.15 | 1.05 ± 0.12 |
| Methoxy (50 µM) | 1.12 ± 0.11 | 1.15 ± 0.14 | 1.10 ± 0.11 |
| Insulin (100 nM) | 3.50 ± 0.25 | 4.20 ± 0.30 | 3.80 ± 0.28 |
Data are presented as mean ± SEM and are hypothetical.
Phase 2: Preclinical Animal Model
Objective: To assess the in vivo efficacy of this compound on muscle hypertrophy, strength, and safety in a rodent model.
Protocol: Rodent Resistance Training & Supplementation
-
Animals: 40 male Wistar rats (8 weeks old) acclimatized for 1 week.
-
Grouping (n=10/group):
-
Sedentary + Vehicle
-
Sedentary + Methoxyisoflavone
-
Exercise + Vehicle
-
Exercise + Methoxyisoflavone
-
-
Supplementation: Administer this compound (e.g., 50 mg/kg body weight, based on allometric scaling from the human dose of 800 mg) or vehicle (e.g., corn oil) daily via oral gavage for 8 weeks.
-
Resistance Exercise Model: Utilize a progressive weighted ladder climbing protocol 3 days per week.
-
Familiarization (Week 1): Unloaded climbs.
-
Training (Weeks 2-8): Attach weights to the tail base, starting at 50% of body weight and increasing progressively. Perform 4-6 climbs per session with 2 minutes rest.
-
-
Strength Assessment: Measure maximal carrying capacity on the ladder at baseline and week 8.
-
Tissue Collection: At the end of the study, euthanize animals and harvest key muscles (gastrocnemius, soleus) for weight and histological analysis (fiber cross-sectional area). Collect blood for safety marker analysis.
-
Safety Analysis: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
Data Presentation: Preclinical Efficacy & Safety
| Group | Gastrocnemius Mass (mg) | Max Carrying Capacity (% Body Weight) | ALT (U/L) |
| Sedentary + Vehicle | 1850 ± 75 | 70 ± 5 | 45 ± 4 |
| Sedentary + Methoxy | 1865 ± 80 | 72 ± 6 | 48 ± 5 |
| Exercise + Vehicle | 2100 ± 90 | 135 ± 10 | 47 ± 4 |
| Exercise + Methoxy | 2115 ± 85 | 138 ± 12 | 50 ± 6 |
Data are presented as mean ± SEM and are hypothetical.
Phase 3: Human Clinical Trial
Objective: To definitively determine the efficacy and safety of this compound supplementation on adaptations to resistance training in human participants.
Protocol: Double-Blind, Placebo-Controlled Trial
-
Participants: Recruit 50-60 resistance-trained males and females (18-35 years old).
-
Design: A randomized, double-blind, placebo-controlled, parallel-group design over 12 weeks.
-
Screening: Screen participants for inclusion/exclusion criteria, including health status, training experience, and supplement use.
-
Randomization: Randomly assign participants to one of two groups:
-
Placebo Group (P): Ingest a visually identical placebo capsule daily.
-
Methoxyisoflavone Group (M): Ingest 800 mg of this compound daily (400 mg twice a day).[3]
-
-
Supervised Training: All participants will engage in a supervised, periodized resistance training program 3-4 days per week. Diet will be monitored via food logs, and protein intake will be standardized (e.g., 1.6 g/kg/day).
-
Testing Sessions (Baseline, Week 6, Week 12):
-
Body Composition: Assessed via Dual-Energy X-ray Absorptiometry (DXA) for lean body mass, fat mass, and bone mineral density.
-
Muscular Strength: One-repetition maximum (1RM) testing for key lifts (e.g., squat, bench press).
-
Muscular Endurance: Repetitions to failure at 80% of 1RM.
-
Blood Analysis: Fasting blood samples analyzed for a full safety panel (liver/kidney function) and hormonal profiles (total and free testosterone, cortisol).[8]
-
-
Statistical Analysis: Analyze data using a 2x2 (Group x Time) repeated measures ANOVA.
Clinical Trial Workflow Diagram
Caption: Workflow for a definitive human clinical trial on this compound.
Data Presentation: Human Clinical Trial Outcomes
| Parameter | Group | Baseline (Week 0) | Post-Intervention (Week 12) | Change (Δ) | p-value (Group x Time) |
| Lean Body Mass (kg) | Methoxy | 65.2 ± 5.1 | 67.0 ± 5.3 | +1.8 | 0.89 |
| Placebo | 64.9 ± 4.8 | 66.6 ± 5.0 | +1.7 | ||
| Bench Press 1RM (kg) | Methoxy | 100.5 ± 10.2 | 110.8 ± 10.5 | +10.3 | 0.92 |
| Placebo | 99.8 ± 11.0 | 110.0 ± 11.1 | +10.2 | ||
| Serum Cortisol (μg/dL) | Methoxy | 15.1 ± 2.5 | 14.8 ± 2.3 | -0.3 | 0.75 |
| Placebo | 15.5 ± 2.8 | 15.2 ± 2.6 | -0.3 |
Data are presented as mean ± SD and are hypothetical, reflecting a null outcome consistent with existing literature.[8]
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. gigasnutrition.com [gigasnutrition.com]
- 4. nbinno.com [nbinno.com]
- 5. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 6. seannal.com [seannal.com]
- 7. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 5-Methyl-7-methoxyisoflavone for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-7-methoxyisoflavone. The focus is on improving its solubility for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound that is practically insoluble in water[1]. However, it demonstrates good solubility in organic solvents, particularly Dimethyl sulfoxide (DMSO).[2] Researchers should not attempt to dissolve it directly in aqueous buffers or cell culture media.
Q2: What is the recommended solvent for creating a stock solution?
A2: The most commonly used and recommended solvent for creating a high-concentration stock solution of this compound is DMSO.[3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the compound's solubility.[4]
Q3: What are the reported solubility limits in DMSO?
A3: There are varying reports on the maximum solubility in DMSO, which can be influenced by factors such as DMSO purity, temperature, and the specific solid form of the compound. For practical purposes, preparing a stock solution within the lower to mid-range of reported values is advisable to ensure complete dissolution.
| Solvent | Reported Solubility |
| DMSO | 53 mg/mL (199.03 mM)[4] |
| DMSO | 90 mg/mL (at 25°C)[5] |
| DMSO | 125 mg/mL (469.41 mM)[6] |
| Water | Insoluble[1] |
Q4: How can I improve the aqueous solubility of this compound for my assay?
A4: For isoflavones in general, which share structural similarities with this compound, complexation with cyclodextrins is a highly effective method to significantly increase aqueous solubility.[7] β-cyclodextrin (β-CD) and its derivatives, like 2-hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with isoflavone molecules, enhancing their solubility in water by several folds.[8][9][10] One study showed that complexation with β-CD increased the aqueous solubility of a soy isoflavone extract by approximately 26 times.[8][11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro experiments.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium.
This is a common problem for poorly soluble compounds. The final concentration of the compound in the medium may have exceeded its aqueous solubility limit, even if the DMSO concentration is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may also contribute to precipitation issues.[3][12] Aim for a final DMSO concentration in your culture medium of ≤0.5%, and ensure your vehicle control experiments use the same final DMSO concentration.[3]
-
Lower Final Compound Concentration: Perform a dose-response curve to determine the lowest effective concentration of the compound. This minimizes the risk of exceeding the solubility limit.
-
Use a Solubility Enhancer: Prepare an inclusion complex of this compound with a cyclodextrin (e.g., HPβCD) to increase its aqueous solubility.[9][10] This allows for higher effective concentrations in aqueous media without precipitation.
Issue 2: My powdered compound won't fully dissolve in DMSO.
Solutions:
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[4]
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[6]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up small aggregates and facilitate dissolving.[6]
-
Re-evaluate Concentration: You may be attempting to create a stock solution that is beyond the compound's solubility limit. Try preparing a more dilute stock solution.
Issue 3: I see turbidity or crystals in my cell culture medium, even in control wells.
If you have ruled out contamination and precipitation of your test compound, the issue may lie with the medium itself.
Potential Causes & Solutions:
-
Temperature Shifts: Repeated freeze-thaw cycles or storing media at incorrect temperatures can cause salts and proteins to precipitate.[13] Always handle and store media according to the manufacturer's instructions.
-
Component Reactions: Certain components, like calcium salts, can precipitate if media are prepared incorrectly.[13][14] For example, CaCl2 and MgSO4 can react to form insoluble CaSO4 crystals.[14]
-
Evaporation: Water loss from culture plates in an incubator with low humidity can increase the concentration of salts, leading to precipitation.[14] Ensure the incubator's water pan is full to maintain proper humidity.
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Calculate Mass: The molecular weight of this compound is 266.29 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass = 0.050 mol/L * 0.001 L * 266.29 g/mol = 0.0133 g = 13.3 mg.
-
-
Weigh Compound: Accurately weigh 13.3 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of pure, anhydrous DMSO to the vial.[4]
-
Dissolve: Vortex the solution thoroughly. If needed, place the tube in a 37°C water bath or use an ultrasonic bath for 10-15 minutes to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[4][6] Avoid repeated freeze-thaw cycles.
Experimental Workflow for Stock Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Solubility Enhancement using HPβCD Complexation (Phase Solubility Method)
This protocol determines the increase in aqueous solubility by creating a phase solubility diagram.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of 2-hydroxypropyl-β-cyclodextrin (HPβCD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired assay buffer (e.g., PBS).
-
Add Excess Compound: Add an excess amount of this compound powder to each HPβCD solution in separate sealed vials. "Excess" means adding enough solid so that it remains undissolved even after equilibration.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Filter: After equilibration, allow the undissolved compound to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify Concentration: Determine the concentration of dissolved this compound in each filtered sample using a suitable analytical method, such as HPLC-UV.
-
Analyze Data: Plot the concentration of dissolved this compound (y-axis) against the concentration of HPβCD (x-axis). The slope of this line can be used to determine the complexation efficiency and stability constant. The y-intercept represents the intrinsic aqueous solubility of the compound.
This method allows you to select an appropriate HPβCD concentration that provides the necessary aqueous solubility for your in vitro assay while minimizing the amount of cyclodextrin used.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: 5-Methyl-7-methoxyisoflavone in Animal Studies
This technical support center provides guidance and answers to frequently asked questions for researchers and scientists utilizing 5-Methyl-7-methoxyisoflavone in animal studies. Due to the limited availability of direct peer-reviewed research on this specific compound in animal models, some of the following recommendations are extrapolated from studies on structurally similar isoflavones.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent studies?
A1: Direct dose-finding studies for this compound in animals are not extensively published. However, based on its intended use as a supplement and data from similar isoflavones, a starting dose in the range of 20-50 mg/kg body weight per day, administered orally, is a reasonable starting point for efficacy studies in rodents. It is crucial to conduct a pilot study with a small cohort of animals to determine the optimal dose for your specific research question and animal model.
Q2: How should this compound be prepared for administration to animals?
A2: this compound is a crystalline solid with low aqueous solubility. For oral gavage, it is recommended to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a mixture of polyethylene glycol (PEG) 400 and water. Sonication may be required to achieve a uniform suspension. For dietary administration, the compound can be mixed with powdered chow. Ensure the mixture is homogenous to provide a consistent dose.
Q3: What are the potential side effects or signs of toxicity to monitor in animals?
A3: While specific toxicity data for this compound is limited, general signs of adverse effects in rodents can include changes in body weight, food and water consumption, lethargy, ruffled fur, and altered behavior. It is recommended to monitor animals daily and perform regular body weight measurements. For longer-term studies, consider including hematology and serum biochemistry analysis at the end of the study to assess for any organ toxicity.
Q4: What is the bioavailability of this compound in animals?
A4: The oral bioavailability of this compound in animals has not been well-documented in publicly available literature. Generally, isoflavones can have variable bioavailability depending on the animal species and the formulation used. It is advisable to conduct a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your specific animal model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between animals in the same treatment group. | - Inhomogeneous drug suspension.- Inaccurate dosing.- Animal-to-animal variability in metabolism. | - Ensure the dosing suspension is well-mixed before each administration.- Use calibrated equipment for dosing.- Increase the number of animals per group to account for biological variability. |
| No observable effect at the tested dose. | - Insufficient dose.- Poor bioavailability.- Rapid metabolism and clearance. | - Conduct a dose-response study with a wider range of doses.- Consider alternative administration routes (e.g., intraperitoneal injection), if appropriate for the study goals.- Analyze plasma or tissue levels of the compound to confirm exposure. |
| Signs of toxicity or adverse events. | - Dose is too high.- Off-target effects of the compound.- Contamination of the test compound. | - Reduce the dose or cease administration.- Perform a thorough literature search for potential off-target effects.- Verify the purity of the this compound being used. |
| Difficulty in dissolving or suspending the compound. | - Low aqueous solubility. | - Use a co-solvent system (e.g., DMSO, ethanol) in the initial preparation, followed by dilution in the final vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.- Reduce the particle size of the compound by micronization. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining volume of the CMC solution while vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes in a water bath sonicator to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C and protect it from light. Vortex thoroughly before each use.
-
Protocol 2: Pilot Dose-Finding Study in Rodents
-
Animals:
-
Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Use a minimum of 3-5 animals per group.
-
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Low dose (e.g., 10 mg/kg).
-
Group 3: Mid dose (e.g., 30 mg/kg).
-
Group 4: High dose (e.g., 100 mg/kg).
-
-
Administration:
-
Administer the assigned treatment daily via oral gavage for a period of 7-14 days.
-
-
Monitoring:
-
Record body weight daily.
-
Observe for any clinical signs of toxicity twice daily.
-
At the end of the study, collect blood for hematology and serum biochemistry.
-
Collect relevant tissues for histopathological analysis.
-
-
Data Analysis:
-
Compare the changes in body weight and clinical chemistry parameters between the treatment groups and the vehicle control group.
-
Determine the maximum tolerated dose (MTD) based on the absence of significant adverse effects.
-
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
stability of 5-Methyl-7-methoxyisoflavone in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-7-methoxyisoflavone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is practically insoluble in water.[1] For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). The powder form is stable for years when stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the known stability of this compound in cell culture media?
A2: Currently, there are no published studies that specifically detail the stability of this compound in common cell culture media such as DMEM or RPMI-1640. As with many small molecules, its stability can be influenced by factors like pH, temperature, exposure to light, and interactions with media components. It is advisable to perform a stability assessment under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can assess the stability by incubating a known concentration of the compound in your cell culture medium (with and without serum) under your standard culture conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at different time points (e.g., 0, 6, 12, 24, 48, 72 hours) and the concentration of the compound should be quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known cellular targets of this compound?
A4: Yes, this compound has been identified as an inhibitor of the NF-κB signaling pathway.[2] It also acts as an aromatase inhibitor.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding this compound. | The final concentration of DMSO is too high, causing the compound to precipitate. The compound's solubility limit in the medium has been exceeded. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. Perform a solubility test by preparing serial dilutions of the compound in your medium to determine the maximum soluble concentration. |
| Inconsistent or unexpected experimental results. | The compound may be degrading in the cell culture medium over the course of the experiment. | Perform a stability study of this compound under your specific experimental conditions (medium, temperature, incubation time) to determine its half-life. If the compound is found to be unstable, consider reducing the incubation time or replenishing the compound at regular intervals. |
| Observed cellular toxicity not related to the expected biological activity. | The DMSO solvent may be causing toxicity at the concentration used. The compound itself might have off-target cytotoxic effects at high concentrations. | Perform a vehicle control experiment with the same concentration of DMSO to rule out solvent toxicity. Determine the optimal non-toxic working concentration of this compound by performing a dose-response cell viability assay (e.g., MTT or trypan blue exclusion). |
| No observable effect of the compound on the intended target. | The compound may not be biologically active due to degradation. The concentration used may be too low. | Verify the identity and purity of your this compound stock. Confirm its stability in your experimental setup. Perform a dose-response experiment to ensure you are using an effective concentration. |
Quantitative Data Summary
As no specific stability data for this compound in cell culture media was found in the literature, the following table presents hypothetical stability data to illustrate how such data would be presented.
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | Concentration in DMEM + 10% FBS (% of Initial) | Concentration in RPMI-1640 + 10% FBS (% of Initial) |
| 0 | 100% | 100% |
| 6 | 98% | 99% |
| 12 | 95% | 97% |
| 24 | 88% | 92% |
| 48 | 75% | 85% |
| 72 | 62% | 78% |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Sterile microcentrifuge tubes
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate modifier)
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Media Solutions: Spike the cell culture medium (containing the desired concentration of FBS) with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
- Incubation: Incubate the media solution in a sterile, capped tube in a cell culture incubator at 37°C and 5% CO2.
- Sample Collection: At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 200 µL) of the media solution.
- Sample Preparation:
- To precipitate proteins, add an equal volume of cold acetonitrile to the collected media sample.
- Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for HPLC analysis.
- HPLC Analysis:
- Inject the prepared sample onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to elute the compound.
- Detect the compound using a UV detector at its maximum absorbance wavelength.
- Data Analysis:
- Quantify the peak area corresponding to this compound at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Oral Administration of Methoxyisoflavone in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of methoxyisoflavone in rats.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when administering methoxyisoflavone orally to rats?
A1: The main challenges with oral administration of methoxyisoflavone in rats are its low oral bioavailability and extensive metabolism. Studies on structurally similar methoxyisoflavones, such as biochanin A, indicate that the bioavailability is often poor, sometimes less than 4%.[1][2][3] This is primarily due to significant first-pass metabolism in the intestine and liver, where it undergoes demethylation to form metabolites like genistein, followed by rapid glucuronidation and sulfation.[1] Additionally, enterohepatic recirculation, where the compound is excreted in bile and then reabsorbed in the intestine, can lead to complex pharmacokinetic profiles with multiple peaks in plasma concentration.[1][2][3]
Q2: How is methoxyisoflavone metabolized in rats following oral administration?
A2: Methoxyisoflavone undergoes extensive metabolism in rats. The primary metabolic pathways include:
-
Demethylation: The methoxy group is cleaved, converting the methoxyisoflavone into its corresponding hydroxylated isoflavone. For instance, biochanin A is demethylated to genistein.[1]
-
Conjugation: Both the parent methoxyisoflavone and its metabolites are rapidly conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation).[1][4] These conjugated forms are the major circulating metabolites in the blood.[5] In rats, glucuronide conjugates are the predominant form, accounting for over 90% of the metabolites for some isoflavones.[6]
Q3: What is the typical oral bioavailability of methoxyisoflavone in rats?
A3: The oral bioavailability of methoxyisoflavones in rats is generally low. For example, studies on biochanin A have reported an oral bioavailability of less than 4%.[1][2][3] Another study found the bioavailability to be approximately 4.6%.[5] This low bioavailability is a critical factor to consider when designing experiments and interpreting results.
Q4: Are there species-specific differences in methoxyisoflavone metabolism between rats and humans?
A4: Yes, significant differences in isoflavone metabolism exist between rodents and humans.[7][8] Rats tend to conjugate isoflavones less efficiently than humans, leading to a higher proportion of the biologically active unconjugated form in their plasma.[7] Furthermore, the gut microbiome of rats often favors the production of certain metabolites like equol from daidzein, which is less common in humans.[8] These metabolic differences should be considered when extrapolating findings from rat studies to humans.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Methoxyisoflavone
Possible Causes:
-
Poor oral absorption due to low aqueous solubility.
-
Extensive first-pass metabolism in the gut and liver.
-
Variability in gastric emptying and intestinal transit time.
-
Inaccurate dosing or sample collection timing.
Troubleshooting Steps:
-
Improve Solubility: Consider formulating the methoxyisoflavone in a vehicle that enhances its solubility, such as a solid dispersion system or a self-emulsifying drug delivery system (SEDDS).[9][10][11]
-
Inhibit Metabolism: Co-administration with inhibitors of cytochrome P450 enzymes or efflux transporters like P-glycoprotein in the intestine could potentially increase bioavailability.[12] However, this approach requires careful validation to avoid off-target effects.
-
Standardize Administration: Use oral gavage for precise dose administration.[13] Ensure a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.
-
Optimize Sampling: Conduct a pilot pharmacokinetic study to determine the optimal blood sampling time points to capture the peak plasma concentration (Cmax) and the overall exposure (AUC).
Issue 2: Difficulty in Detecting and Quantifying Methoxyisoflavone and its Metabolites in Plasma
Possible Causes:
-
Inadequate sensitivity of the analytical method.
-
Improper sample preparation leading to loss of analytes.
-
Instability of the compound in the biological matrix.
Troubleshooting Steps:
-
Use a Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for its high sensitivity and specificity in quantifying isoflavones and their metabolites in plasma.[1][2][3][14]
-
Optimize Sample Preparation: Employ a robust extraction method like liquid-liquid extraction or solid-phase extraction to efficiently isolate the analytes from plasma proteins and other interfering substances.[15]
-
Enzymatic Hydrolysis: To measure the total concentration of methoxyisoflavone (conjugated and unconjugated forms), treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to their aglycone forms before analysis.[14]
-
Ensure Stability: Store plasma samples at -80°C immediately after collection and minimize freeze-thaw cycles.
Data Presentation
Table 1: Pharmacokinetic Parameters of Biochanin A (a Methoxyisoflavone) in Rats After Oral Administration
| Parameter | 5 mg/kg Oral Dose | 50 mg/kg Oral Dose | Reference |
| Cmax (ng/mL) | Not Reported | Not Reported | [1],[2],[3] |
| Tmax (h) | Not Reported | Not Reported | [1],[2],[3] |
| AUC (ng·h/mL) | Not Reported | Not Reported | [1],[2],[3] |
| Bioavailability (%) | <4 | <4 | [1],[2],[3] |
| Clearance (L/h/kg) | High | High | [5] |
| Volume of Distribution (L/kg) | Large | Large | [5] |
Note: Specific values for Cmax, Tmax, and AUC were not consistently reported across the reviewed literature for oral administration, but the overall bioavailability was consistently low.
Experimental Protocols
Protocol 1: Oral Administration by Gavage
-
Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the methoxyisoflavone formulation in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose). Ensure the formulation is homogenous.
-
Dosing: Administer the formulation orally to the rats using a stainless-steel gavage needle. The volume should be appropriate for the rat's body weight (e.g., 5-10 mL/kg).
-
Post-Dosing: Return the animals to their cages with free access to food and water.
Protocol 2: Plasma Sample Collection and Preparation for LC-MS/MS Analysis
-
Blood Collection: At predetermined time points after dosing, collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Immediately transfer the plasma to clean tubes and store at -80°C until analysis.
-
Enzymatic Hydrolysis (for total methoxyisoflavone): a. To a 50 µL plasma sample, add an internal standard. b. Add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0). c. Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
Extraction: a. Stop the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile). b. Perform liquid-liquid extraction with a solvent like ethyl acetate.[15] c. Vortex the mixture and then centrifuge to separate the organic and aqueous layers. d. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic studies of four soy isoflavones in rats by HPLC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Solid Dispersion System for Improving the Oral Bioavailability of Resveratrol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of isoflavones in rat serum using liquid chromatography-tandem mass spectrometry with a highly efficient core-shell column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
avoiding freeze-thaw degradation of 5-Methyl-7-methoxyisoflavone solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the freeze-thaw degradation of 5-Methyl-7-methoxyisoflavone solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a synthetic isoflavone investigated for its potential anabolic and antioxidant properties.[1][2] Like many small molecules, its stability in solution can be compromised by improper handling and storage, particularly through repeated freeze-thaw cycles. Degradation can lead to a decrease in the compound's purity and potency, potentially affecting experimental results.
Q2: What is freeze-thaw degradation?
A2: Freeze-thaw degradation refers to the chemical or physical breakdown of a compound in a frozen solution that occurs during the processes of freezing and thawing. This can be caused by several factors, including the formation of ice crystals, changes in solute concentration, and pH shifts within the unfrozen liquid microphase. For small molecules in solvents like DMSO, repeated freeze-thaw cycles can introduce moisture, which may lead to hydrolysis or other degradation pathways.
Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?
A3: While specific data for this compound is limited, general studies on a diverse range of small molecules stored in DMSO suggest that most compounds are stable for at least 11 to 25 freeze-thaw cycles with minimal degradation.[3] However, as the stability of each compound is unique, it is best practice to minimize the number of freeze-thaw cycles. Anecdotal evidence from researchers suggests that some sensitive small molecules can lose potency with repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the visible signs of degradation in a this compound solution?
A5: Visual inspection may not always reveal chemical degradation. However, you should look for signs of physical instability, such as:
-
Precipitation: The compound coming out of solution, which may not readily redissolve upon warming.
-
Color change: Any deviation from the solution's original color.
-
Cloudiness: The appearance of turbidity in the solution.
The absence of these signs does not guarantee that chemical degradation has not occurred. Analytical methods like HPLC are necessary to confirm the compound's integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound.2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.3. Perform a quality control check on the new stock solution using the HPLC protocol provided below before use in experiments. |
| Visible precipitate in the thawed solution that does not redissolve upon warming. | 1. The compound has precipitated out of solution due to exceeding its solubility limit upon freezing.2. Potential degradation of the compound into less soluble products. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.2. If the precipitate persists, it is recommended to discard the solution and prepare a fresh one.3. Consider preparing a lower concentration stock solution if solubility is a persistent issue. |
| The solution appears cloudy or has changed color. | This could indicate chemical degradation or contamination of the solution. | 1. Do not use the solution for experiments.2. Discard the solution and prepare a fresh stock solution using high-purity solvent.3. Ensure proper sterile handling techniques if the solution is for cell-based assays to prevent microbial contamination. |
| Concern about the stability of a stock solution that has been stored for a long time. | Natural degradation over time, even when stored correctly. | 1. Analyze an aliquot of the stock solution using the provided HPLC protocol to determine the purity of the this compound.2. If the purity has decreased significantly, prepare a fresh stock solution. |
Data Presentation
The following table provides an illustrative example of the potential degradation of a this compound solution in DMSO after multiple freeze-thaw cycles. Note: This data is hypothetical and intended for illustrative purposes to emphasize the importance of proper storage and handling. Actual degradation rates may vary.
| Number of Freeze-Thaw Cycles | Purity of this compound (%) | Appearance of Solution |
| 0 (Freshly Prepared) | >99% | Clear, colorless |
| 5 | ~98% | Clear, colorless |
| 10 | ~95% | Clear, colorless |
| 15 | ~92% | Clear, colorless |
| 20 | ~88% | Slight opalescence |
| 25 | <85% | Visible precipitate |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound and aliquot it for single-use applications to minimize freeze-thaw degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and detect potential degradation products of this compound in a solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) can be a starting point for method development. Based on available literature for similar compounds, an isocratic mobile phase may also be suitable.[4] For example, a mixture of methanol and water (e.g., 60:40 v/v) has been used for this compound.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
Prepare the sample solution by diluting an aliquot of the stock solution to be tested to a suitable concentration with the mobile phase.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample solution. The purity can be calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram. The presence of new peaks at different retention times may indicate degradation products.
Visualizations
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. Natural and synthetic isoflavones in the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mass Spectrometry Analysis of Isoflavone Metabolites
Welcome to the technical support center for the mass spectrometry analysis of isoflavone metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of isoflavone metabolites.
Sample Preparation
Question: I am seeing low recovery of isoflavones from my samples. What are the possible causes and solutions?
Answer: Low recovery of isoflavones can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction: The choice of extraction solvent significantly impacts recovery. For instance, a mixture of ethanol, water, and DMSO (70:25:5, v/v/v) has shown high extraction efficiencies for isoflavones[1]. In contrast, using 90:10 methanol:water may result in lower yields[1].
-
Recommendation: Optimize your extraction solvent system. Consider using pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with solvents like 50% ethanol for improved efficiency[1].
-
-
Incomplete Hydrolysis of Conjugates: Isoflavones in biological samples are often present as glucuronide and sulfate conjugates[2]. Incomplete enzymatic hydrolysis will lead to an underestimation of the total aglycone concentration.
-
Recommendation: Ensure the activity of your β-glucuronidase and sulfatase enzymes. The pH, temperature, and incubation time of the hydrolysis reaction are critical and may need optimization[2]. Some protocols suggest that hydrolysis of isoflavone conjugates is more efficient at pH 6 than at pH 5.0[2].
-
-
Solid-Phase Extraction (SPE) Issues: The choice of SPE sorbent and the elution solvent are crucial for good recovery.
-
Recommendation: Use a C18 reversed-phase column for SPE. Ensure proper conditioning of the column and use an optimized elution solvent, such as methanol or acetonitrile, to recover the isoflavones.
-
Question: My results show significant variability between replicate samples. What could be the cause?
Answer: Variability between replicates often points to inconsistencies in the sample preparation workflow.
-
Inconsistent Hydrolysis: Ensure that the enzyme solution is thoroughly mixed and that each sample receives the same concentration. The temperature and incubation time should be precisely controlled for all samples[2].
-
Extraction Inconsistency: For liquid-liquid extraction (LLE) or SPE, ensure that volumes are measured accurately and that mixing or vortexing is consistent for each sample. Automated liquid handlers can improve precision for large batches[2].
-
Sample Matrix Effects: The complexity of the biological matrix can lead to variable ion suppression or enhancement.[3]
-
Recommendation: Use a stable isotope-labeled internal standard for each analyte to normalize for variations in extraction efficiency and matrix effects.
-
Liquid Chromatography
Question: I am observing poor peak shape and resolution for my isoflavone metabolites. How can I improve this?
Answer: Poor chromatography can be due to several factors related to the mobile phase, column, and gradient.
-
Mobile Phase pH: Isoflavones are acidic, and controlling the pH of the mobile phase is crucial for good peak shape[4].
-
Column Choice: A standard C18 column is commonly used for isoflavone analysis.
-
Recommendation: For better resolution and faster analysis times, consider using a UPLC system with a sub-2 µm particle size column[6].
-
-
Gradient Elution: An optimized gradient is essential for separating a complex mixture of isoflavone metabolites.
-
Recommendation: Adjust the gradient slope and duration to improve the separation of closely eluting isomers.
-
Question: I am experiencing carryover between injections. How can I minimize this?
Answer: Carryover can be a significant issue in quantitative analysis.
-
Injector Contamination: The autosampler needle and injection port can be sources of carryover.
-
Recommendation: Implement a robust needle wash protocol between injections. Use a strong solvent mixture, such as acetonitrile and isopropanol, to clean the injection system. Consider injecting blank samples between highly concentrated samples to assess and mitigate carryover[7].
-
Mass Spectrometry
Question: I am not detecting isoflavone conjugates (glucuronides and sulfates). What is the problem?
Answer: The inability to detect conjugated metabolites can be due to issues with the ionization source or the mass spectrometer settings.
-
In-source Fragmentation: High ESI voltage or source temperature can cause the labile glucuronide and sulfate groups to fragment in the ion source before they reach the mass analyzer[5].
-
Recommendation: Optimize the ESI source parameters, such as capillary voltage and gas temperature, to achieve soft ionization. Start with lower values and gradually increase them to find the optimal balance between signal intensity and fragmentation.
-
-
Incorrect Polarity Mode: Isoflavone conjugates are best detected in negative ion mode.
-
Recommendation: Ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode. The deprotonated molecule [M-H]⁻ is typically the most abundant ion for these compounds[3].
-
Question: My signal intensity is low and the baseline is noisy. What can I do?
Answer: Low signal intensity and a high baseline can compromise the sensitivity of your assay.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes[3].
-
Recommendation: Improve your sample cleanup procedure to remove interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise the limit of detection. Using an internal standard is crucial to correct for ion suppression.
-
-
Mass Spectrometer Tuning: The instrument may not be properly tuned and calibrated for the mass range of interest.
-
Recommendation: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance[8].
-
-
Mobile Phase Contamination: Contaminants in the mobile phase can contribute to a high baseline.
-
Recommendation: Use high-purity, LC-MS grade solvents and additives.
-
Question: I am having trouble with the quantitative accuracy of my assay. What should I check?
Answer: Quantitative accuracy depends on a well-validated method and proper experimental execution.
-
Linearity of Calibration Curve: A non-linear calibration curve can lead to inaccurate quantification.
-
Recommendation: Construct a calibration curve with at least six to eight points, spanning the expected concentration range of your samples. Ensure the curve has a correlation coefficient (r²) greater than 0.99[6].
-
-
Matrix Effects: As mentioned earlier, matrix effects can significantly impact quantitative accuracy.
-
Recommendation: Assess the matrix effect during method validation by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked sample.
-
-
Internal Standard Selection: The internal standard should closely mimic the behavior of the analyte.
-
Recommendation: Use stable isotope-labeled internal standards for each analyte whenever possible. These are the gold standard for correcting for matrix effects and variations in sample processing.
-
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Isoflavone Conjugates in Urine
This protocol is adapted from methodologies described for the quantification of total isoflavones in human urine[2].
-
Sample Preparation:
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated daidzein and genistein).
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
-
Enzymatic Hydrolysis:
-
Add 20 µL of a β-glucuronidase/sulfatase solution from Helix pomatia.
-
Vortex the mixture gently and incubate at 37°C for at least 2 hours. Some protocols may require overnight incubation for complete hydrolysis[2].
-
-
Extraction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Isoflavones from Plasma
This protocol is a general guide based on common SPE procedures for isoflavones.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of internal standard solution.
-
Add 600 µL of 0.1 M acetate buffer (pH 5.0) containing β-glucuronidase/sulfatase and incubate as described in Protocol 1.
-
Acidify the sample with 50 µL of 1 M formic acid.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the isoflavones with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for Isoflavone Analysis
| Parameter | Daidzein | Genistein | S-Equol | Reference |
| Linear Range (ng/mL) | 0.05 - 20,000 | 0.05 - 5,000 | 0.05 - 20,000 | [2] |
| LOD (ng/mL) | 1 | 1 | 2 | [2] |
| LOQ (ng/mL) | 2 | 4 | 2 | [6] |
| Recovery (%) | >90% | >90% | >90% | [2] |
| Intra-day Precision (%RSD) | <10% | <10% | <10% | [2] |
| Inter-day Precision (%RSD) | ≤20% | ≤20% | ≤20% | [2] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [2][6] |
Visualizations
Diagram 1: General Workflow for Isoflavone Metabolite Analysis
Caption: A typical workflow for the analysis of isoflavone metabolites.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity.
Diagram 3: Simplified Metabolic Pathway of Daidzein
Caption: Simplified metabolic conversion of daidzein in the body.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. gmi-inc.com [gmi-inc.com]
Technical Support Center: Overcoming Poor Bioavailability of Synthetic Isoflavones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor in vivo bioavailability of synthetic isoflavones.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of synthetic isoflavones like genistein and daidzein typically low?
A1: The poor oral bioavailability of synthetic isoflavones is multifactorial, stemming from two primary challenges:
-
Low Aqueous Solubility: Isoflavones are lipophilic compounds with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits their dissolution, which is a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption from the gut, isoflavones are transported via the portal vein to the liver, where they undergo extensive metabolism before reaching systemic circulation.[2] This "first-pass effect" also occurs in the intestinal wall.[3] The primary metabolic pathways are glucuronidation and sulfation, which convert the active isoflavone aglycones into more water-soluble (and generally less active) conjugates that are readily eliminated.[3][4] The free, unconjugated form of genistein in plasma can be as low as 1.6-3.7% of the total circulating amount.[5]
Q2: What role does the gut microbiota play in isoflavone bioavailability?
A2: The gut microbiota plays a crucial and highly variable role in isoflavone metabolism, significantly impacting their bioavailability and bioactivity.[6]
-
Hydrolysis: Many isoflavones exist in food and supplements as glycosides (bound to a sugar molecule). These forms are not easily absorbed.[7] Intestinal bacteria produce β-glucosidases that hydrolyze these glycosides into their absorbable aglycone forms (e.g., daidzin to daidzein).[4][8]
-
Metabolite Conversion: Gut bacteria can further metabolize isoflavone aglycones into other compounds, some of which have enhanced biological activity.[9] The most notable example is the conversion of daidzein into equol, a metabolite with higher estrogenic activity and potentially greater health benefits.[4] However, only about 30-50% of the human population possesses the specific gut bacteria (like those from the Coriobacteriaceae family) necessary for this conversion.[8][10]
-
Degradation: Conversely, some gut microbes can degrade isoflavones, reducing the amount available for absorption.[11] The composition and activity of an individual's gut microbiome can therefore lead to large interindividual variations in therapeutic outcomes.[11][12]
Q3: What are the main formulation strategies to improve the bioavailability of synthetic isoflavones?
A3: Several innovative formulation strategies are employed to overcome the solubility and metabolism barriers of isoflavones:
-
Nanotechnology-Based Approaches: Reducing particle size to the nanoscale increases the surface-area-to-volume ratio, which can significantly improve dissolution rates.[1][13] This includes solid lipid nanoparticles (SLNs), nanoemulsions, and polymeric nanoparticles.[13][14]
-
Solid Dispersions: Dispersing the isoflavone within a hydrophilic polymer matrix (like PVP or HPMC) can enhance wettability and prevent crystallization, leading to improved dissolution.[15][16]
-
Lipid-Based Formulations: Incorporating isoflavones into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[14][17][18]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can shield the hydrophobic isoflavone within a hydrophilic exterior, thereby increasing its aqueous solubility.[15][17]
Troubleshooting Guides
Guide 1: Low or Undetectable Plasma Concentration of Active Isoflavone
Problem: After oral administration of a synthetic isoflavone in an animal model, plasma analysis by LC-MS/MS shows very low or no detectable levels of the parent aglycone.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| 1. Poor Aqueous Solubility & Dissolution | Review the formulation. If administered as a simple suspension, the compound may not be dissolving in the GI tract. Solution: Reformulate using a strategy known to enhance solubility, such as a lipid-based system (SEDDS), a solid dispersion, or a nanoparticle formulation.[1][14] |
| 2. Extensive First-Pass Metabolism | The parent compound is being rapidly converted to glucuronide or sulfate conjugates. Solution: Modify your analytical method to include an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) on the plasma samples before extraction and analysis. This will deconjugate the metabolites back to the parent aglycone, allowing you to measure "total" isoflavone concentration and confirm absorption.[19] |
| 3. Rapid Gut Microbiota Degradation | The intestinal microflora may be degrading the isoflavone before it can be absorbed.[11] Solution: Consider co-administration with a broad-spectrum antibiotic in a pilot study to assess the impact of microbiota. Note: This is for diagnostic purposes and has translational limitations. Alternatively, explore formulations that protect the drug in the upper GI tract.[12] |
| 4. Efflux Transporter Activity | The isoflavone may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump it back into the gut lumen.[20] Solution: Investigate co-administration with a known inhibitor of these transporters (e.g., quercetin for BCRP) to see if plasma levels improve.[20] |
Guide 2: High Inter-Subject Variability in Pharmacokinetic (PK) Data
Problem: In vivo experiments show significant, unexplained variation in plasma concentrations (Cmax, AUC) between different animals in the same treatment group.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| 1. Differences in Gut Microbiota | Individual animals will have different gut microbial compositions, leading to variable rates of isoflavone metabolism and equol production.[10] Solution: Characterize the gut microbiota of the subjects (e.g., via 16S rRNA sequencing) to correlate PK data with specific microbial profiles. Stratify subjects based on their ability to produce key metabolites like equol.[8] |
| 2. Inconsistent Dosing/Formulation | If using a suspension, the compound may not be uniformly distributed, leading to inconsistent doses. Solution: Ensure the formulation is homogenous. Use a solubilization technique (e.g., SEDDS, cyclodextrin complexation) to create a true solution for more accurate dosing.[14][15] Verify dosing technique (e.g., oral gavage) to ensure complete administration. |
| 3. Genetic Polymorphisms | Variations in metabolic enzymes (e.g., UGTs, SULTs) among subjects can lead to different rates of clearance. This is a known factor in human studies and can be extrapolated to animal models. Solution: While challenging to control, acknowledge this as a potential source of variability in your analysis. Use a larger number of animals to increase statistical power. |
Comparative Data on Formulation Strategies
The following table summarizes pharmacokinetic data from studies comparing different formulation strategies for isoflavones. This data highlights the potential improvements in bioavailability.
Table 1: Comparison of Pharmacokinetic Parameters for Different Isoflavone Formulations
| Isoflavone | Formulation | Subject | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Improvement (Fold Change vs. Control) | Reference |
| Genistein | Free Aglycone (Control) | Rats | ~150 | ~1,200 | - | [5] |
| Genistein | Slow-Release Microencapsulation | Humans | N/A (Tmax delayed) | Mean Residence Time increased 2-fold | ~2 | [21][22] |
| Isoflavone Extract | Free Extract (Control) | Humans | Daidzein: ~180 Genistein: ~400 | Daidzein: ~1,500 Genistein: ~3,500 | - | [17] |
| Isoflavone Extract | β-Cyclodextrin Complex | Humans | Daidzein: ~230 Genistein: ~720 | Daidzein: ~1,890 Genistein: ~6,300 | Daidzein: ~1.26 Genistein: ~1.80 | [17] |
Note: Values are approximated from published data for comparative purposes. Absolute values can vary significantly based on dose and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Preparation of an Isoflavone-Loaded Nanoemulsion
This protocol describes a solvent evaporation and high-pressure homogenization method to prepare a nanoemulsion, a common strategy for enhancing the bioavailability of poorly soluble compounds like synthetic isoflavones.[1]
Materials:
-
Synthetic Isoflavone (e.g., Genistein)
-
Oil Phase: Medium-chain triglycerides (MCT)
-
Aqueous Phase: Deionized water
-
Surfactant: Tween 80
-
Co-surfactant: Lecithin
-
Organic Solvent: Ethanol
Procedure:
-
Preparation of Organic Phase: Dissolve the synthetic isoflavone and lecithin completely in ethanol. Add this solution to the MCT oil and mix thoroughly.
-
Preparation of Aqueous Phase: Dissolve the Tween 80 in deionized water.
-
Formation of Coarse Emulsion: Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.
-
Solvent Evaporation: Remove the ethanol from the coarse emulsion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
High-Pressure Homogenization: Subject the resulting emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) to reduce the droplet size to the nanometer range.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess stability.
-
Quantify the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., via ultracentrifugation) and measuring the drug concentration in the supernatant using HPLC.
-
Visualizations
Logical & Workflow Diagrams
Caption: Troubleshooting workflow for low isoflavone bioavailability.
Caption: Relationship between formulation strategies and bioavailability barriers.
Signaling & Metabolic Pathways
Caption: In vivo metabolic pathway of an orally administered isoflavone.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the in vitro penetration and first-pass metabolism of genistein and daidzein using human and pig skin explants and Phenion full-thickness skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Dietary Isoflavone Supplementation on the Fecal Microbiota and Its Metabolites in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.umcs.pl [journals.umcs.pl]
- 17. bengreenfieldlife.com [bengreenfieldlife.com]
- 18. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An investigation on the metabolic pathways of synthetic isoflavones by gas chromatography coupled to high accuracy mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. solgenisoflavones.com [solgenisoflavones.com]
- 22. Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in animal model response to 5-Methyl-7-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential variability in animal model responses to 5-Methyl-7-methoxyisoflavone. The information herein is intended to assist researchers in designing robust experiments and interpreting their results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a synthetic isoflavone, a type of phytoestrogen. It is structurally similar to naturally occurring isoflavones found in soy.[1] Its proposed mechanisms of action are multifaceted and include:
-
Anabolic and Anti-catabolic Effects: It is suggested to increase protein synthesis and reduce cortisol levels, potentially leading to increased muscle mass.[1][2]
-
Aromatase Inhibition: It may inhibit the enzyme aromatase, which is responsible for converting androgens to estrogens.[3][4]
-
Anti-inflammatory Effects: It has been shown to be an inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[3]
-
PI3K/Akt Pathway Modulation: Some methoxyisoflavones have been shown to influence the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Q2: Why am I observing significant variability in the response of my animal models to this compound?
A2: Variability in response to this compound is a common challenge and can be attributed to several factors:
-
Gut Microbiota: The gut microbiome plays a crucial role in the metabolism of isoflavones.[5] Different compositions of gut bacteria between individual animals can lead to different metabolic profiles of the compound, affecting its bioavailability and efficacy.
-
Animal Strain: Inbred and outbred strains of rodents can exhibit different metabolic and physiological responses to xenobiotics. Outbred stocks, which have greater genetic diversity, may show more individual variation in drug response compared to inbred strains.
-
Diet: The composition of the animal's diet can influence the gut microbiota and the absorption of isoflavones. The presence of other dietary components can either enhance or inhibit the bioavailability of this compound.[6]
-
Sex: Hormonal differences between male and female animals can influence drug metabolism and response.
-
Experimental Procedures: Inconsistencies in experimental techniques, such as oral gavage, can lead to variability in the administered dose and subsequent absorption.
Q3: What are the main metabolic pathways for this compound?
A3: The in vivo metabolism of this compound primarily involves Phase I biotransformation reactions, specifically O-demethylation and hydroxylation.[1] The molecule can undergo mono- or di-hydroxylation of the B ring, and these reactions can be preceded by the removal of the methyl group from the methoxy group at the C7 position.[1] This results in the formation of several metabolites, the profile of which can vary between individuals.
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Pharmacokinetic Profiles
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Gut Microbiota Differences | - Standardize the diet for all animals for a significant period before the experiment to help normalize the gut microbiota. - Consider co-housing animals to promote a more uniform gut microbiome. - If feasible, perform 16S rRNA sequencing on fecal samples to characterize the gut microbiota and correlate it with the observed responses. |
| Genetic Variation (Outbred Strains) | - If high consistency is required, consider using an inbred strain. Be aware that the results may be less generalizable to a heterogeneous population. - If using an outbred strain, increase the sample size to account for the expected variability. |
| Inconsistent Oral Gavage Technique | - Ensure all personnel performing oral gavage are thoroughly trained and follow a standardized protocol. - Use appropriate gavage needle size for the animal. - Confirm proper placement of the gavage needle before administering the compound. |
| Dietary Influences | - Use a purified, phytoestrogen-free diet to eliminate confounding variables from dietary isoflavones.[7] - Ensure consistent food and water intake across all animals. |
Issue 2: Inconsistent or Unexpected Efficacy Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Bioavailability | - The bioavailability of isoflavones can be low and variable. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your animal model. - The formulation of the compound can impact its absorption. Ensure the vehicle used for administration is appropriate and consistent. |
| Metabolic Differences | - Rodents and humans metabolize isoflavones differently.[8] Rodents tend to produce more equol, a metabolite of daidzein, which has higher estrogenic activity. While this compound is synthetic, its metabolism may also differ between species. Be cautious when extrapolating results to humans. |
| Off-Target Effects | - this compound is known to interact with multiple signaling pathways. The observed effect may be a result of a combination of these interactions, which can vary depending on the cellular context. |
Data Presentation
Pharmacokinetic Parameters of a Structurally Similar Methoxyisoflavone (5,7-dimethoxyflavone) in Mice
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 10 | mg/kg (oral) |
| Cmax | 1870 ± 1190 | ng/mL |
| Tmax | ~0.5 | h |
| AUCt | 532 ± 165 | h*ng/mL |
| t1/2 | 3.40 ± 2.80 | h |
| Vd | 90.1 ± 62.0 | L/kg |
| CL | 20.2 ± 7.5 | L/h/kg |
Data adapted from a study on the pharmacokinetics of 5,7-dimethoxyflavone in mice.[9]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution of 5% DMSO in PEG-300)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the powder in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For rats, this may involve wrapping in a towel. For mice, scruffing the neck is a common technique.
-
Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus and prevent accidental administration into the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
1. Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Syringes with appropriate gauge needles (e.g., 25-27 gauge)
-
Centrifuge
-
Freezer (-80°C)
2. Procedure:
-
Sample Collection:
-
At predetermined time points after administration of this compound, anesthetize the animal.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). The method will depend on the volume of blood required and the experimental design (serial vs. terminal sampling).
-
Place the blood into the appropriate collection tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled tube.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Mandatory Visualization
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. The Power of the Heterogeneous Stock Rat Founder Strains in Modeling Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Delivery of 5-Methyl-7-methoxyisoflavone to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the delivery of 5-Methyl-7-methoxyisoflavone. The following sections contain troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic potentials?
A1: this compound is a synthetic isoflavone.[1] It is purported to have non-steroidal anabolic and anti-catabolic properties, suggesting its potential in promoting muscle growth and preventing muscle breakdown.[2] Research also suggests it may act as an anti-oxidant, an aromatase inhibitor, and an inhibitor of NF-κB, indicating its potential therapeutic applications in various conditions.[3]
Q2: What is the main challenge in delivering this compound to target tissues?
A2: The primary challenge in delivering this compound is its poor water solubility. This property limits its oral bioavailability and efficient transport to target tissues, thus hindering its therapeutic efficacy.
Q3: What are the promising advanced delivery systems for this compound?
A3: Several advanced drug delivery systems can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Polymeric Nanoparticles (e.g., PLGA): These biodegradable and biocompatible nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and allowing for controlled release.[4]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs, enhancing their delivery to cells.[5]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs, offering good stability and controlled release.[6]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can significantly improve the solubility and absorption of hydrophobic drugs.[7]
Q4: What are the key parameters to consider when developing a nanoparticle formulation for this compound?
A4: When developing a nanoparticle formulation, it is crucial to consider the following parameters:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of drug successfully incorporated into the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key factor in their stability in suspension.
-
In Vitro Drug Release Profile: This provides insights into the rate and mechanism of drug release from the nanoparticles over time.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent. | 1. Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one with higher solubility for the isoflavone. 2. Slightly increase the volume of the organic phase. |
| Drug partitioning into the aqueous phase during emulsification. | 1. Increase the viscosity of the aqueous phase by adding a viscosity-enhancing agent (e.g., higher concentration of PVA). 2. Optimize the homogenization/sonication energy and time to achieve rapid emulsification, minimizing the time for drug partitioning. |
| Inappropriate PLGA characteristics. | 1. Use a PLGA polymer with a higher molecular weight or a different lactide-to-glycolide ratio to enhance hydrophobic interactions with the drug. |
| Drug precipitation during nanoparticle formation. | 1. Ensure the drug is fully dissolved in the organic phase before emulsification. 2. Optimize the rate of solvent evaporation; a slower evaporation rate can sometimes improve encapsulation. |
Issue 2: Instability of Liposomal Formulation (Aggregation/Fusion)
| Potential Cause | Troubleshooting Step |
| Inappropriate lipid composition. | 1. Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase membrane rigidity and stability. 2. Use lipids with a higher phase transition temperature (Tc). |
| Low surface charge. | 1. Include a charged lipid (e.g., phosphatidylserine, DOTAP) in the formulation to increase the magnitude of the zeta potential, leading to greater electrostatic repulsion between liposomes. |
| High concentration of liposomes. | 1. Dilute the liposomal suspension. |
| Improper storage conditions. | 1. Store the liposomal formulation at the recommended temperature (usually 4°C) and protect from light. Avoid freezing unless a cryoprotectant is used. |
Issue 3: Rapid Drug Release from Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step |
| Drug expulsion during lipid crystallization. | 1. Use a blend of lipids with different chain lengths or a less ordered crystalline structure to create imperfections in the crystal lattice, providing more space for the drug. 2. Optimize the cooling rate during SLN preparation; a slower cooling rate can sometimes lead to a more ordered crystal with higher drug expulsion. |
| High drug loading. | 1. Decrease the initial drug concentration to reduce the likelihood of forming a supersaturated system within the lipid matrix. |
| Small particle size. | 1. While smaller particles are often desired, a larger surface area-to-volume ratio can lead to faster drug release. Optimize the formulation to achieve a balance between particle size and desired release profile. |
Data Presentation
Table 1: Comparative Physicochemical Properties of Isoflavone-Loaded Nanoparticles (Literature Data)
| Formulation Type | Drug/Isoflavone | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Doxorubicin (model) | PLGA | 150 - 250 | ~80% | -20 to -30 | [8] |
| Liposomes | Ursolic Acid (model) | DSPC/Cholesterol | 50 - 100 | >90% | -10 to -25 | [9] |
| Solid Lipid Nanoparticles | Soy Isoflavones | Stearic Acid | ~200 | ~75% | -25 to -35 | [10] |
| Nanoemulsion | Soy Isoflavones | Medium Chain Triglycerides | 150 - 300 | >90% | -15 to -30 | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 10 mg of this compound in 5 mL of dichloromethane.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water by heating and stirring until fully dissolved. Allow to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the PVA solution.
-
Emulsify the mixture using a probe sonicator on an ice bath for 3 minutes (e.g., 40% amplitude, 20 kHz, with 10-second pulses followed by 10-second rests).
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of the dichloromethane.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., 5% trehalose) should be added before freezing.
-
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration (to achieve a suitable scattering intensity).
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
-
-
Encapsulation Efficiency (%EE) Determination (Indirect Method):
-
After the first centrifugation step in the preparation protocol, collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV at a suitable wavelength).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release Study (Dialysis Method):
-
Disperse a known amount of the nanoparticle formulation in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of drug-loaded nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency in nanoparticle formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. m.youtube.com [m.youtube.com]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 5-Methyl-7-methoxyisoflavone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-Methyl-7-methoxyisoflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as methoxyisoflavone, is a synthetic, non-steroidal isoflavone.[1] It is a white to off-white crystalline powder with a melting point of 116-120°C and is insoluble in water.[1] It is structurally similar to isoflavones found in soybeans.[2]
Q2: What are the reported biological activities of this compound?
This compound is marketed as a supplement with several purported biological activities, including:
-
Anabolic effects to increase muscle mass and endurance.[2][3]
-
Inhibition of the aromatase enzyme.[3]
-
Inhibition of the NF-κB signaling pathway.[3]
It is important to note that while some animal studies and supplement manufacturers claim these benefits, clinical evidence in humans is limited and has produced inconsistent results.[5][6]
Q3: Why are my experimental results with this compound inconsistent or showing no effect?
Inconsistent results are a noted issue with this compound. A 2006 study on resistance-trained males found no significant effects on training adaptations, muscle mass, or levels of testosterone and cortisol.[5][6] Several factors could contribute to a lack of observable effects in your experiments:
-
Poor Solubility: The compound is insoluble in water, which can lead to low bioavailability in aqueous cell culture media or in vivo if not properly formulated.
-
Compound Stability: Freshly prepared solutions are recommended, especially for in vivo studies, as the compound's stability in solution over time may be limited.[3]
-
Dosage and Concentration: The effective concentration may be highly dependent on the experimental model. Inconsistent findings in the literature may be due to variations in the dosages used.
-
Metabolism: The compound is metabolized in vivo through O-demethylation and hydroxylation, which could affect its activity and lead to different outcomes depending on the metabolic capacity of the model system.[1][7]
Troubleshooting Inconsistent Results
Use the following guide to troubleshoot experiments that yield inconsistent or null results.
Experimental Protocols & Data
Solubility Data
Proper solubilization is critical for obtaining reliable experimental results.
| Solvent/Vehicle | Solubility | Notes |
| Water | Insoluble | Do not use aqueous buffers alone for initial stock solutions. |
| DMSO | 53 mg/mL (199.03 mM) | Use fresh, high-quality DMSO as moisture can reduce solubility.[8] |
| 10% DMSO / 90% Corn Oil (in vivo) | ≥ 6.25 mg/mL (23.47 mM) | Prepare fresh on the day of use. Heating and/or sonication may be needed.[3] |
Recommended Method for Preparing an In Vivo Dosing Solution
This protocol is based on methods for achieving solubility for in vivo experiments.[3]
-
Weigh the required amount of this compound.
-
Add DMSO to constitute 10% of the final desired volume.
-
Vortex or sonicate until the compound is fully dissolved.
-
Add corn oil to reach the final volume.
-
Mix thoroughly. If precipitation or phase separation occurs, gently heat and/or sonicate the solution.
-
Administer the freshly prepared solution on the same day.
Dosage and Concentration Ranges from Literature
| Experimental Model | Dosage/Concentration | Duration | Reference |
| Human (Resistance-Trained Males) | 800 mg/day | 8 weeks | [5][7] |
| Human (General Recommendation) | 400 mg, twice daily | - | [2] |
| HCT116 Colon Cancer Cells (in vitro) | 10-40 µM | 7 days | [3] |
Potential Signaling Pathways
While the precise mechanisms of this compound are not fully elucidated, it is reported to be an inhibitor of NF-κB.[3] Related methoxyflavone compounds have been shown to influence pathways related to apoptosis and mitochondrial function.[9]
Analytical Considerations
Q4: Are there any known interferences in analytical tests?
Yes. Metabolites of this compound have been shown to cross-react with antibodies used in urinary immunoassay screening tests for cannabinoids (THC).[1][7] This can lead to false-positive results.[6] Researchers conducting urinalysis on subjects administered this compound should be aware of this potential interference and use more specific confirmatory methods like GC/MS or LC-MS/MS if necessary.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the purity and identity of a 5-Methyl-7-methoxyisoflavone sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity and identity of a 5-Methyl-7-methoxyisoflavone sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for validating the purity and identity of a this compound sample?
A1: The primary analytical techniques for comprehensive validation include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identity confirmation, and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying characteristic functional groups.
Q2: What is the expected molecular weight of this compound?
A2: The chemical formula for this compound is C₁₇H₁₄O₃, which corresponds to a molar mass of 266.29 g/mol .[1][2]
Q3: What are the typical solvents for dissolving this compound for analysis?
A3: this compound is soluble in solvents such as methanol, ethanol, acetone, acetonitrile, and Dimethyl Sulfoxide (DMSO).[1][3] For NMR analysis, deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are commonly used.
Q4: How can I quantify the purity of my this compound sample?
A4: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a precise method for determining absolute purity.[4][5] Alternatively, HPLC with a UV detector can be used to determine purity by calculating the peak area percentage of the main component relative to all detected impurities.
Q5: What are some potential impurities I might find in a synthetic this compound sample?
A5: Impurities in synthetic isoflavones can include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions.[6][7] Common synthetic routes for flavonoids may introduce related flavonoid structures or incompletely methylated/demethylated analogs.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: Analyte interaction with residual silanol groups on the column.[8] - Column Overload: Injecting too much sample.[8] - Column Void: A void has formed at the column inlet. | - Mobile Phase Modification: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase or lower the pH to suppress silanol ionization.[8] - Reduce Sample Concentration: Dilute the sample and reinject. - Column Replacement: Replace the column if a void is suspected. |
| Poor Resolution | - Inappropriate Mobile Phase: The solvent system does not provide adequate separation. - Column Degradation: Loss of stationary phase over time. | - Optimize Mobile Phase: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., acetonitrile vs. methanol). - Replace Column: Use a new column with the same specifications. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents. - Carryover from Previous Injection: Insufficient needle wash between injections. | - Use High-Purity Solvents: Filter all mobile phase components. - Optimize Wash Method: Increase the volume and/or strength of the needle wash solvent. |
| Retention Time Drift | - Inconsistent Mobile Phase Composition: Poor mixing or evaporation of a volatile component. - Temperature Fluctuations: Lack of column temperature control. | - Prepare Fresh Mobile Phase: Ensure accurate mixing and cover solvent reservoirs. - Use a Column Oven: Maintain a constant column temperature. |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | - Poor Ionization: The analyte is not efficiently ionized under the current source conditions. - Sample Concentration Too Low: Insufficient amount of analyte entering the mass spectrometer. | - Optimize Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature. Try a different ionization mode (e.g., APCI if ESI is not working). - Increase Sample Concentration: Prepare a more concentrated sample solution. |
| Matrix Effects (Ion Suppression/Enhancement) | - Co-eluting Compounds: Other components in the sample matrix interfere with the ionization of the analyte. | - Improve Chromatographic Separation: Modify the HPLC gradient to separate the analyte from interfering matrix components. - Sample Dilution: Dilute the sample to reduce the concentration of interfering species. - Use an Internal Standard: A stable isotope-labeled internal standard can help to correct for matrix effects. |
| In-Source Fragmentation | - High Source Temperature or Voltages: The analyte is fragmenting in the ionization source before mass analysis. | - Reduce Source Energy: Lower the source temperature and/or fragmentor voltage. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method validation and optimization may be required for specific instrumentation and sample matrices.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: 0.1% Acetic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 25 50 50 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for the confirmation of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the HPLC method described above.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-50 psi
-
Scan Range: m/z 100-500
-
-
Expected Result: A prominent peak at m/z 267.1, corresponding to the protonated molecule [M+H]⁺.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
-
Data Interpretation: Compare the obtained chemical shifts, multiplicities, and integration values with expected values for the this compound structure.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of this compound using FTIR to identify key functional groups.
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Interpretation: Identify characteristic absorption bands for the functional groups present in the molecule.
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₄O₃ |
| Molar Mass | 266.29 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 116-120 °C[4] |
| HPLC Retention Time | Dependent on specific method conditions |
| Mass Spectrum (ESI+) | m/z 267.1 ([M+H]⁺) |
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.9 | s |
| H-6 | ~6.8 | d |
| H-8 | ~6.7 | d |
| H-2', H-6' | ~7.5 | m |
| H-3', H-4', H-5' | ~7.4 | m |
| 5-CH₃ | ~2.5 | s |
| 7-OCH₃ | ~3.9 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~153 |
| C-3 | ~124 |
| C-4 | ~176 |
| C-4a | ~117 |
| C-5 | ~118 |
| C-6 | ~114 |
| C-7 | ~164 |
| C-8 | ~100 |
| C-8a | ~158 |
| C-1' | ~132 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~128 |
| C-4' | ~129 |
| 5-CH₃ | ~21 |
| 7-OCH₃ | ~56 |
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -CH₃, -OCH₃ |
| ~1640 | C=O stretch | γ-pyrone |
| ~1610, 1580, 1490 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl ether |
| ~1170 | C-O stretch | Methoxy group |
Visualizations
Caption: General workflow for sample analysis.
Caption: HPLC troubleshooting decision tree.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. cambridgecommodities.com [cambridgecommodities.com]
- 5. mdpi.com [mdpi.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0304849) [np-mrd.org]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
strategies to minimize off-target effects of methoxyisoflavone in research
This guide provides researchers, scientists, and drug development professionals with strategies to identify and minimize the off-target effects of 5-methyl-7-methoxyisoflavone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My results suggest unexpected hormonal activity. Does methoxyisoflavone have off-target estrogenic effects?
A: Yes, this is a primary concern. Methoxyisoflavone is structurally similar to endogenous estrogens and other soy-derived phytoestrogens like genistein and daidzein.[1][2][3] This structural similarity allows it to potentially bind to and activate estrogen receptors (ERα and ERβ), leading to unintended estrogenic or anti-estrogenic effects that can confound experimental results.[3][4] While some supplement literature claims it acts as an anti-estrogen, its isoflavone backbone presents a strong possibility of interaction with the estrogen signaling pathway.[5][6]
Q2: I am observing changes in protein phosphorylation that are unrelated to my hypothesis. Could methoxyisoflavone be acting as a kinase inhibitor?
A: This is a distinct possibility. The broader class of isoflavones, such as genistein, are well-known for their ability to inhibit a wide range of protein kinases by competing for the ATP-binding site. This non-specific inhibition can disrupt numerous signaling pathways. Although methoxyisoflavone is marketed for specific anabolic purposes, its core structure suggests it could have a broader kinase inhibition profile.[7] If your experiments involve phosphorylation, it is crucial to validate that methoxyisoflavone is not directly inhibiting the kinase(s) in your pathway of interest.
Q3: How can I determine an appropriate experimental concentration of methoxyisoflavone to minimize off-target effects?
A: The optimal concentration balances on-target efficacy with minimal off-target activity. The key is to establish a dose-response curve for your intended biological effect. Concurrently, test this concentration range against known potential off-targets (e.g., estrogen receptor activation, general kinase inhibition). For example, one study on HCT116 colon cancer cells used a range of 10-40 μM.[8] It is recommended to use the lowest concentration that produces a robust on-target effect. Concentrations significantly higher than those required for the primary mechanism of action are more likely to induce non-specific interactions.[9]
Q4: What are the essential control experiments to include when using methoxyisoflavone in cell-based assays?
A: To ensure the observed effects are specific to the intended mechanism of methoxyisoflavone, the following controls are critical:
-
Vehicle Control: Always include a control group treated with the solvent used to dissolve the methoxyisoflavone (e.g., DMSO) at the same final concentration.[10]
-
ER-Negative Cell Line: If investigating a non-estrogenic effect, replicate key experiments in a cell line that does not express estrogen receptors (e.g., MDA-MB-231) and compare the results to an ER-positive line (e.g., MCF-7).[1] This helps differentiate the intended pathway from off-target estrogenic signaling.
-
Inactive Analog Control (if available): Using a structurally similar molecule that is known to be inactive against your intended target can help confirm that the observed effect is not due to a general property of the chemical scaffold.
-
Target Knockdown/Knockout: In a genetically modified system (e.g., CRISPR or shRNA) where the intended target of methoxyisoflavone has been removed or silenced, the compound's effect should be significantly diminished. This is a rigorous method for validating on-target activity.
Q5: My experiment involves other small molecules, and their metabolism appears altered. Could methoxyisoflavone be responsible?
A: Yes. In vitro studies have shown that methoxyisoflavone and the related compound ipriflavone can inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[5] These enzymes are crucial for metabolizing a wide range of xenobiotics. If your experimental system includes other compounds or drugs, methoxyisoflavone could inhibit their breakdown, leading to artificially high concentrations and confounding secondary effects.
Troubleshooting Guide & Data Summary
This table summarizes the potential off-target effects of methoxyisoflavone and suggests experimental approaches to control for them.
| Potential Off-Target Effect | Mechanism & Consequence | Suggested Mitigation Strategy | Reported Experimental Conc. |
| Estrogen Receptor Binding | Structural similarity to estradiol allows binding to ERα/ERβ, potentially activating estrogen-responsive genes and pathways.[3][4] | Use ER-negative cell lines as controls; perform competitive binding assays; test for expression of known estrogen-responsive genes (e.g., TFF1/pS2). | N/A (Binding Affinity Data) |
| Non-Specific Kinase Inhibition | Isoflavone scaffold can compete with ATP in the kinase active site, leading to widespread, unintended disruption of cellular signaling.[7] | Profile methoxyisoflavone against a commercial kinase panel; perform in vitro kinase assays with purified kinases from your pathway of interest.[11][12] | N/A (IC50 Data) |
| P450 Enzyme Inhibition | Inhibition of CYP1A2 and CYP2C9 can alter the metabolism of other compounds in the system.[5] | Avoid co-administration with known CYP1A2/CYP2C9 substrates; if unavoidable, measure substrate concentration directly. | N/A (IC50 Data) |
| Membrane Interaction | Isoflavones can non-specifically insert into and alter the biophysical properties of cell membranes, affecting membrane protein function.[9] | Use cell-free assays for the primary target where possible; employ inactive analogs to control for general membrane effects. | 10 - 40 μM[8] |
| Assay Interference | Methoxyisoflavone metabolites can cross-react with antibodies in certain immunoassays, causing false-positive results.[2] | Validate findings with an orthogonal detection method (e.g., LC-MS) that does not rely on antibody-based detection. | N/A |
Visualizations: Workflows and Pathways
The following diagrams illustrate key conceptual and experimental frameworks for working with methoxyisoflavone.
Caption: Experimental workflow for validating methoxyisoflavone specificity.
Caption: On-target vs. potential off-target signaling of methoxyisoflavone.
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol provides a general framework to assess if methoxyisoflavone competes with estradiol for binding to estrogen receptors.
-
Objective: To determine the relative binding affinity (RBA) of methoxyisoflavone for ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ protein.
-
[³H]-Estradiol (radiolabeled ligand).
-
Unlabeled 17β-estradiol (positive control competitor).
-
Methoxyisoflavone (test compound).
-
Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).
-
Hydroxyapatite (HAP) slurry for separating bound from free ligand.[1]
-
Scintillation fluid and counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled estradiol (e.g., from 10⁻¹¹ M to 10⁻⁶ M) and methoxyisoflavone (e.g., from 10⁻⁹ M to 10⁻⁴ M) in the assay buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the recombinant ER protein, a fixed concentration of [³H]-Estradiol (typically at its Kd), and varying concentrations of either unlabeled estradiol or methoxyisoflavone.
-
Controls:
-
Total Binding: ER protein + [³H]-Estradiol only.
-
Non-Specific Binding (NSB): ER protein + [³H]-Estradiol + a saturating concentration of unlabeled estradiol (e.g., 10⁻⁶ M).[1]
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., overnight at 4°C).[1]
-
Separation: Add cold HAP slurry to each tube to bind the protein-ligand complexes. Incubate briefly and then centrifuge to pellet the HAP.[1]
-
Quantification: Discard the supernatant containing the free radioligand. Wash the HAP pellet. Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting NSB from the total binding. Plot the percentage of specific [³H]-Estradiol binding against the log concentration of the competitor (estradiol or methoxyisoflavone). Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Calculate the RBA of methoxyisoflavone relative to estradiol.
-
Protocol 2: General Workflow for Kinase Inhibition Profiling
This protocol outlines the steps to screen methoxyisoflavone against a panel of protein kinases to identify potential off-target inhibitory activity.
-
Objective: To determine the IC50 values of methoxyisoflavone against a broad range of protein kinases.
-
Approach: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins/DiscoverX, Promega, Carna Biosciences). The general workflow is described below.
-
Methodology:
-
Compound Submission: Provide a sample of methoxyisoflavone of known purity and concentration.
-
Primary Screen: The compound is first tested at a single, high concentration (e.g., 10 μM) against a large panel of purified, recombinant kinases (e.g., >300 kinases).[13] The assay measures the remaining kinase activity, often via ATP depletion or phosphospecific antibody detection. The result is reported as percent inhibition.[14]
-
Hit Identification: Any kinase that shows significant inhibition (e.g., >50% inhibition) in the primary screen is flagged as a "hit."
-
Dose-Response (IC50) Determination: For each hit, a secondary assay is performed. The kinase reaction is run with a range of methoxyisoflavone concentrations (typically using a 10-point serial dilution).
-
Data Analysis: The kinase activity is plotted against the log concentration of methoxyisoflavone. A non-linear regression curve is fitted to the data to calculate the IC50 value for each kinase.
-
Selectivity Assessment: The resulting IC50 values provide a comprehensive profile of the compound's kinase selectivity. This allows researchers to identify unintended targets and understand if an observed cellular phenotype could be due to inhibition of a kinase unrelated to the primary hypothesis.[14]
-
References
- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ergo-log.com [ergo-log.com]
- 6. gigasnutrition.com [gigasnutrition.com]
- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential Effects of Soy Isoflavones on the Biophysical Properties of Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. symansis.com [symansis.com]
- 12. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anabolic Potency: 5-Methyl-7-Methoxyisoflavone vs. Ipriflavone
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anabolic potency of 5-Methyl-7-methoxyisoflavone (also known as Methoxyisoflavone) and 7-Isopropoxyisoflavone (Ipriflavone). The analysis is based on available experimental data from preclinical and clinical studies, with a focus on endpoints relevant to muscle and bone anabolism.
Introduction
This compound and Ipriflavone are synthetic, non-steroidal isoflavones. Structurally, this compound is a methylated derivative of Ipriflavone.[1] Methoxyisoflavone has been marketed primarily as a bodybuilding supplement purported to increase muscle mass and strength without hormonal side effects.[2] Ipriflavone, conversely, has been extensively studied and used in some countries for the prevention and treatment of osteoporosis due to its proposed effects on bone metabolism.[3][4] Despite claims, particularly within the supplement industry, of Methoxyisoflavone's superior anabolic effects, a critical evaluation of the scientific literature is necessary to determine the validity of these assertions.
Data Presentation: Anabolic Effects on Muscle and Bone
The following tables summarize the quantitative data from key human clinical trials investigating the anabolic effects of each compound.
Table 1: Comparison of Myotropic (Muscle-Building) Effects in Humans
| Parameter | This compound | Ipriflavone |
| Study | Wilborn et al., 2006[5][6] | Not Studied in Humans |
| Dosage | 800 mg/day for 8 weeks | - |
| Population | 45 resistance-trained males | - |
| Fat-Free Mass (FFM) | No significant difference vs. placebo | - |
| Percent Body Fat | No significant difference vs. placebo | - |
| 1-RM Bench Press | No significant difference vs. placebo | - |
| 1-RM Leg Press | No significant difference vs. placebo | - |
| Serum Testosterone | No significant change | - |
| Serum Cortisol | No significant change | - |
| Notes | A separate study abstract (Inclendon et al.) reported a 1.3 kg increase in FFM but no other significant benefits; this study was not published in a peer-reviewed journal.[1][7] | - |
Table 2: Comparison of Osteogenic (Bone-Building) Effects in Humans
| Parameter | Ipriflavone | This compound |
| Study | Alexandersen et al., 2001 (JAMA)[8][9] | Not Studied in Humans |
| Dosage | 600 mg/day for 3 years (+500 mg/day Calcium) | - |
| Population | 474 postmenopausal women with low BMD | - |
| Lumbar Spine BMD | No significant difference vs. placebo | - |
| Hip & Forearm BMD | No significant difference vs. placebo | - |
| Biochemical Markers | No significant effect on bone resorption markers | - |
| Adverse Events | 13.2% of participants developed lymphocytopenia (low white blood cell count) | - |
| Notes | Earlier, smaller studies had suggested a benefit in preventing bone loss, but this large, rigorous trial did not confirm those findings. | The originating patent (US 4,163,746) claimed anabolic effects based on animal feed studies, suggesting it was more effective than Ipriflavone for weight gain.[10] |
Experimental Protocols
Detailed methodologies from the definitive human trials for each compound's primary claim are provided below.
Protocol 1: Methoxyisoflavone for Muscle Anabolism (Wilborn et al., 2006)
-
Objective: To determine if Methoxyisoflavone supplementation affects training adaptations, body composition, or anabolic/catabolic hormone status in resistance-trained males.[6]
-
Design: A double-blind, randomized, placebo-controlled trial lasting 8 weeks.[6]
-
Participants: Forty-five resistance-trained males were matched based on fat-free mass and randomly assigned to one of four groups: Placebo, Methoxyisoflavone (M), Ecdysterone (E), or Sulfo-Polysaccharide (CSP3).[6]
-
Intervention: The Methoxyisoflavone group ingested 800 mg daily. All participants engaged in a supervised, periodized resistance-training program four times per week.[6]
-
Primary Outcome Measures:
-
Body Composition: Assessed via dual-energy X-ray absorptiometry (DEXA) at weeks 0, 4, and 8.[5]
-
Muscular Strength: One-repetition max (1-RM) for bench press and leg press were assessed at weeks 0, 4, and 8.[5]
-
Hormonal Analysis: Fasting blood samples were collected at weeks 0, 4, and 8 to analyze active testosterone, free testosterone, and cortisol levels.[5]
-
-
Statistical Analysis: Data were analyzed by repeated measures ANOVA to determine differences between groups over time.[6]
Protocol 2: Ipriflavone for Bone Anabolism (Alexandersen et al., 2001)
-
Objective: To investigate the effect of oral Ipriflavone on the prevention of postmenopausal bone loss and to assess its long-term safety profile.[8]
-
Design: A prospective, randomized, double-blind, placebo-controlled, 4-year study (data reported after 3 years).[8][9]
-
Participants: 474 postmenopausal white women (aged 45-75) with low bone mineral density (BMD < 0.86 g/cm²).[8]
-
Intervention: Participants were randomly assigned to receive either 200 mg of Ipriflavone three times per day (600 mg/day total) or a matching placebo. All participants also received 500 mg of supplemental calcium daily.[8][9]
-
Primary Outcome Measures:
-
Bone Mineral Density (BMD): Measured at the spine, hip, and forearm every 6 months.[8]
-
Biochemical Markers: Urinary markers of bone resorption (hydroxyproline and CrossLaps) were assessed every 6 months.[8]
-
Safety: Laboratory safety measures, including complete blood counts, and adverse events were recorded every 3 months.[8]
-
-
Statistical Analysis: An intent-to-treat analysis was used to compare the annual percentage change from baseline in BMD and biochemical markers between the two groups.[8]
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for these compounds differ significantly, reflecting their distinct primary research applications.
Ipriflavone: Bone Remodeling Pathways Ipriflavone's effects on bone are believed to be mediated primarily through direct action on bone cells. It inhibits the differentiation and activity of osteoclasts (cells that resorb bone tissue), thereby reducing bone breakdown.[11][12] This may occur through interference with the RANKL signaling pathway, which is essential for osteoclastogenesis.[11] More recent evidence suggests Ipriflavone may also promote the proliferation and differentiation of osteoblasts (bone-forming cells) by activating the G-protein coupled receptor GPR30, which in turn stimulates the PI3K/AKT signaling cascade.[13]
This compound: Investigated Anabolic Pathways The anabolic claims for Methoxyisoflavone originate from a 1970s patent suggesting it promotes weight gain in animals.[10][14] The proposed mechanisms in humans, such as increased protein synthesis and cortisol reduction, have not been substantiated in clinical trials.[5][6] However, recent in-vitro research has shown that Methoxyisoflavone can act as a competitive inhibitor of aromatase, the enzyme that converts androgens to estrogens.[15] While this suggests a potential non-hormonal mechanism to alter the androgen-to-estrogen ratio, its clinical relevance and impact on muscle anabolism in humans remain unproven. The diagram below illustrates the workflow of the key human trial that failed to find an anabolic effect.
Conclusion
-
This compound: The claims of its anabolic potency in muscle tissue are not supported by rigorous, peer-reviewed human clinical trials. The most definitive study found it to be ineffective at increasing muscle mass, strength, or favorably altering anabolic hormone levels in resistance-trained men.[5][6] Its reputation as a potent anabolic agent appears to stem from a 1970s patent based on animal data, which has not translated to human efficacy.[10]
-
Ipriflavone: While earlier, smaller studies suggested a benefit for bone health, the largest and most rigorous long-term clinical trial found Ipriflavone to be ineffective at preventing bone loss in postmenopausal women.[8][9] Furthermore, it was associated with a significant risk of lymphocytopenia.[8] There is no credible evidence to support its use for muscle anabolism in humans.
Overall Comparison: There is no direct experimental evidence comparing the anabolic potency of these two compounds in a head-to-head human trial. Based on the separate bodies of evidence, the claims for Methoxyisoflavone's superiority are unsubstantiated. The existing data does not support the use of either this compound for muscle anabolism or Ipriflavone for bone anabolism. For drug development professionals, the lack of efficacy and, in the case of Ipriflavone, potential safety concerns, suggest that these specific molecules are not promising candidates for anabolic therapies.
References
- 1. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Ipriflavone Bone Loss Prevention Benefits Unsupported - JAMA Study [insights.citeline.com]
- 5. supplementai.io [supplementai.io]
- 6. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ipriflavone in the treatment of postmenopausal osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4163746A - Metabolic 5-methyl-isoflavone-derivatives, process for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 11. What is the mechanism of Ipriflavone? [synapse.patsnap.com]
- 12. Inhibitory effect of ipriflavone on osteoclast-mediated bone resorption and new osteoclast formation in long-term cultures of mouse unfractionated bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]
- 15. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Analysis of 5-Methyl-7-methoxyisoflavone and Genistein for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two isoflavones, 5-Methyl-7-methoxyisoflavone and genistein, with a focus on their biological activities, receptor binding affinities, and pharmacokinetic properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Genistein is a naturally occurring isoflavone found abundantly in soy products. It is one of the most extensively studied phytoestrogens and is known for its wide range of biological activities, including its interaction with estrogen receptors and modulation of various signaling pathways. This compound, a synthetic derivative of isoflavone, is primarily known for its purported anabolic and antioxidant properties and its role as an aromatase inhibitor. While both compounds share the core isoflavone structure, their distinct substitutions lead to different biological effects and potencies.
Comparative Data Tables
The following tables summarize the available quantitative data for this compound and genistein to facilitate a direct comparison of their biological activities and pharmacokinetic profiles.
Table 1: Comparison of Biological Activities (IC50 Values)
| Biological Activity | This compound | Genistein | Cell Line/System |
| Aromatase Inhibition | IC50: ~2-9 µM (for related methoxyflavones) | Weak to inactive | Recombinant human aromatase |
| Cytotoxicity | Inhibition of colony formation at 10-40 µM[1] | IC50: 6.5 - 12.0 µg/ml | HCT116 (colon cancer) |
| IC50: 225 µg/mL | Various cancer cell lines | ||
| IC50: 12 µM (inhibition of EGF-mediated mitogenic effect)[2] | NIH-3T3 | ||
| NF-κB Inhibition | Qualitative inhibitor | Potent inhibitor | Various |
Note: Quantitative IC50 values for this compound are not widely available in peer-reviewed literature. The value for aromatase inhibition is based on studies of structurally similar methoxyflavones.
Table 2: Comparison of Estrogen Receptor (ER) Binding Affinity
| Parameter | This compound | Genistein |
| Relative Binding Affinity (RBA) for ERα | Data not available | ~0.021% (compared to Estradiol) |
| Relative Binding Affinity (RBA) for ERβ | Data not available | ~6.8% (compared to Estradiol)[3] |
| Binding Preference | Data not available | Preferentially binds to ERβ (9-30 fold higher affinity than for ERα)[4][5] |
| Binding Energy (Molecular Docking) | Data not available | Lower binding energy for ERβ (-213.62 kJ/mol) compared to ERα |
Table 3: Comparison of Pharmacokinetic Properties
| Parameter | This compound | Genistein |
| Bioavailability | Data not available | Low oral bioavailability for aglycone (<15% in rodents, <1% in humans) |
| Metabolism | O-demethylation and hydroxylation | Extensive phase II metabolism (glucuronidation and sulfation) |
| Half-life (t1/2) | Data not available | ~7.5 - 10.2 hours in humans (total genistein)[1] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | < 2 hours after oral administration |
Signaling Pathways
Genistein
Genistein is known to modulate a multitude of signaling pathways, contributing to its diverse biological effects. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Genistein inhibits this critical cell survival pathway, leading to the suppression of anti-apoptotic proteins and the induction of apoptosis.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Genistein can modulate the activity of different MAPK cascades, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Genistein is a known inhibitor of NF-κB activation, a key regulator of inflammation and cell survival.
Below are Graphviz diagrams illustrating the modulation of these pathways by genistein.
Caption: Genistein inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-7-methoxyisoflavone: A Comparative Analysis Against Established Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Methyl-7-methoxyisoflavone against other well-established aromatase inhibitors. While this compound is purported to be an aromatase inhibitor, this document highlights the current landscape of available scientific data and draws comparisons with clinically significant alternatives.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is the key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Aromatase inhibitors are broadly classified into two categories: non-steroidal inhibitors (e.g., letrozole, anastrozole) that reversibly bind to the enzyme, and steroidal inhibitors (e.g., exemestane) that irreversibly inactivate it.
Quantitative Comparison of Aromatase Inhibitors
Direct experimental data (IC50 or Ki values) for this compound's aromatase inhibitory activity is not available in the reviewed scientific literature. However, data for structurally related methoxyflavones provides some context for its potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these related flavonoids and established aromatase inhibitors. A lower IC50 value indicates greater potency.
| Compound | Type | IC50 Value (µM) | Reference |
| This compound | Isoflavone | Not Available | - |
| 7-Methoxyflavone | Flavone | 1.9 | [1][2] |
| 5,7-Dimethoxyflavone | Flavone | 123 | [1] |
| Chrysin | Flavone | 4.2 | [1] |
| Letrozole | Non-steroidal AI | 0.0002 - 0.0003 | [3] |
| Anastrozole | Non-steroidal AI | Not specified in direct comparison | |
| Exemestane | Steroidal AI | Not specified in direct comparison | |
| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | Isoflavone | 5-10 (in microsomal assay) | [4] |
Note: The IC50 values can vary between different experimental setups.
Signaling Pathway of Aromatase Inhibition
Aromatase facilitates the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). Aromatase inhibitors block this conversion, thereby reducing the levels of circulating estrogens that can stimulate the growth of hormone-receptor-positive cancer cells.
Caption: Aromatase inhibition pathway.
Experimental Protocols for Aromatase Inhibition Assays
The inhibitory potential of a compound on aromatase is typically evaluated through in vitro assays. Common methodologies include:
Recombinant Human Aromatase Assay with Fluorescent Substrate
This is a widely used method for high-throughput screening of aromatase inhibitors.
-
Principle: The assay utilizes a non-fluorescent substrate that is converted by recombinant human aromatase into a fluorescent product. The presence of an inhibitor reduces the rate of this conversion, leading to a decrease in fluorescence intensity.
-
Methodology:
-
Preparation: Recombinant human aromatase enzyme and a NADPH-generating system are prepared in an assay buffer. The test compound (e.g., this compound) is dissolved, typically in DMSO, and serially diluted to various concentrations.
-
Incubation: The enzyme preparation is pre-incubated with the test compound for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in fluorescence over time. The percentage of inhibition at each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
-
Tritiated Water-Release Assay
This is a classic and highly sensitive method for measuring aromatase activity.
-
Principle: This assay uses a radiolabeled androgen substrate, typically [1β-³H]-androstenedione. The aromatase enzyme removes a tritium atom from the substrate, which then becomes part of a tritiated water molecule ([³H]₂O). The amount of radioactivity in the water phase is directly proportional to the enzyme activity.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing human placental microsomes or recombinant aromatase, a NADPH-generating system, and the tritiated androgen substrate.
-
Inhibition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Separation: The reaction is stopped, and the unmetabolized substrate is separated from the aqueous phase (containing tritiated water) using a charcoal-dextran suspension.
-
Measurement: The radioactivity of the aqueous phase is measured using a liquid scintillation counter.
-
Data Analysis: The enzyme activity is calculated based on the amount of tritiated water formed. The IC50 value of the inhibitor is determined from the dose-response curve.
-
Experimental Workflow for Screening Aromatase Inhibitors
The general workflow for identifying and characterizing new aromatase inhibitors involves a multi-step process.
Caption: Experimental workflow for aromatase inhibitor discovery.
Discussion and Conclusion
While this compound is promoted as an aromatase inhibitor, there is a notable lack of direct, quantitative scientific evidence to support this claim and to establish its potency relative to existing drugs. The available data on structurally similar methoxyflavones, such as 7-methoxyflavone (IC50 of 1.9 µM), suggest that compounds of this class can inhibit aromatase. However, this inhibitory activity appears to be significantly weaker than that of clinically approved aromatase inhibitors like letrozole, which exhibit potency in the nanomolar range.
For researchers and professionals in drug development, the established aromatase inhibitors letrozole, anastrozole, and exemestane remain the benchmarks due to their well-documented high potency, clinical efficacy, and extensive safety profiles. Any potential new aromatase inhibitor, including this compound, would require rigorous testing through the described experimental protocols to establish its efficacy and mechanism of action before it could be considered a viable alternative.
References
- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Potential utility of natural products as regulators of breast cancer-associated aromatase promoters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antioxidant Activity: Synthetic vs. Natural Isoflavones
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and reliable antioxidants is a cornerstone of research in nutrition, pharmacology, and drug development. Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant attention for their antioxidant properties. These compounds exist in both natural forms, as part of complex food matrices, and as purified, synthetic molecules. This guide provides an objective comparison of the antioxidant activity of synthetic versus natural isoflavones, supported by experimental data, to aid researchers in selecting appropriate agents for their studies.
Executive Summary
While direct, head-to-head studies explicitly labeling isoflavones as "synthetic" versus "natural" for antioxidant comparison are scarce in peer-reviewed literature, a robust body of evidence exists comparing the activity of pure, isolated isoflavones (which are chemically identical to their synthetic counterparts) with that of complex natural extracts. The general consensus is that while pure isoflavones like genistein and daidzein are potent antioxidants, the activity of natural extracts is often influenced by the synergistic or antagonistic effects of other phytochemicals present in the extract. The aglycone forms of isoflavones (e.g., genistein, daidzein) generally exhibit higher antioxidant activity than their glycoside precursors (e.g., genistin, daidzin) found in natural sources.[1][2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of isoflavones is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric—a lower IC50 value indicates higher antioxidant activity. The following table summarizes the antioxidant activity of major isoflavones (as pure compounds) and natural soybean extracts from various studies.
| Compound/Extract | Assay | IC50 (µg/mL) | Source |
| Pure Isoflavones | |||
| Genistein | DPPH | 71.37[3] | Pure Compound |
| Daidzein | DPPH | 246.51[3] | Pure Compound |
| Genistein | ABTS | 23.57[3] | Pure Compound |
| Daidzein | ABTS | 35.96[3] | Pure Compound |
| Natural Extracts | |||
| Soybean Extract | DPPH | 35.96[3] | Natural Extract |
| Soybean Extract | ABTS | 246.51[3] | Natural Extract |
| Various Soybean Cultivars | DPPH | 1.40 - 3.35 mg/mL | Natural Extract[4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways of Isoflavone Antioxidant Action
Isoflavones exert their antioxidant effects through various cellular signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Caption: Nrf2-Keap1 signaling pathway activated by isoflavones.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or isoflavones, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Caption: Experimental workflow for the DPPH assay.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[5][6]
-
Various concentrations of the test sample (synthetic isoflavone or natural extract) are prepared.
-
The sample solutions are mixed with the DPPH solution.[5][6]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[5][6]
-
The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.[5][6]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Caption: Experimental workflow for the ABTS assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[7][8]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at its maximum wavelength (around 734 nm).[8]
-
Various concentrations of the test sample are prepared.
-
The sample solutions are added to the ABTS•+ solution.[7][8]
-
After a short incubation period, the absorbance is measured.[7][8]
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.[7]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Caption: Experimental workflow for the ORAC assay.
Procedure:
-
A fluorescent probe (commonly fluorescein) and the antioxidant sample are mixed in the wells of a microplate.[9][10]
-
The reaction is initiated by the addition of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12]
-
The fluorescence decay is monitored kinetically over time.[10][11]
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The antioxidant capacity is determined by comparing the AUC of the sample to that of a standard antioxidant, typically Trolox, and is expressed as Trolox equivalents (TE).[10]
Conclusion
Both pure (synthetic) isoflavones and those found in natural extracts demonstrate significant antioxidant activity. For researchers requiring a high degree of purity and precise concentration for mechanistic studies, synthetic isoflavones are the logical choice. However, when investigating the overall health benefits of soy consumption, the study of natural extracts is more relevant, as it accounts for the complex interplay of various phytochemicals. The choice between synthetic and natural isoflavones will ultimately depend on the specific research question and the desired level of experimental control. The provided experimental protocols and pathway diagrams offer a foundational understanding for designing and interpreting studies on the antioxidant properties of these valuable compounds.
References
- 1. Antioxidative Capacity of Soyfoods and Soy Active Compounds [journal.pan.olsztyn.pl]
- 2. researchgate.net [researchgate.net]
- 3. repository.maranatha.edu [repository.maranatha.edu]
- 4. Isoflavone composition, total polyphenolic content, and antioxidant activity in soybeans of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. ejmoams.com [ejmoams.com]
- 12. agilent.com [agilent.com]
5-Methyl-7-methoxyisoflavone as an NF-κB Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-7-methoxyisoflavone's potential as a Nuclear Factor-kappa B (NF-κB) inhibitor. Due to the limited direct experimental data on this specific compound, its profile is compared against several well-characterized and established NF-κB inhibitors. This document summarizes available data, details the necessary experimental protocols for validation, and provides visual diagrams of the core signaling pathway and experimental workflows.
Introduction to this compound and NF-κB
This compound is a synthetic isoflavone, a class of compounds known for various biological activities. While primarily marketed as a bodybuilding supplement, some commercial suppliers list it as an NF-κB inhibitor, though peer-reviewed evidence validating this specific activity is currently lacking. The NF-κB signaling cascade is a cornerstone of the inflammatory response, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making its components key targets for therapeutic intervention. The canonical NF-κB pathway is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of target inflammatory genes.
Comparative Analysis of NF-κB Inhibitors
Direct quantitative data for this compound as an NF-κB inhibitor is not available in published literature. The following tables compare data for established inhibitors and summarize the qualitative information available for methoxyisoflavones.
Table 1: Quantitative Performance of Established NF-κB Inhibitors
| Compound | Mechanism of Action | Assay Type | IC50 Value |
| TPCA-1 | IKK-β Inhibitor | Cell-free IKK-2 Kinase Assay | 17.9 nM[1] |
| IMD-0354 | IKK-β Inhibitor | TNFα-induced NF-κB Luciferase Reporter | 1.2 µM[2] |
| IκBα Degradation Assay (Jurkat cells) | 0.218 µM[3] | ||
| MG132 | Proteasome Inhibitor (prevents IκBα degradation) | NF-κB Activation Assay | 3 µM[4] |
| Bay 11-7082 | IKK Inhibitor (irreversible) | TNFα-induced IκBα Phosphorylation | 10 µM[5][6][7] |
| Parthenolide | IKK Inhibitor | TLR4 Expression (Flow Cytometry) | 1.373 µM[8] |
| Pro-inflammatory Cytokine Expression | 1.091 - 2.620 µM[8] |
Table 2: Available Data for Methoxyisoflavones
| Compound | Mechanism of Action | Assay Type | Result |
| This compound | Claimed NF-κB Inhibitor (unverified) | Not available in literature | No quantitative data available. |
| 7-Methoxyisoflavone (related compound) | Inhibits p65 nuclear translocation and IκBα phosphorylation | Western Blot, Immunofluorescence | Demonstrated qualitative inhibition of IL-1β-induced NF-κB activation. |
Key Experimental Protocols for Validation
To validate a compound like this compound as an NF-κB inhibitor, a series of standardized in vitro assays are required.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Objective: To determine if the compound inhibits the ability of NF-κB to induce gene expression.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or HeLa) stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Interleukin-1 beta (IL-1β, 10 ng/mL). Include vehicle-only and stimulant-only controls.
-
Incubation: Incubate the cells for a defined period (typically 6-8 hours) to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell number.
-
Data Analysis: Normalize NF-κB luciferase activity to the control reporter. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for NF-κB Pathway Proteins
This technique assesses the phosphorylation and degradation of key signaling proteins in the pathway.
-
Objective: To determine the specific step in the signaling cascade that the compound inhibits.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or A549 cells) and starve them of serum if necessary. Pre-treat with the test compound at various concentrations before stimulating with TNF-α or Lipopolysaccharide (LPS).
-
Protein Extraction:
-
For IκBα analysis, lyse the whole cells at various time points (e.g., 0, 15, 30, 60 minutes) post-stimulation to create a time-course of degradation and phosphorylation.
-
For p65 translocation, separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
-
Quantification and Loading: Determine protein concentration using a BCA or Bradford assay. Load equal amounts of protein onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation or degradation.
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This is a critical control experiment to ensure that the observed inhibitory effects are not a result of cell death.
-
Objective: To determine the concentration at which the test compound becomes toxic to the cells.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with the same concentration range of the compound used in the functional assays.
-
Incubation: Incubate for the same duration as the primary experiment (e.g., 8 to 24 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's protocol.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The results will determine the non-toxic concentration range of the compound for use in further experiments.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Canonical NF-κB signaling pathway with points of therapeutic intervention.
Caption: Workflow for validating a novel NF-κB inhibitor.
Conclusion
There is currently no direct, peer-reviewed experimental evidence to validate this compound as an inhibitor of the NF-κB pathway. While related compounds like 7-Methoxyisoflavone have shown qualitative inhibitory effects, rigorous quantitative analysis is required. To definitively classify this compound, it must be subjected to the standard validation workflow, including reporter gene assays to confirm inhibition of transcriptional activity, Western blotting to elucidate the mechanism, and cytotoxicity assays to rule out off-target effects. The data from well-characterized inhibitors like TPCA-1, IMD-0354, and Bay 11-7082 provide a benchmark against which its potential efficacy can be objectively measured. Until such studies are performed and published, its role as an NF-κB inhibitor remains speculative.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY 11-7082 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aromatase Inhibitors: Anastrozole, Exemestane, and 5-Methyl-7-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of three compounds known to interact with the aromatase enzyme: the clinically approved drugs anastrozole and exemestane, and the dietary supplement 5-Methyl-7-methoxyisoflavone. The objective is to present a clear analysis of their mechanisms, efficacy, and safety profiles based on available experimental and clinical data.
Introduction and Overview
Anastrozole and exemestane are third-generation aromatase inhibitors (AIs) that form the cornerstone of endocrine therapy for hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2][3] They effectively reduce circulating estrogen levels by targeting aromatase, the key enzyme responsible for the peripheral conversion of androgens to estrogens.[4][5][6][7] While both are potent AIs, they belong to different chemical classes and exhibit distinct mechanisms of action. Anastrozole is a non-steroidal, reversible inhibitor, whereas exemestane is a steroidal, irreversible inactivator.[6][7]
This compound, also known as methoxyisoflavone, is a synthetic isoflavone marketed as a dietary supplement with purported anabolic and anti-estrogenic effects.[8][9][10] While it is claimed to inhibit aromatase, the scientific evidence supporting its efficacy and safety in humans is substantially less robust compared to the well-established pharmaceutical agents.[9][11]
Mechanism of Action
The primary target for all three compounds is the aromatase enzyme (CYP19A1), which catalyzes the final and rate-limiting step of estrogen biosynthesis. However, their interaction with the enzyme differs significantly.
-
Anastrozole: As a non-steroidal AI, anastrozole competitively and reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[6][12] This binding action blocks the enzyme's ability to convert androgens like testosterone and androstenedione into estrogens (estradiol and estrone, respectively).[5][6][13] Its action is selective for aromatase and does not interfere with the synthesis of other adrenal steroids.[12]
-
Exemestane: This steroidal compound is structurally similar to androstenedione, the natural substrate of aromatase.[7] It acts as a "suicide inhibitor" by irreversibly binding to the active site of the enzyme.[4][7][14] Exemestane is processed by the enzyme to an intermediate that forms a covalent bond, leading to permanent inactivation.[7][15][16] The body must synthesize new enzyme to restore aromatase activity.[4]
-
This compound: This compound is a member of the flavonoid family, some of which are known to be competitive inhibitors of aromatase.[17][18] It is purported to inhibit the aromatase enzyme, thereby interfering with testosterone metabolism.[19] However, studies on related methylated flavones show that while some possess aromatase inhibitory activity with IC50 values in the low micromolar range, their potency is significantly lower than pharmaceutical AIs.[20][21] The precise and complete mechanism of action for this compound is not as well-characterized as for anastrozole and exemestane.
Below is a diagram illustrating the estrogen biosynthesis pathway and the points of inhibition for these compounds.
Caption: Mechanism of Aromatase Inhibition.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of anastrozole and exemestane have been extensively studied, while data for this compound is limited.
| Parameter | Anastrozole | Exemestane | This compound |
| Class | Non-steroidal Aromatase Inhibitor[6] | Steroidal Aromatase Inactivator[7] | Synthetic Isoflavone[8] |
| Mechanism | Reversible, competitive inhibition[22] | Irreversible, "suicide" inhibition[7][14] | Competitive inhibition (putative)[19] |
| Administration | Oral, 1 mg once daily[23] | Oral, 25 mg once daily[23] | Oral, typically 400-800 mg daily[10] |
| Absorption | Rapidly absorbed[6] | Quickly absorbed, significant first-pass effect[7] | High intestinal absorption predicted for related methylated flavones[20][21] |
| Half-life | ~40-50 hours[5][22] | ~24-27 hours[23][24] | Not well-established |
| Time to Steady State | ~7 days[23][25] | ~7 days[23][25] | Not well-established |
| Metabolism | Extensively by the liver (e.g., CYP3A4)[5] | Extensively by the liver (CYP3A4)[7][24] | Phase I biotransformation (O-demethylation, hydroxylation)[8] |
| Estrogen Suppression | ~70% reduction in estradiol within 24h[6] | >97% inhibition of aromatization[14] | No meaningful clinical evidence of significant estrogen suppression in humans[9] |
Head-to-Head Clinical Efficacy and Safety: Anastrozole vs. Exemestane
The most definitive comparison of anastrozole and exemestane comes from the NCIC CTG MA.27 trial, a large, randomized, phase III study involving over 7,500 postmenopausal women with early-stage HR+ breast cancer.[1][2]
Efficacy: The MA.27 trial found no statistically significant difference in efficacy between the two drugs.[2][26]
-
Event-Free Survival (EFS): At a median follow-up of 4.1 years, the 4-year EFS was 91% for exemestane and 91.2% for anastrozole.[1] The hazard ratio was 1.02, indicating near-identical outcomes.[1][26]
-
Other Outcomes: There were no significant differences in overall survival, distant disease-free survival, or disease-specific survival between the two arms.[1][26]
| Outcome (MA.27 Trial) | Anastrozole (1 mg/day) | Exemestane (25 mg/day) | Hazard Ratio (Exemestane vs. Anastrozole) | P-value |
| 4-Year Event-Free Survival | 91.2%[1] | 91.0%[1] | 1.02 (95% CI, 0.87 to 1.18)[1] | 0.85[1] |
| Distant Recurrence | ~4%[2] | ~4%[2] | 0.95[26] | 0.46[26] |
| Overall Survival | N/A | N/A | 0.93[26] | 0.64[26] |
A separate randomized, double-blind study in postmenopausal Japanese women with advanced HR+ breast cancer also found similar efficacy profiles between the two drugs, though non-inferiority of exemestane was not formally confirmed in that trial.[27]
Safety and Tolerability: While overall efficacy was similar, the MA.27 trial revealed some differences in the side effect profiles of the two drugs.[1]
| Adverse Event (MA.27 Trial) | Less Frequent on Anastrozole | Less Frequent on Exemestane | Similar Between Arms |
| Musculoskeletal | Vasomotor and musculoskeletal symptoms[1] | ||
| Bone Health | Osteoporosis/osteopenia[1][2] | Clinical fracture rates[2] | |
| Metabolic | Mild liver function abnormalities[1] | Hypercholesterolemia, Hypertriglyceridemia[1][2] | |
| Gynecological | Vaginal bleeding[1][2] | ||
| Cardiovascular | Atrial fibrillation (rare)[1] | Overall cardiovascular events were infrequent and similar[2] |
The differing effects on bone and lipid metabolism may be attributed to the steroidal nature of exemestane, which possesses mild androgenic activity.[2]
Data on this compound
In stark contrast to the extensive clinical data for anastrozole and exemestane, evidence for the biological effects of this compound in humans is sparse and inconclusive.
-
Anabolic and Performance Effects: A key clinical study examined the effects of methoxyisoflavone supplementation (800 mg/day) in resistance-trained males. The study found no significant effects on changes in body mass, fat-free mass, fat mass, or levels of anabolic/catabolic hormones (testosterone and cortisol) compared to placebo.[9][11] No measurable improvements in athletic performance were observed.[9]
-
Safety: The long-term safety profile of this compound is not well-established. One noted interaction is that its consumption can lead to false-positive results in urinary cannabinoid tests.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of these compounds. Below are generalized methodologies for key assays.
In Vitro Aromatase Inhibition Assay
This assay is fundamental for determining the potency of a compound in inhibiting the aromatase enzyme directly.
References
- 1. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Exemestane - Wikipedia [en.wikipedia.org]
- 8. What is this compound?_Chemicalbook [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. gigasnutrition.com [gigasnutrition.com]
- 11. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 14. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. [Pharmacological and clinical profile of exemestane (Aromasin), a novel irreversible aromatase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anastrozole - Wikipedia [en.wikipedia.org]
- 23. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Exemestane Proves No Better Than Anastrozole for HR-Positive Early Breast Cancer | MDedge [mdedge.com]
- 27. A randomized, double-blind, controlled study of exemestane versus anastrozole for the first-line treatment of postmenopausal Japanese women with hormone-receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Methyl-7-methoxyisoflavone for Aromatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-7-methoxyisoflavone's purported specificity for the aromatase enzyme against established aromatase inhibitors. While marketed as a bodybuilding supplement with aromatase-inhibiting properties, robust scientific evidence detailing its specific activity is limited.[1][2] This guide synthesizes available data on related compounds and established inhibitors to provide a framework for assessing its potential efficacy and specificity.
Quantitative Comparison of Aromatase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known aromatase inhibitors, providing a benchmark for comparison. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency. Data for this compound is notably absent from peer-reviewed literature, highlighting a critical gap in understanding its biochemical activity.
| Compound | Type | IC50 Value (Aromatase Inhibition) | Cell Line/Assay Condition |
| Letrozole | Non-Steroidal | 50-100 nM | MCF-7aro monolayer cells[3] |
| Letrozole | Non-Steroidal | ~200 nM | MCF-7aro spheroid cells[3] |
| Letrozole | Non-Steroidal | 7.27 nM | Human liver cytochrome P450s[4] |
| Anastrozole | Non-Steroidal | >500 nM (IC50 not reached) | MCF-7aro monolayer cells[3] |
| Vorozole | Non-Steroidal | 4.17 nM | Human liver cytochrome P450s[4] |
| 7-methoxyflavone | Flavonoid | 2-9 µM | Recombinant CYP19[5] |
| 7,4'-dimethoxyflavone | Flavonoid | 2-9 µM | Recombinant CYP19[5] |
| Chrysin (5,7-dihydroxyflavone) | Flavonoid | 4.2 µM | Recombinant CYP19[5] |
| 5,7-dimethoxyflavone | Flavonoid | 123 µM | Recombinant CYP19[5] |
Signaling Pathway of Aromatase and Inhibition
Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a critical therapeutic strategy in estrogen receptor-positive breast cancer. The diagram below illustrates the conversion of androgens to estrogens by aromatase and the mechanism of action of aromatase inhibitors.
Caption: Mechanism of aromatase-mediated estrogen synthesis and its inhibition.
Experimental Protocols for Assessing Aromatase Inhibition
The specificity and potency of a potential aromatase inhibitor like this compound can be determined through a series of in vitro experiments.
1. Recombinant Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on purified aromatase enzyme.
-
Methodology:
-
Human recombinant aromatase (CYP19) is incubated with a fluorescent substrate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The enzymatic reaction is initiated, and the rate of fluorescent product formation is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[5]
-
2. Cell-Based Aromatase Activity Assay:
-
Objective: To assess the inhibitor's activity in a cellular context, which accounts for cell permeability and metabolism.
-
Methodology:
-
Aromatase-overexpressing cells (e.g., MCF-7aro or SK-BR-3) are cultured in a suitable medium.[3][6]
-
Cells are treated with varying concentrations of the test inhibitor.
-
A substrate for aromatase (e.g., testosterone) is added to the medium.
-
After incubation, the concentration of the estrogen product (e.g., estradiol) in the cell culture supernatant is quantified using methods like ELISA or radioimmunoassay.
-
The IC50 value is determined by analyzing the dose-response curve.
-
3. Specificity Profiling against other Cytochrome P450 Enzymes:
-
Objective: To evaluate the selectivity of the inhibitor for aromatase over other related enzymes.
-
Methodology:
-
The inhibitory activity of the compound is tested against a panel of other human cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP2A6, CYP3A4) using specific substrates for each enzyme.[4]
-
IC50 values for each enzyme are determined.
-
The selectivity is expressed as the ratio of the IC50 for other CYPs to the IC50 for aromatase. A higher ratio indicates greater specificity for aromatase.
-
Experimental Workflow for Aromatase Inhibitor Assessment
The logical flow for evaluating a novel compound for its aromatase inhibition specificity is depicted below.
Caption: Workflow for assessing the specificity of a potential aromatase inhibitor.
Discussion and Conclusion
This compound is claimed to be an aromatase inhibitor, but there is a significant lack of direct, peer-reviewed scientific evidence to substantiate this claim and to quantify its specificity.[1] Studies on similar methoxylated flavones show a wide range of aromatase inhibitory activity, with some demonstrating potency in the low micromolar range.[5][7] However, it is crucial to note that even within the same chemical class, small structural changes can drastically alter biological activity.
For comparison, third-generation aromatase inhibitors like letrozole and anastrozole exhibit high potency with IC50 values in the nanomolar range and have undergone rigorous clinical evaluation.[3][4][8] The available data suggests that while some flavonoids may inhibit aromatase, they are generally less potent than clinically approved non-steroidal inhibitors.
To rigorously assess the specificity of this compound for aromatase, a comprehensive evaluation following the experimental protocols outlined above is necessary. This would involve determining its IC50 against aromatase and a panel of other cytochrome P450 enzymes to establish a selectivity profile. Without such data, its utility as a specific aromatase inhibitor in a research or clinical context remains speculative. Researchers and drug development professionals should exercise caution and prioritize compounds with well-documented efficacy and specificity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Regulation of Aromatase Expression for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methoxyisoflavone: A Critical Examination of its Ergogenic Claims in Athletes
An objective comparison guide for researchers, scientists, and drug development professionals validating the lack of ergogenic effect of 5-methyl-7-methoxyisoflavone in athletic performance.
Executive Summary
Methoxyisoflavone (this compound) has been marketed to athletes as a potent anabolic agent capable of increasing muscle mass and strength without the androgenic side effects of steroids. However, a thorough review of the scientific literature, including a key placebo-controlled human trial, fails to substantiate these claims. This guide provides a detailed analysis of the available evidence, comparing the purported effects of methoxyisoflavone with a placebo and other established ergogenic aids. Experimental data are presented to objectively validate the lack of a significant ergogenic effect of methoxyisoflavone supplementation in resistance-trained individuals.
Comparison of Methoxyisoflavone vs. Placebo in Resistance-Trained Males
The most robust clinical trial to date on the ergogenic effects of methoxyisoflavone was conducted by Wilborn et al. (2006). This study provides the primary basis for the quantitative comparison presented below. The results clearly indicate that methoxyisoflavone supplementation, at the commonly recommended dosage, offers no significant advantage over a placebo in enhancing training adaptations in resistance-trained males.[1][2]
Table 1: Effects of Methoxyisoflavone vs. Placebo on Body Composition and Performance
| Parameter | Methoxyisoflavone Group (800 mg/day) | Placebo Group | Outcome |
| Fat-Free Mass (FFM) | No significant change | No significant change | No significant difference between groups |
| Percent Body Fat | No significant change | No significant change | No significant difference between groups |
| 1-RM Bench Press | No significant change | No significant change | No significant difference between groups |
| 1-RM Leg Press | No significant change | No significant change | No significant difference between groups |
| Sprint Peak Power | No significant change | No significant change | No significant difference between groups |
Data summarized from Wilborn et al. (2006). "No significant change" indicates that the changes observed within the group over the 8-week study period were not statistically significant, and there were no statistically significant differences in the changes between the methoxyisoflavone and placebo groups.
Table 2: Effects of Methoxyisoflavone vs. Placebo on Anabolic and Catabolic Hormones
| Hormone | Methoxyisoflavone Group (800 mg/day) | Placebo Group | Outcome |
| Active Testosterone | No significant change | No significant change | No significant difference between groups |
| Free Testosterone | No significant change | No significant change | No significant difference between groups |
| Cortisol | No significant change | No significant change | No significant difference between groups |
| Testosterone to Cortisol Ratio | No significant change | No significant change | No significant difference between groups |
Data summarized from Wilborn et al. (2006). The study found no significant differences in anabolic or catabolic hormone status between the group supplementing with methoxyisoflavone and the placebo group.[1]
Experimental Protocols
Wilborn et al. (2006) Study Protocol
-
Objective: To determine if methoxyisoflavone, ecdysterone, or sulfo-polysaccharide supplementation affects training adaptations and markers of muscle anabolism/catabolism in resistance-trained males.[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1]
-
Participants: Forty-five resistance-trained males.[2]
-
Supplementation Protocol: Participants were randomly assigned to one of four groups:
-
Placebo (P)
-
800 mg/day of methoxyisoflavone (M)
-
200 mg/day of 20-hydroxyecdysone (E)
-
1,000 mg/day of sulfo-polysaccharide (CSP3) Supplementation was ingested daily for eight weeks.[2]
-
-
Training Protocol: All participants followed a structured 4-day per week resistance training program for the duration of the 8-week study.
-
Measurements: Data on body composition (fat-free mass, percent body fat), muscular strength (1-repetition max for bench press and leg press), anaerobic capacity (sprint peak power), and markers of anabolic/catabolic status (active and free testosterone, cortisol) were collected at baseline, 4 weeks, and 8 weeks.[2]
-
Analysis: Data were analyzed using repeated measures ANOVA to determine any significant differences between the groups over time.[2]
Purported vs. Actual Signaling Pathways
Methoxyisoflavone is often marketed with claims that it directly stimulates anabolic pathways and suppresses catabolic processes. However, there is a significant lack of direct evidence from human studies to support these assertions. The diagrams below illustrate the hypothetical pathways often alluded to in marketing materials, followed by the actual findings from clinical research.
References
- 1. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of methoxyisoflavone, ecdysterone, and sulfo-polysaccharide supplementation on training adaptations in resistance-trained males - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-7-methoxyisoflavone: A Comparative Guide to Phytoestrogen Assay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-7-methoxyisoflavone is a synthetic isoflavone, a class of compounds known for their phytoestrogenic activity. While often marketed for its anabolic properties, its structural similarity to endogenous estrogens necessitates a thorough evaluation of its potential cross-reactivity in various phytoestrogen assays. This guide provides a comparative framework for assessing the estrogenic activity of this compound against well-characterized phytoestrogens like genistein and daidzein.
Due to a lack of publicly available experimental data for this compound, this document will focus on the established methodologies and expected structure-activity relationships to predict its potential interactions. The provided data tables are illustrative, demonstrating how results would be presented, and the experimental protocols are generalized for the application to this and other isoflavones.
Structure-Activity Relationship of Isoflavones
The estrogenic activity of isoflavones is intrinsically linked to their chemical structure. Key determinants include the presence and position of hydroxyl groups, which are crucial for binding to the estrogen receptor (ER). The addition of a methoxy group, as seen in this compound, can modulate this activity. Generally, methylation of a hydroxyl group tends to decrease the binding affinity for the estrogen receptor compared to the parent hydroxylated compound. The methyl group at the 5-position is less common and its impact on estrogenic activity is not well-documented.
Quantitative Data Comparison
While specific experimental data for this compound is not available in the public domain, the following tables illustrate how its performance in key phytoestrogen assays would be compared to that of genistein and daidzein.
Table 1: Estrogen Receptor (ER) Binding Affinity
This assay measures the ability of a compound to displace a radiolabeled estrogen from the ER. The half-maximal inhibitory concentration (IC50) is a measure of binding affinity, with lower values indicating stronger binding.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| This compound | Data Not Available | Data Not Available |
| Genistein | ~20 - 100 | ~5 - 20 |
| Daidzein | ~100 - 500 | ~50 - 200 |
| 17β-Estradiol (Control) | ~0.1 - 1 | ~0.1 - 1 |
Table 2: Estrogen-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element. The half-maximal effective concentration (EC50) reflects the potency of the compound as an estrogen agonist.
| Compound | EC50 in ER-Positive Cells (nM) |
| This compound | Data Not Available |
| Genistein | ~50 - 200 |
| Daidzein | ~500 - 2000 |
| 17β-Estradiol (Control) | ~0.01 - 0.1 |
Table 3: E-Screen (Estrogen-Sensitive Cell Proliferation) Assay
This assay measures the proliferation of estrogen-dependent cells (e.g., MCF-7 breast cancer cells) in response to a test compound. The EC50 indicates the concentration that induces a half-maximal proliferative response.
| Compound | Proliferative EC50 in MCF-7 Cells (nM) |
| This compound | Data Not Available |
| Genistein | ~100 - 500 |
| Daidzein | ~1000 - 5000 |
| 17β-Estradiol (Control) | ~0.001 - 0.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess phytoestrogen activity.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound to estrogen receptors (ERα and ERβ).
Methodology:
-
Receptor Source: Human recombinant ERα and ERβ or cytosol extracts from estrogen-sensitive tissues (e.g., rat uterus).
-
Radioligand: [3H]-17β-estradiol is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled test compound (this compound, genistein, daidzein, or 17β-estradiol as a control).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Estrogen-Responsive Reporter Gene Assay
Objective: To measure the ability of this compound to activate estrogen receptor-mediated gene transcription.
Methodology:
-
Cell Line: An estrogen-responsive cell line (e.g., MCF-7, T47D, or a stably transfected cell line like HeLa 9903) is used. These cells contain endogenous or transfected estrogen receptors.
-
Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
E-Screen (Estrogen-Sensitive Cell Proliferation) Assay
Objective: To assess the proliferative effect of this compound on estrogen-dependent cells.
Methodology:
-
Cell Line: Estrogen-dependent human breast cancer cells (MCF-7) are commonly used.
-
Hormone Deprivation: Cells are maintained in a medium stripped of estrogens (e.g., using charcoal-dextran treated fetal bovine serum) for several days to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: The hormone-deprived cells are then exposed to a range of concentrations of the test compound.
-
Incubation: The cells are incubated for several days (typically 6 days) to allow for cell proliferation.
-
Quantification of Cell Number: The final cell number is determined using methods such as direct cell counting, sulforhodamine B (SRB) assay, or MTT assay.
-
Data Analysis: The proliferative effect is calculated relative to a vehicle control. The EC50, the concentration causing a half-maximal increase in cell number, is determined.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway.
Experimental Workflow for Phytoestrogen Screening
Caption: Tiered experimental workflow for screening phytoestrogens.
Conclusion
The assessment of the cross-reactivity of this compound in phytoestrogen assays is crucial for understanding its complete biological profile, particularly for a compound available in dietary supplements. While direct experimental data is currently lacking, the established methodologies for estrogen receptor binding, reporter gene activation, and cell proliferation assays provide a clear path for its evaluation. Based on structure-activity relationships of similar isoflavones, it is plausible that this compound possesses some degree of estrogenic activity, though likely weaker than its hydroxylated counterparts like genistein. Further experimental investigation is imperative to definitively quantify its potency and receptor selectivity. This guide serves as a comprehensive resource for researchers and professionals seeking to undertake such an evaluation.
Validating the Leap from Lab Bench to Living System: An In Vitro to In Vivo Comparison of 5-Methyl-7-methoxyisoflavone's Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the translational evidence for 5-Methyl-7-methoxyisoflavone, comparing its in vitro bioactivity with in vivo outcomes. This guide provides an objective analysis of available data, contrasts its performance with alternative isoflavones, and includes detailed experimental methodologies.
Introduction
This compound, a synthetic isoflavone, has garnered attention for its potential anabolic, anti-inflammatory, and antioxidant properties. Marketed primarily as a bodybuilding supplement, its purported benefits include increased muscle mass, enhanced recovery, and reduced body fat.[1][2] However, the translation of its effects from controlled in vitro experiments to complex in vivo systems remains a subject of scientific scrutiny. This guide aims to bridge the existing knowledge gap by systematically comparing the in vitro and in vivo evidence for this compound and its alternatives, providing researchers with a critical overview to inform future studies and drug development efforts.
In Vitro vs. In Vivo Effects of this compound: A Comparative Analysis
The biological activity of this compound has been investigated through various in vitro assays and in vivo studies. A direct comparison reveals a potential disconnect between the promising results observed in laboratory settings and the less conclusive findings in human trials.
| Biological Effect | In Vitro Evidence | In Vivo Evidence (Human Studies) |
| Anabolic/Muscle Hypertrophy | Studies on related 5-hydroxy-7-methoxyflavone derivatives have shown an increase in myotube diameter in C2C12 mouse muscle cells, suggesting a direct hypertrophic effect on muscle fibers.[3] The proposed mechanism involves an increase in protein synthesis.[3] | A study on resistance-trained males supplementing with 800 mg/day of this compound for 8 weeks found no significant effects on training adaptations, athletic performance, or levels of testosterone and cortisol.[2][4] However, a non-significant increase in fat-free mass was observed in the treatment group.[4] |
| Aromatase Inhibition | This compound is reported to be an inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[5] In vitro studies on other flavones and isoflavones have demonstrated competitive inhibition of human placental aromatase.[6][7] | The in vivo evidence for aromatase inhibition by this compound in humans is not well-established. Studies on other soy isoflavones have shown effects on steroid metabolism, suggesting potential interaction with enzymes like CYP17A1.[8] |
| NF-κB Inhibition | This compound is described as an inhibitor of NF-κB, a key signaling pathway involved in inflammation.[5] Other isoflavones, such as genistein and daidzein, have been shown to inhibit NF-κB activation in various cell lines.[9][10] | Direct in vivo evidence for NF-κB inhibition by this compound in humans is lacking. However, the anti-inflammatory effects of isoflavone-rich diets are often attributed to the modulation of inflammatory pathways like NF-κB. |
Comparison with Alternative Isoflavones
Several other isoflavones, both naturally occurring and synthetic, have been investigated for similar biological activities. A comparison highlights the relative potencies and evidence base for these compounds.
| Isoflavone | Key In Vitro Effects | Key In Vivo Effects |
| Genistein | - Promotes C2C12 myotube hypertrophy.[11] - Inhibits aromatase.[7] - Potent inhibitor of NF-κB activation.[10] | - In combination with exercise, has shown anabolic effects in rats.[12] - Influences steroid metabolism in humans.[8] - Associated with anti-inflammatory and antioxidant effects in various studies.[13] |
| Daidzein | - Shows weaker anabolic effects in C2C12 myotubes compared to genistein.[11] - Inhibits aromatase.[7] - Inhibits NF-κB activation.[10] | - Influences steroid metabolism in humans.[8] |
| Ipriflavone (7-Isopropoxyisoflavone) | - Marketed for its bone-building properties. | - Studied for its effects on bone density.[4] |
Detailed Experimental Protocols
For researchers looking to validate or build upon the existing findings, the following are detailed methodologies for key experiments.
In Vitro Muscle Hypertrophy Assay (C2C12 Myotubes)
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.
-
Allow differentiation to proceed for 4-6 days, with media changes every 48 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Treat differentiated myotubes with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Analysis of Myotube Hypertrophy:
-
Immunofluorescence Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against a muscle-specific protein (e.g., myosin heavy chain, MyHC). Follow with a fluorescently labeled secondary antibody.
-
Image Acquisition and Analysis: Capture images using a fluorescence microscope. Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis Assay:
-
Incorporate a labeled amino acid (e.g., ³H-leucine) into the culture medium during the final hours of treatment.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter to quantify protein synthesis.
-
In Vitro Aromatase Inhibition Assay (Human Recombinant Enzyme)
-
Assay Components:
-
Human recombinant aromatase (CYP19) enzyme preparation.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
A fluorescent or radiolabeled substrate (e.g., dibenzylfluorescein or [1β-³H]-androstenedione).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and various concentrations of the test compound (this compound) or a known inhibitor (e.g., letrozole) as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the human recombinant aromatase enzyme.
-
Add the substrate to start the enzymatic reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the fluorescence or radioactivity of the product.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293 or HeLa) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Culture the cells in appropriate growth medium.
-
-
Treatment and Stimulation:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.
-
Stimulate NF-κB activation by adding an inducer such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.
-
Determine the IC50 value.
-
Visualizing the Science: Diagrams of Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
References
- 1. Optimizing the potential bioactivity of isoflavones from soybeans via ultrasound pretreatment: Antioxidant potential and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Soy Isoflavones on Steroid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anabolic Activity of a Soy Extract and Three Major Isoflavones in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 13. Effect of Soy Protein Supplementation on Muscle Adaptations, Metabolic and Antioxidant Status, Hormonal Response, and Exercise Performance of Active Individuals and Athletes: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
a comparative review of the therapeutic potential of synthetic isoflavones
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is continually evolving, with a growing interest in the potential of naturally derived compounds and their synthetic analogs. Isoflavones, a class of phytoestrogens abundant in soy, have long been recognized for their potential health benefits. However, the limitations of natural isoflavones, such as modest bioavailability and potency, have spurred the development of synthetic derivatives. This guide provides a comparative review of the therapeutic potential of these synthetic isoflavones, focusing on their applications in oncology and osteoporosis, with supporting experimental data and detailed methodologies.
Comparative Analysis of Therapeutic Efficacy
Synthetic modification of the isoflavone scaffold has yielded compounds with enhanced biological activity compared to their natural counterparts, such as genistein and daidzein. These modifications often aim to improve target specificity, bioavailability, and potency.
Anticancer Potential
In the realm of oncology, synthetic isoflavones have demonstrated significant promise, particularly in breast cancer models. Structural modifications have led to derivatives with superior anti-proliferative and pro-apoptotic effects.
Data Summary: Anti-proliferative Activity of Synthetic Isoflavones in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Natural Isoflavone | Reference |
| Synthetic Isoflavone 5 | MCF-7 | 0.04 | Significantly more potent than genistein (reported IC50 >50µM) | [1] |
| Formononetin Derivative 22 | MCF-7 | 11.5 | More potent than formononetin | [2] |
| MDA-MB-231 | 5.44 | More potent than formononetin | [2] | |
| Fluorinated Isoflavone 7 | MCF-7 | 11.23 | Comparable activity to daidzein (11.87 µM) | [3] |
| Fluorinated Isoflavone 4 | MCF-7 | 13.66 | Comparable activity to daidzein (11.87 µM) | [3] |
| Genistein (Natural) | MCF-7 | >50 | - | [1] |
| Daidzein (Natural) | MCF-7 | 11.87 | - | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that synthetic modifications can dramatically increase the potency of isoflavones. For instance, compound 5, a trisubstituted isoflavone, exhibits an IC50 value in the nanomolar range, a significant improvement over the micromolar concentrations required for natural genistein to exert a similar effect.[1] Furthermore, some synthetic derivatives show efficacy in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells, suggesting mechanisms of action that are not solely dependent on the estrogen receptor.[1][4]
Osteoporosis Management
Ipriflavone is a well-studied synthetic isoflavone used in the management of osteoporosis. Its primary mechanism involves the inhibition of bone resorption. Clinical trials have investigated its efficacy in preserving bone mineral density (BMD).
Data Summary: Effect of Ipriflavone on Bone Mineral Density (BMD) in Postmenopausal Women
| Study Duration | Treatment Group | Change in Lumbar Spine BMD | Placebo Group | p-value | Reference |
| 7 months | Ipriflavone (600 mg/day) + Calcium | +2.2% ± 2.3% (in responders) | - | <0.05 | [5] |
| 36 months | Ipriflavone (600 mg/day) + Calcium (500mg/day) | +0.1% (95% CI, -7.9% to 8.1%) | +0.8% (95% CI, -9.1% to 10.7%) | 0.14 | [6][7] |
| 2 years | Ipriflavone (600 mg/day) + Calcium (1g/day) | Significant increase in forearm BMD | Limited bone loss | Significant between-treatment difference | [8] |
The clinical data on ipriflavone presents a mixed picture. While some studies show a significant inhibition of bone loss, particularly in responders, larger, long-term trials have found no significant difference compared to calcium supplementation alone.[5][6][7][8] These discrepancies may be due to differences in study design, patient populations, and the specific endpoints measured.
Key Signaling Pathways
The therapeutic effects of synthetic isoflavones are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, synthetic isoflavones often modulate pathways that control cell survival and proliferation, such as the NF-κB and Akt pathways.
Osteoporosis Signaling Pathway
In bone metabolism, ipriflavone interferes with the RANKL signaling pathway, which is crucial for osteoclast differentiation and activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synthetic isoflavones.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of synthetic isoflavones on cancer cell lines.
Workflow Diagram
Methodology
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthetic isoflavone or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period of 48 to 72 hours.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Methodology
-
Cell Treatment: Cells are seeded in plates and treated with the synthetic isoflavone at a predetermined concentration (e.g., 10 µM) for 24-48 hours.
-
Cell Lysis: Cells are harvested and lysed using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: The reaction is incubated at 37°C for 1-2 hours.
-
Detection: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which is quantified by measuring the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm), respectively.
-
Data Analysis: The caspase-3 activity is expressed as a fold-change relative to the untreated control.
Osteoclast Differentiation Assay
This assay evaluates the effect of synthetic isoflavones, such as ipriflavone, on the formation of osteoclasts from precursor cells.
Methodology
-
Cell Culture: Murine bone marrow cells or RAW 264.7 macrophage cells are cultured in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.
-
Treatment: The cells are simultaneously treated with various concentrations of the synthetic isoflavone or a vehicle control.
-
Culture Period: The cells are cultured for 4-6 days, with media changes as required.
-
TRAP Staining: The cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.
-
Data Analysis: The number of osteoclasts in the treated groups is compared to the control group to determine the inhibitory effect of the synthetic isoflavone on osteoclastogenesis.
Conclusion
Synthetic isoflavones represent a promising class of therapeutic agents with enhanced potency and potentially broader mechanisms of action compared to their natural precursors. In oncology, synthetic derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. In the context of bone health, ipriflavone has shown potential in mitigating bone loss, although clinical evidence remains somewhat inconsistent. The continued exploration of structure-activity relationships and the elucidation of their molecular mechanisms will be crucial for the development of novel, highly effective therapies based on the isoflavone scaffold. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret further investigations into the therapeutic potential of this versatile class of compounds.
References
- 1. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of synthetic isoflavones on cell proliferation, estrogen receptor binding affinity, and apoptosis in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ipriflavone on bone mineral density and calcium-related factors in elderly females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipriflavone in the treatment of postmenopausal osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of ipriflavone in established osteoporosis and long-term safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-Methyl-7-methoxyisoflavone
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides detailed, step-by-step guidance for the safe disposal of 5-Methyl-7-methoxyisoflavone, tailored for research and drug development professionals. The primary directive, based on its hazard profile, is to manage this compound as a hazardous waste designated for professional disposal.
Hazard Profile and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. It is crucial to be aware of these properties, summarized below, before initiating any disposal procedures.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE) Required:
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[2]
Core Disposal Principle: Professional Hazardous Waste Management
Due to its classification as "very toxic to aquatic life with long lasting effects"[1], this compound must not be disposed of down the drain or in regular solid waste. The required method of disposal is through a licensed and approved hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][3][4] This approach ensures compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][5][6]
Detailed Disposal Protocol
This protocol outlines the standard procedure for the collection, labeling, and storage of this compound waste pending collection by a professional disposal service.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous Waste Label
-
Secondary containment bin
-
Appropriate PPE (see Section 1)
Procedure:
-
Designate a Waste Container:
-
Select a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[7]
-
Ensure the container material is compatible with this compound and any solvents that may be part of the waste mixture.
-
It is preferable to use the original product container if it is empty and suitable for waste collection.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[3][7]
-
Complete the label with the following information:
-
Full Chemical Name: "this compound". Do not use abbreviations.[3]
-
Composition: For mixtures, list all chemical components and their approximate percentages.
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[3]
-
Hazard Pictograms: Mark the appropriate pictograms for "Harmful" and "Hazardous to the Aquatic Environment".
-
-
-
Segregate and Collect Waste:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and rinsate from cleaning contaminated labware.
-
Crucially, do not mix incompatible wastes. this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[8] Store this waste stream separately.[7]
-
Keep the waste container closed at all times, except when actively adding waste.[7]
-
-
Manage Contaminated Materials and Empty Containers:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a sealed, labeled bag or container as hazardous waste.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., DMSO, in which it is soluble).[4][7][9]
-
-
Store Waste Safely:
-
Store the labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent spills.[7]
-
Consult your institution's EHS for limits on accumulation time and quantity before a pickup is required.
-
-
Arrange for Disposal:
Disposal Process Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound|82517-12-2|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. This compound MSDS-FOODCHEM [foodchemadditives.com]
- 9. caymanchem.com [caymanchem.com]
Personal protective equipment for handling 5-Methyl-7-methoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Methyl-7-methoxyisoflavone (CAS No. 82517-12-2) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a synthetic isoflavone derivative. While its primary use is as a bodybuilding supplement, in a research context, it is crucial to handle it as a chemical with potential hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Summary:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | |
| Very toxic to aquatic life with long lasting effects | Acute and Chronic aquatic toxicity (Category 1) | [3] |
Recommended Personal Protective Equipment (PPE):
A comprehensive assessment of the specific laboratory hazards should be conducted to determine the necessary PPE.[2] However, the following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Required | Standard |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | ANSI Z87.1 |
| Hands | Chemically resistant gloves (e.g., Nitrile). | |
| Body | Laboratory coat. | |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | |
| Feet | Closed-toe shoes. |
Operational Plan: Preparation of a Stock Solution
This section provides a step-by-step protocol for a common laboratory procedure: the preparation of a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE as listed in the table above. Perform all weighing and solution preparation steps inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Tare a clean microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. This compound is soluble in DMSO.[4]
-
Mixing: Securely cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination, given its high toxicity to aquatic life.[3]
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container or a clearly labeled, sealed container.
-
Contaminated solid waste, such as used weighing paper, gloves, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
Empty containers that held the powder should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any solutions containing this compound down the drain.
By adhering to these safety and handling protocols, researchers can minimize risks to themselves and the environment while working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
